HIV-1 Integrase Inhibitor
Description
Properties
CAS No. |
544467-07-4 |
|---|---|
Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5- |
InChI Key |
ZIRLWIWYZCQZJW-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C(=O)C(=O)O)/O)CN=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
118-D-24 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2] This integration is an essential step for the establishment of a persistent infection.[3] Integrase has no human counterpart, making it a prime target for antiretroviral drug development.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that potently and selectively block the integration process, forming a cornerstone of modern combination antiretroviral therapy (cART).[2][4][5] This guide provides a detailed overview of the HIV-1 integration process, the molecular mechanism of INSTI action, a comparative analysis of key inhibitors, relevant experimental protocols, and the mechanisms of drug resistance.
II. The HIV-1 Integration Pathway
The integration of the viral DNA, synthesized by reverse transcriptase, into the host chromosome is a multi-step process catalyzed by integrase.[2][6] The enzyme performs two key catalytic reactions: 3'-processing and strand transfer.[1][6][7]
-
3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The integrase enzyme, as part of the pre-integration complex (PIC), binds to the long terminal repeats (LTRs) at the ends of the viral DNA.[8] It then excises a dinucleotide from each 3' end, exposing a reactive 3'-hydroxyl group on a conserved cytosine-adenine (CA) sequence.[6][7]
-
Strand Transfer: Following the translocation of the PIC into the nucleus, the integrase-viral DNA complex engages the host chromosome.[8] In a concerted reaction, the exposed 3'-hydroxyl groups of the viral DNA attack the phosphodiester backbone of the host DNA.[6][7] This transesterification reaction covalently links the viral DNA to the host DNA.[6] The final step involves the repair of the integration intermediate by host cell enzymes, resulting in the permanent insertion of the provirus.[3][6]
Figure 1. A simplified workflow of the HIV-1 DNA integration process.
III. Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs are highly specific drugs that do not inhibit the initial 3'-processing step but instead selectively block the strand transfer reaction.[7][9]
Core Molecular Interaction: The catalytic core domain of HIV-1 integrase contains a conserved Asp-Asp-Glu (DDE) motif that coordinates two divalent metal ions (Mg²⁺). These metal ions are essential for the catalytic activity of the enzyme. INSTIs possess a key structural feature—typically a triad of coplanar oxygen atoms—that allows them to effectively chelate these metal ions within the active site.[1] By binding to the metal ions and interacting with the active site residues, the inhibitor physically obstructs the binding of the host DNA, thereby preventing the strand transfer step.[3] This action effectively traps the pre-integration complex, halting the replication cycle.[10]
References
- 1. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
The Vanguard of Antiretroviral Therapy: A Technical Guide to the Discovery and Development of Novel HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral replication cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for establishing a productive and persistent infection.[1][2][3][4] Unlike other viral targets such as reverse transcriptase and protease, HIV-1 integrase has no functional equivalent in human cells, making it a highly attractive and selective target for antiretroviral drug design.[4][5][6] The development of HIV-1 integrase inhibitors, particularly the class known as Integrase Strand Transfer Inhibitors (INSTIs), has marked a pivotal advancement in highly active antiretroviral therapy (HAART), offering potent, well-tolerated options for both treatment-naïve and treatment-experienced individuals.[5][7][8] This guide provides an in-depth technical overview of the HIV-1 integration process, the mechanism of action of INSTIs, comparative data on key approved drugs, and the experimental methodologies central to their discovery and development.
The HIV-1 Integration Pathway
The integration of the viral DNA into the host genome is a multi-step process orchestrated by the viral integrase enzyme within a large nucleoprotein complex known as the pre-integration complex (PIC).[1][5][8][9] The PIC forms in the cytoplasm after reverse transcription and contains the viral DNA along with viral proteins like integrase, Vpr, and matrix protein, as well as co-opted host cell proteins such as Barrier-to-Autointegration Factor (BAF) and Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][5][8] The core process catalyzed by integrase involves two distinct biochemical reactions:
-
3'-Processing: This initial step occurs in the cytoplasm.[10][11][12] The integrase enzyme binds to the long terminal repeat (LTR) sequences at each end of the viral DNA and performs an endonucleolytic cleavage, removing a dinucleotide (typically GT) from each 3' end.[10][12] This reaction exposes reactive 3'-hydroxyl groups, which are essential for the subsequent step.[12]
-
Strand Transfer: After the PIC is imported into the nucleus, the integrase-viral DNA complex engages the host chromosome.[1][8] In the strand transfer step, the exposed 3'-hydroxyl groups of the viral DNA act as nucleophiles to attack the phosphodiester backbone of the host DNA.[10][13] This creates a covalent linkage between the viral DNA and the host genome, effectively integrating the provirus.[10] For HIV-1, the sites of attachment on the two strands of host DNA are typically separated by 5 base pairs.[1] Host cell repair enzymes are subsequently recruited to fill the gaps and finalize the integration process.[13]
Mechanism of Action: Integrase Strand Transfer Inhibitors (INSTIs)
The clinically approved and most successful HIV-1 integrase inhibitors belong to the class of Integrase Strand Transfer Inhibitors (INSTIs). These small molecules do not compete directly with the DNA substrate but act as interfacial inhibitors, blocking the strand transfer step of the integration process.[2][4]
The catalytic core of the integrase enzyme contains a conserved DDE motif, comprising three critical acidic amino acid residues: Aspartate-64 (D64), Aspartate-116 (D116), and Glutamate-152 (E152).[12][14][15] This active site coordinates two divalent magnesium ions (Mg²⁺), which are essential cofactors for the catalytic activity.[12] INSTIs possess a characteristic structural motif, often containing a beta-hydroxyketo group or a similar arrangement of oxygen atoms, that enables them to potently chelate the two Mg²⁺ ions in the active site.[4][14][16] By binding to this metal-ion complex at the enzyme-DNA interface, the inhibitor effectively displaces the reactive 3' end of the viral DNA, preventing its attack on the host DNA and thereby inhibiting the strand transfer reaction.[2][14]
Quantitative Comparison of Key INSTIs
Several INSTIs have received FDA approval and are now cornerstone components of antiretroviral therapy. These include the first-generation drugs Raltegravir and Elvitegravir, and the second-generation drugs Dolutegravir, Bictegravir, and Cabotegravir, which generally feature a higher barrier to resistance.[7]
Table 1: In Vitro Potency of Approved INSTIs
This table summarizes the half-maximal inhibitory concentration (IC₅₀) against the integrase enzyme and the half-maximal effective concentration (EC₅₀) required to inhibit HIV-1 replication in cell culture.
| Compound | Class | IC₅₀ (Strand Transfer) | EC₅₀ (PBMCs/MT-4 cells) |
| Raltegravir | 1st Gen INSTI | 2–7 nM[17] | 1.4–23.6 nM[18][19] |
| Elvitegravir | 1st Gen INSTI | ~6 nM[20] | Data not consistently reported |
| Dolutegravir | 2nd Gen INSTI | 2.7 nM[11][20] | 0.51–2.1 nM[2][10][11][20] |
| Bictegravir | 2nd Gen INSTI | 7.5 nM[21] | 1.5–2.4 nM[21] |
| Cabotegravir | 2nd Gen INSTI | Data not consistently reported | Data not consistently reported |
Note: Values can vary based on specific assay conditions and cell types used.
Table 2: Key Pharmacokinetic Properties of Approved INSTIs
This table outlines important pharmacokinetic parameters observed in humans, which influence dosing and clinical utility.
| Compound | Tmax (hours) | Plasma Half-life (t½) | Plasma Protein Binding | Primary Metabolism |
| Raltegravir | ~3[22] | ~9 hours (terminal)[22] | ~83%[22] | UGT1A1 Glucuronidation[13] |
| Elvitegravir | ~4 | ~9.5 hours | ~98-99% | CYP3A4 (requires boosting)[13] |
| Dolutegravir | ~2-3 | ~14 hours[20] | >99% | UGT1A1, minor CYP3A4[13] |
| Bictegravir | ~2-4 | ~17 hours | >99% | UGT1A1 and CYP3A4[13] |
| Cabotegravir | ~3 | ~41 hours (oral) | >99% | UGT1A1, UGT1A9 |
Note: Pharmacokinetic parameters are approximate and can be influenced by factors such as food and co-administered drugs. Elvitegravir is co-formulated with a pharmacokinetic booster (cobicistat).
Key Experimental Methodologies
The discovery and characterization of novel integrase inhibitors rely on a suite of robust in vitro and cell-based assays.
Experimental Workflow for INSTI Discovery
The development pipeline for new INSTIs typically follows a structured workflow, beginning with high-throughput screening and progressing through lead optimization and preclinical evaluation. Computational methods are increasingly integrated into the early stages to accelerate the identification of promising chemical scaffolds.
Protocol 1: In Vitro Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase in a cell-free system.
Principle: A streptavidin-coated microplate is used to immobilize a biotin-labeled, double-stranded DNA oligonucleotide that mimics the processed HIV-1 LTR donor substrate (DS). Recombinant integrase enzyme is added and binds to this substrate. A second target substrate (TS) DNA oligonucleotide, which has a unique 3' modification (e.g., digoxigenin), is then introduced. In the absence of an inhibitor, the integrase catalyzes the covalent joining (strand transfer) of the DS DNA to the TS DNA. The resulting integrated product is detected using an enzyme-conjugated antibody (e.g., anti-digoxigenin HRP) followed by a colorimetric substrate.
Methodology:
-
Plate Preparation: Add 100 µL of donor substrate (DS) DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C to allow biotin-streptavidin binding.
-
Washing: Aspirate the DS DNA solution and wash the wells 5 times with 300 µL of wash buffer to remove unbound substrate.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Enzyme Binding: Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer. Add 100 µL of diluted recombinant HIV-1 integrase enzyme to each well (except 'no enzyme' controls). Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Wash the wells three times with 200 µL of reaction buffer. Add 50 µL of test compound, serially diluted in reaction buffer, to the appropriate wells. Include positive control (known inhibitor) and negative control (buffer/vehicle) wells. Incubate for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: Add 50 µL of the target substrate (TS) DNA solution to each well to initiate the reaction. Incubate for 30 minutes at 37°C.
-
Detection: Wash the wells 5 times with 300 µL of wash buffer. Add 100 µL of HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.
-
Readout: Wash the wells 5 times with 300 µL of wash buffer. Add 100 µL of TMB substrate and incubate at room temperature until sufficient color develops (approx. 10 minutes). Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.
(Protocol adapted from commercially available kits and literature descriptions).[23]
Protocol 2: Cell-Based Antiviral Assay (MT-4 Cells)
This assay determines the efficacy of a compound at inhibiting HIV-1 replication in a susceptible human T-cell line.
Principle: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound.[24][25] Viral replication leads to a cytopathic effect (CPE), causing cell death.[24] The antiviral activity of the compound is measured by its ability to protect the cells from CPE, which can be quantified using a cell viability reagent (e.g., MTT or CellTiter-Glo®).
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium in a 96-well plate. Also, prepare wells for 'virus control' (cells + virus, no compound) and 'cell control' (cells only, no virus).
-
Cell Seeding: Seed MT-4 cells into each well of the 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well).
-
Infection: Add a standardized amount of HIV-1 virus stock to all wells except the 'cell control' wells. The amount of virus should be sufficient to cause significant cell death in the 'virus control' wells after 4-5 days.
-
Incubation: Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 4-5 days.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT) to all wells according to the manufacturer's instructions. After an appropriate incubation period, measure the absorbance or luminescence using a plate reader.
-
Analysis:
-
Calculate the percentage of cell protection at each compound concentration relative to the 'virus control' (0% protection) and 'cell control' (100% protection).
-
Plot the percentage of protection against the compound concentration and determine the EC₅₀ (50% effective concentration) using non-linear regression.
-
Simultaneously, assess cytotoxicity (CC₅₀) by treating uninfected cells with the same compound dilutions and measuring viability.
-
The Selectivity Index (SI) can be calculated as CC₅₀ / EC₅₀.
-
(Protocol synthesized from literature descriptions of MT-4 based assays).[24][25][26]
Protocol 3: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a direct measure of viral particle production.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A microplate is coated with a monoclonal antibody specific for the HIV-1 p24 antigen. Supernatant from the cell-based antiviral assay is added to the wells. If p24 is present, it will be 'captured' by the antibody. A second, biotin-labeled anti-p24 antibody is then added, followed by streptavidin-conjugated HRP. A colorimetric substrate is added, and the resulting signal is proportional to the amount of p24 in the sample.
Methodology:
-
Sample Collection: At the end of the cell-based antiviral assay (Protocol 2), carefully collect the cell culture supernatant from each well. Viral particles may need to be lysed with a disruption buffer to release the p24 antigen.
-
Plate Coating & Blocking: Use a pre-coated 96-well plate or coat a plate with anti-p24 capture antibody, followed by a blocking step.
-
Standard Curve: Prepare serial dilutions of a known amount of recombinant p24 antigen to create a standard curve (e.g., from 200 pg/mL down to ~3 pg/mL).[3][27]
-
Sample Incubation: Add 100 µL of the standards and test supernatants (potentially diluted) to the wells in duplicate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of biotin-labeled anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[28]
-
Washing: Repeat the wash step.
-
Substrate & Readout: Add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the p24 standards. Use this curve to interpolate the concentration of p24 in the test samples. The EC₅₀ can be determined as the compound concentration that reduces p24 production by 50% compared to the 'virus control'.
(Protocol adapted from commercially available kits and literature descriptions).[3][27][28]
Conclusion
The discovery of HIV-1 integrase inhibitors represents a triumph of rational drug design, targeting a unique and essential viral process. The INSTI class, with its potent activity, favorable safety profile, and high barrier to resistance for second-generation agents, has fundamentally improved the management of HIV-1 infection. Continued research focuses on developing new inhibitors to overcome resistance to current drugs, exploring novel mechanisms of integrase inhibition (such as targeting the integrase-LEDGF/p75 interaction), and creating long-acting formulations to improve patient adherence and provide options for pre-exposure prophylaxis (PrEP). The technical methodologies outlined in this guide form the foundation of these ongoing efforts, paving the way for the next generation of antiretroviral therapies.
References
- 1. Pre-integration complex - Wikipedia [en.wikipedia.org]
- 2. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ablinc.com [ablinc.com]
- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Structural and functional studies of the HIV-1 pre-integration complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear import of the pre-integration complex (PIC): the Achilles heel of HIV? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A historical sketch of the discovery and development of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. hivclinic.ca [hivclinic.ca]
- 23. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 27. en.hillgene.com [en.hillgene.com]
- 28. biochain.com [biochain.com]
The Catalytic Core of HIV-1 Integrase: A Nexus for Potent Antiviral Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process, known as integration, is a critical step in the viral life cycle, making integrase a prime target for antiretroviral therapy. The catalytic core domain (CCD) of HIV-1 IN houses the enzyme's active site and is the binding locus for a powerful class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs). This guide provides a comprehensive overview of the HIV-1 integrase catalytic core domain, the mechanism of inhibitor binding, quantitative data on inhibitor efficacy, and detailed experimental protocols for studying this vital therapeutic target.
The Catalytic Core Domain: Structure and Function
The HIV-1 integrase is a 32 kDa protein composed of three distinct domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD). The CCD, spanning residues 50-212, is the enzymatic heart of the protein. It adopts a ribonuclease H-like fold and contains the highly conserved DDE motif, comprising three acidic residues: Asp64, Asp116, and Glu152.[1][2][3] These residues are essential for catalysis, coordinating two divalent metal ions (typically Mg2+ or Mn2+) that are critical for the enzymatic reactions.[3] The catalytic core domain is responsible for both of the key steps in the integration process: 3'-processing and strand transfer.[4]
The integration process begins in the cytoplasm of the infected cell with the assembly of the pre-integration complex (PIC), which includes the viral DNA, integrase, and other viral and host proteins. The first catalytic step, 3'-processing , involves the endonucleolytic cleavage of a dinucleotide from each 3'-end of the viral DNA.[4][5] This reaction exposes reactive 3'-hydroxyl groups. Following the transport of the PIC into the nucleus, the strand transfer reaction occurs. In this step, the exposed 3'-hydroxyls of the viral DNA perform a nucleophilic attack on the phosphodiester backbone of the host chromosomal DNA, covalently linking the viral genome to the host's genetic material.[5][6]
Integrase Inhibitors: Mechanism of Action and Binding
Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy. These small molecules bind within the catalytic core domain, at the interface between the viral DNA and the integrase enzyme.[1][7] The primary mechanism of action for INSTIs is the chelation of the two catalytic metal ions in the active site.[8][9] By sequestering these essential cofactors, INSTIs effectively block the strand transfer step of integration, preventing the covalent insertion of viral DNA into the host genome.[10][11] This inhibition is highly specific and potent, leading to a profound suppression of viral replication.
The binding of INSTIs is facilitated by interactions with key residues within the catalytic core domain, including the DDE motif. Structural studies have revealed that these inhibitors occupy a space that would otherwise be taken up by the host DNA during the strand transfer reaction.[1][7]
Quantitative Analysis of Inhibitor Potency
The efficacy of HIV-1 integrase inhibitors is typically quantified by their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based antiviral assays. The following tables summarize the reported potency of several FDA-approved INSTIs.
| Inhibitor | IC50 (Strand Transfer) | Reference(s) |
| Raltegravir | 2 - 7 nM | [4][12] |
| Elvitegravir | ~7.5 nM | [13] |
| Dolutegravir | ~2.7 nM | [14] |
| Bictegravir | 7.5 ± 0.3 nM | [13] |
| Inhibitor | EC50 (in cell culture) | Reference(s) |
| Raltegravir | 19 - 31 nM | [12] |
| Elvitegravir | 1.7 nM | [15] |
| Dolutegravir | 0.51 nM | [14] |
| Bictegravir | 1.5 - 2.4 nM | [13] |
| Cabotegravir | ~0.3 nM | [16] |
Experimental Protocols
HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of HIV-1 integrase to cleave a dinucleotide from the 3'-end of a model viral DNA substrate.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrate mimicking the U5 end of the HIV-1 LTR, with a 5'-label (e.g., 32P or a fluorescent tag)
-
Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.05% NP-40
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, labeled oligonucleotide substrate (final concentration ~25 nM), and purified integrase (final concentration ~200 nM) in a microcentrifuge tube.
-
If testing inhibitors, add the compound at the desired concentration to the reaction mixture.
-
Initiate the reaction by adding the metal cofactor (MnCl2 or MgCl2).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue dye front reaches the bottom.
-
Visualize the gel using a phosphorimager or fluorescence scanner. The product will be two nucleotides shorter than the substrate.
-
Quantify the amount of product and substrate in each lane to determine the percent inhibition.
HIV-1 Integrase Strand Transfer Assay
This assay measures the covalent integration of a processed model viral DNA substrate into a target DNA molecule.
Materials:
-
Purified recombinant HIV-1 integrase
-
5'-labeled (e.g., 32P or fluorescent tag) oligonucleotide substrate (donor DNA) that has been pre-processed or is processed in situ.
-
Target DNA (e.g., a plasmid or a second oligonucleotide)
-
Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.05% NP-40
-
Stop Solution: 1% SDS, 250 mM EDTA
-
Proteinase K
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Set up the reaction mixture containing reaction buffer, labeled donor DNA, target DNA, and purified integrase.
-
If screening inhibitors, include them in the reaction mixture at various concentrations.
-
Initiate the reaction by adding the divalent metal cation.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution and proteinase K.
-
Incubate at 37°C for an additional 30-60 minutes to digest the protein.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the gel using a phosphorimager or fluorescence scanner. Strand transfer products will appear as higher molecular weight bands.
-
Quantify the intensity of the product bands to determine the level of inhibition.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamic parameters of binding between a ligand (inhibitor) and a macromolecule (integrase).
General Protocol:
-
Sample Preparation:
-
Dialyze the purified HIV-1 integrase and the inhibitor solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP). This is critical to minimize heats of dilution.
-
Determine the precise concentrations of the protein and inhibitor.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the integrase solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial small injection to account for diffusion from the syringe tip.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution (determined from a control experiment titrating inhibitor into buffer).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
X-ray Crystallography of Integrase-Inhibitor Complexes
This structural biology technique provides high-resolution information on the three-dimensional structure of the integrase catalytic core domain in complex with an inhibitor.
General Protocol:
-
Protein Expression and Purification:
-
Express a soluble form of the HIV-1 integrase catalytic core domain (often with mutations to improve solubility, such as F185K) in E. coli.
-
Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size exclusion).
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) methods.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).
-
Soak the resulting protein crystals in a solution containing the inhibitor of interest or co-crystallize the protein and inhibitor together.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known integrase structure as a search model.
-
Build the inhibitor into the electron density map.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
Visualizations
Caption: The catalytic cycle of HIV-1 integrase, from 3'-processing in the cytoplasm to strand transfer in the nucleus.
Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs) at the catalytic core of HIV-1 integrase.
Caption: A general workflow for the screening and development of HIV-1 integrase inhibitors.
References
- 1. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. pure.ug.edu.gh [pure.ug.edu.gh]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]
- 7. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 12. rcsb.org [rcsb.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the N-Terminal Domain in HIV-1 Integrase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as integration, is essential for the establishment of a persistent infection. HIV-1 IN is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD). While the CCD contains the conserved D,D-35-E catalytic triad essential for the enzymatic reactions, the NTD plays a critical, multifaceted role in ensuring the efficiency and fidelity of the integration process. This technical guide provides an in-depth exploration of the N-terminal domain's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Structure and Function of the N-Terminal Domain
The N-terminal domain of HIV-1 integrase, encompassing amino acids 1-50, is a compact, independently folded unit characterized by a helix-turn-helix motif. A key feature of the NTD is the presence of a highly conserved His-X3-7-His-X23-32-Cys-X2-Cys (HHCC) motif, which coordinates a single zinc ion.[1][2] This zinc-binding function is crucial for the structural integrity and proper folding of the NTD.[3] The coordination of zinc stabilizes the domain, which is otherwise largely disordered.[3]
The primary functions attributed to the NTD include:
-
Multimerization: The NTD is essential for the proper oligomerization of integrase. While the enzyme can exist as a monomer, its active form is a tetramer, which is a dimer of dimers.[4] The NTD contributes to both the dimerization and the subsequent tetramerization of the full-length protein.[4] Zinc binding to the NTD has been shown to promote tetramerization.[3]
-
Enzymatic Activity: The NTD is indispensable for the catalytic functions of integrase, particularly the 3'-processing reaction.[5] This reaction involves the endonucleolytic cleavage of two nucleotides from the 3' ends of the viral long terminal repeats (LTRs). Mutations within the HHCC motif have been shown to reduce the 3'-processing activity by up to 90%.[3] While less critical for the strand transfer reaction (the covalent insertion of viral DNA into the host genome), a functional NTD is required for overall integration efficiency.
-
Viral DNA Recognition: Although the NTD does not bind to DNA with high affinity on its own, it is thought to play a role in the specific recognition of the viral DNA ends.[6] It may contribute to the correct positioning of the viral DNA within the active site of the enzyme.[1][2]
-
Interaction with Host Factors: The NTD has been implicated in interactions with cellular host factors, which can influence the integration process and target site selection.[7][8]
Quantitative Analysis of NTD Function
To provide a clearer understanding of the NTD's contribution to HIV-1 integrase function, this section summarizes key quantitative data from various studies.
Table 1: Effect of NTD Mutations on Enzymatic Activity of HIV-1 Integrase
| Mutation | Relative 3'-Processing Activity (%) | Relative Strand Transfer Activity (%) | Catalytic Efficiency (kcat/Km) | Reference(s) |
| Wild-Type | 100 | 100 | Varies by study | [3][5] |
| H12A | <10 | Reduced | Not Reported | [3] |
| H16A | <10 | Reduced | Not Reported | [3] |
| C40A | <10 | Reduced | Not Reported | [3] |
| C43A | <10 | Reduced | Not Reported | [3] |
| E11K | Not Reported | Significantly Reduced | Not Reported | [4] |
| F181T | Not Reported | Significantly Reduced | Not Reported | [4] |
Note: The catalytic efficiencies of many NTD mutants are difficult to measure accurately due to their low activity levels.
Table 2: Binding Affinities and Dissociation Constants
| Interaction | Method | Dissociation Constant (Kd) / IC50 | Reference(s) |
| IN - dsDNA | Not Specified | ~20 nM | [5] |
| IN - 36-bp viral LTR DNA | Not Specified | 37 nM | [5] |
| IN Dimerization | Sedimentation Equilibrium | ~68 pM | [4] |
| IN Tetramerization | Sedimentation Equilibrium | 20 µM (in 1M NaCl) | [4] |
| IN - LEDGF/p75 peptide (353-378) | Fluorescence Anisotropy | 4 µM | [5] |
| IN - LEDGF/p75 peptide (402-411) | Fluorescence Anisotropy | 12 µM | [5] |
| DIBA-1 (Zinc Ejector) - 3'-processing inhibition | Enzymatic Assay | IC50 = 11-15 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the HIV-1 integrase N-terminal domain.
Purification of Recombinant HIV-1 Integrase
A common method for obtaining purified HIV-1 integrase for in vitro studies involves expression in E. coli as a fusion protein with a purification tag, such as a hexa-histidine tag.
Protocol:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the HIV-1 integrase gene fused to a hexa-histidine tag. Grow the culture in Luria-Bertani (LB) medium to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow for 3-4 hours at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the suspension to lyse the cells and centrifuge to pellet the cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer without lysozyme. Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound integrase protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 1 M NaCl, 1 mM EDTA, 5 mM DTT) to remove imidazole and ensure protein stability. Store the purified protein at -80°C.[9]
In Vitro 3'-Processing Assay
This assay measures the ability of integrase to cleave the 3' ends of a model viral DNA substrate.
Protocol:
-
Substrate Preparation: Synthesize and anneal two complementary oligonucleotides that mimic the sequence of an HIV-1 LTR end. One of the oligonucleotides should be labeled at the 5' end with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Reaction Mixture: Set up the reaction in a buffer containing 25 mM MOPS pH 7.2, 10 mM DTT, and 7.5 mM MnCl2 or MgCl2. Add the 32P-labeled DNA substrate and the purified HIV-1 integrase.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing formamide and EDTA.
-
Gel Electrophoresis: Denature the samples by heating and resolve the DNA products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the results using a phosphorimager and quantify the amount of cleaved product relative to the total substrate to determine the percentage of 3'-processing activity.[5][10]
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo.
Protocol:
-
Vector Construction: Clone the cDNA of the protein of interest (e.g., HIV-1 integrase NTD) into a "bait" vector (e.g., containing the GAL4 DNA-binding domain). Clone the cDNA of the potential interacting partner (or a cDNA library) into a "prey" vector (e.g., containing the GAL4 activation domain).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection and Reporter Gene Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells containing both plasmids and expressing interacting proteins. Interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which activates the expression of reporter genes (e.g., HIS3 and lacZ).
-
Confirmation of Interaction: Verify positive interactions by performing a β-galactosidase assay (for the lacZ reporter gene) and by re-streaking on selective media.[5]
Visualizing the Role of the NTD in HIV-1 Integrase Function
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the NTD's function.
Domain Organization of HIV-1 Integrase
Caption: Domain architecture of HIV-1 integrase.
HIV-1 Integrase Multimerization Pathway
Caption: The role of the NTD in integrase multimerization.
Experimental Workflow for In Vitro 3'-Processing Assay
Caption: Workflow of the in vitro 3'-processing assay.
Conclusion
The N-terminal domain of HIV-1 integrase, with its essential zinc-binding HHCC motif, is a critical component of the viral integration machinery. Its roles in promoting proper enzyme multimerization, ensuring efficient catalytic activity, and potentially contributing to viral DNA recognition underscore its importance in the viral life cycle. A thorough understanding of the NTD's structure and function is paramount for the development of novel antiretroviral therapies that target this key viral enzyme. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of HIV-1 integration and designing the next generation of integrase inhibitors.
References
- 1. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc folds the N-terminal domain of HIV-1 integrase, promotes multimerization, and enhances catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of mutant HIV-1 integrase carrying amino acid changes in the catalytic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the DNA Binding Properties of the HIV-1 Integrase C-Terminal Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme responsible for the integration of the viral DNA into the host cell's genome, a critical step for viral replication and persistence. This 32 kDa protein is organized into three distinct functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD). While the CCD contains the enzymatic active site essential for the catalytic reactions of 3'-processing and strand transfer, the CTD plays a crucial, albeit non-specific, role in binding to DNA. This technical guide provides a comprehensive overview of the DNA binding properties of the HIV-1 integrase C-terminal domain, focusing on quantitative data, detailed experimental methodologies, and the logical framework of its interactions. The CTD's ability to bind DNA, although lacking sequence specificity, is vital for the stability of the integrase-DNA complex, highlighting it as a potential target for novel antiretroviral therapies.
Data Presentation: Quantitative Analysis of HIV-1 Integrase-DNA Interactions
Quantitative data regarding the DNA binding affinity of the HIV-1 integrase and its domains is crucial for understanding the dynamics of viral integration. While direct quantitative binding data specifically for the isolated C-terminal domain is sparse in publicly available literature, studies on peptide analogues and the full-length protein provide valuable insights into the varying affinities for different DNA substrates.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Peptide Analogue (K156) of α4 helix (in CCD) and viral DNA | Fluorescence Anisotropy Titration | 2 nM (specific binding) | [1] |
| Peptide Analogue (K156) of α4 helix (in CCD) and cellular DNA | Fluorescence Anisotropy Titration | 54 µM (non-specific binding) | [1] |
| α4 helix peptide (in CCD) and DNA | Fluorescence Anisotropy Titration | 77 µM | [1] |
| Full-length Integrase and viral DNA | Not Specified | In the nanomolar range | [1] |
| Full-length Integrase and cellular DNA | Not Specified | In the micromolar range | [1] |
| Full-length Integrase - GS-9160 (inhibitor) complex | Not Specified | 5.4 nM | [2] |
| INPY143C/52–288–DNA - GS-9160 (inhibitor) complex | Not Specified | ~67 nM | [2] |
Experimental Protocols
Understanding the methodologies used to investigate the DNA binding properties of the HIV-1 integrase CTD is fundamental for researchers in this field. Below are detailed protocols for key experiments cited in the study of these interactions.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to detect protein-DNA interactions. The principle lies in the fact that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.
Objective: To qualitatively assess the binding of the HIV-1 integrase CTD to a DNA probe.
Materials:
-
Purified HIV-1 integrase CTD protein
-
DNA probe (e.g., a short double-stranded oligonucleotide) labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye)
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Loading Dye (e.g., 6X Ficoll or glycerol-based dye)
-
Non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide)
-
TBE or TAE electrophoresis buffer
-
Detection system (e.g., autoradiography film, chemiluminescence imager, or fluorescence scanner)
Procedure:
-
Prepare the DNA Probe: Label the DNA probe of interest at the 5' or 3' end. Purify the labeled probe to remove unincorporated label.
-
Set up the Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Binding Buffer
-
Labeled DNA probe (at a fixed, low concentration, e.g., 1-10 nM)
-
(For competition assays) A molar excess of unlabeled specific or non-specific competitor DNA.
-
Purified HIV-1 integrase CTD protein (at varying concentrations to observe a titration effect).
-
-
Incubation: Incubate the reaction mixture at a temperature and for a duration optimized for the interaction (e.g., room temperature for 20-30 minutes).
-
Gel Electrophoresis:
-
Add loading dye to the binding reactions.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complex.
-
-
Detection:
-
After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it.
-
Expose the dried gel to an appropriate detection system to visualize the bands.
-
Expected Results:
-
A band corresponding to the free, unbound DNA probe will be visible at the bottom of the gel.
-
In the presence of the CTD protein, a slower migrating band, representing the protein-DNA complex, will appear. The intensity of this "shifted" band should increase with increasing protein concentration.
-
In competition assays, an excess of unlabeled specific competitor DNA should reduce the intensity of the shifted band, while an excess of non-specific competitor DNA should have a minimal effect.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To quantitatively determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of the HIV-1 integrase CTD binding to a DNA ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA)
-
Purified HIV-1 integrase CTD protein (analyte)
-
Biotinylated DNA ligand
-
Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (a solution that disrupts the protein-DNA interaction without damaging the immobilized ligand, e.g., a high salt buffer or a brief pulse of low pH solution)
Procedure:
-
Immobilization of the DNA Ligand:
-
Equilibrate the sensor chip with running buffer.
-
Inject the biotinylated DNA ligand over the streptavidin-coated sensor surface to achieve a desired immobilization level (response units, RU).
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified HIV-1 integrase CTD protein (analyte) over the sensor surface at a constant flow rate.
-
Monitor the association of the protein with the immobilized DNA in real-time as an increase in RU.
-
After the association phase, switch back to running buffer to monitor the dissociation of the complex in real-time as a decrease in RU.
-
-
Regeneration: Inject the regeneration solution to remove any remaining bound protein from the sensor surface, preparing it for the next injection cycle.
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Objective: To determine the complete thermodynamic profile of the interaction between the HIV-1 integrase CTD and DNA.
Materials:
-
Isothermal titration calorimeter
-
Purified HIV-1 integrase CTD protein
-
DNA ligand
-
Dialysis buffer (the same buffer for both protein and DNA to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and DNA samples against the same buffer to ensure a precise match of buffer components.
-
Degas the samples to prevent the formation of air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of the protein and DNA solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the DNA solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform a series of small, sequential injections of the DNA solution into the protein solution.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat released or absorbed after each injection.
-
The raw data is a series of heat-burst peaks. Integration of these peaks yields the heat change per injection.
-
The resulting binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of the reactants) is fitted to a binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks related to the HIV-1 integrase and its interaction with DNA.
Conclusion
The C-terminal domain of HIV-1 integrase, despite its non-specific mode of DNA binding, is indispensable for the stable association of the enzyme with viral DNA, a prerequisite for successful integration. Its unique structural features and functional importance make it a compelling target for the development of allosteric inhibitors that could disrupt the integration process. This guide has provided a detailed overview of the quantitative aspects of CTD-DNA interactions, the experimental methodologies employed to study them, and the broader context of its role in the viral life cycle. Further research focused on obtaining high-resolution structural data of the full-length integrase in complex with DNA will be instrumental in designing next-generation antiretroviral therapies targeting this crucial domain.
References
A Technical Guide to Early-Stage Research on Allosteric Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data in the early-stage research of allosteric integrase inhibitors (ALLINIs), a promising class of antiretroviral agents.
Introduction: A Novel Approach to HIV Treatment
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] While integrase strand transfer inhibitors (INSTIs) like raltegravir and dolutegravir have become cornerstones of antiretroviral therapy by targeting the enzyme's active site, the emergence of drug resistance necessitates the development of novel therapeutic strategies.[2][3]
Allosteric integrase inhibitors (ALLINIs), also known as LEDGINs (lens epithelium-derived growth factor/p75 inhibitors), represent a distinct class of compounds that bind to a site on the integrase enzyme remote from the catalytic center.[4] Specifically, they target the dimer interface of the IN catalytic core domain (CCD), which is also the binding site for the host protein lens epithelium-derived growth factor (LEDGF/p75).[5][6] This allosteric mode of action leads to a unique, multimodal mechanism of inhibition that sets them apart from traditional INSTIs.[7]
The Multimodal Mechanism of Action of ALLINIs
ALLINIs exhibit a complex mechanism of action, primarily impacting the late stages of the HIV-1 replication cycle, with secondary effects on the early stages.[2]
Late-Stage Inhibition: Disrupting Virion Maturation
The most potent antiviral activity of ALLINIs is observed during the late phase of viral replication.[3] By binding to the IN dimer interface, ALLINIs induce aberrant, higher-order multimerization of the integrase protein.[2][6] This premature and excessive polymerization of IN disrupts its normal function, leading to:
-
Impaired Core Maturation: The proper formation of the electron-dense viral core is blocked.
-
Mislocalization of Ribonucleoprotein Complexes: The viral RNA genome, normally packaged within the core, is mislocalized.[8]
-
Production of Non-infectious Virions: The resulting virus particles are morphologically aberrant and unable to effectively infect new cells.[8]
This late-stage effect is independent of the host factor LEDGF/p75, as its depletion or overexpression does not alter the potency of ALLINIs in virus-producing cells.[6][9]
Early-Stage Inhibition: A Competitive Interplay
While less potent than their late-stage effects, ALLINIs also inhibit the early stages of HIV-1 infection.[6] In this phase, they interfere with the catalytic functions of integrase and the crucial interaction between integrase and LEDGF/p75.[5][7] LEDGF/p75 is a host protein that tethers the pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into transcriptionally active regions.[10][11]
By occupying the LEDGF/p75 binding site, ALLINIs can disrupt this tethering process.[2] However, a competitive interplay exists at this stage. LEDGF/p75 binds to integrase with a significantly higher affinity than many ALLINIs and can reverse the inhibitor-induced multimerization.[6][12] This competition explains why the effective concentration (EC50) of ALLINIs is significantly higher for inhibiting integration in the early phase compared to their potent activity in the late phase.[6][13]
Figure 1: Dual mechanism of action of Allosteric Integrase Inhibitors (ALLINIs).
Quantitative Data on Key Allosteric Integrase Inhibitors
The potency of ALLINIs is typically evaluated in both single-round and multiple-round infectivity assays, which reflect their early-stage and combined (early and late-stage) activities, respectively. The 50% inhibitory concentration (IC50) is also measured for specific biochemical interactions, such as the inhibition of the IN-LEDGF/p75 binding.
| Compound | Assay Type | Cell Line/Virus | EC50 / IC50 | Citation |
| BI-1001 | Spreading HIV-1 replication | - | 5.8 µM | |
| Single-round infection (late stage) | SupT1 / HIV-Luc | 1.9 ± 0.2 µM | ||
| Single-round infection (early stage) | SupT1 / HIV-Luc | > 50 µM | ||
| BI-D | Single-round infection (early stage) | HEK293T | 1.17 ± 0.1 µM | |
| Single-round infection (late stage) | HEK293T | 0.089 ± 0.023 µM | ||
| BDM-2 | Multiple-round infection | MT4 / NL4-3 | 8.7 nM | [3][13] |
| Multiple-round infection | MT4 / HXB2 | 4.5 nM | [3][13] | |
| Single-round infection | TZM-bl | 0.63 µM | [13] | |
| MUT871 | Multiple-round infection | MT4 / NL4-3 | 3.1 nM | [3][13] |
| Multiple-round infection | MT4 / HXB2 | 1.4 nM | [3][13] | |
| Single-round infection | TZM-bl | 0.81 µM | [13] | |
| IN-LEDGF/p75 Interaction (HTRF) | - | 14 nM | [13] | |
| STP0404 | IN-LEDGF/p75 Interaction (HTRF) | - | 0.190 ± 0.07 µM | [8] |
| IN Multimerization | - | 0.147 ± 0.02 µM | [8] |
Key Experimental Protocols in ALLINI Research
A variety of specialized assays are employed to characterize the unique mechanism of action of ALLINIs.
Antiviral Activity Assays
-
Methodology:
-
Single-Round Infectivity Assay: Target cells (e.g., SupT1, TZM-bl) are infected with a reporter virus (e.g., HIV-Luc) in the presence of varying concentrations of the inhibitor. The effect on the early stage of replication is measured by quantifying reporter gene expression (e.g., luciferase activity) typically 48 hours post-infection. To measure late-stage effects, producer cells (e.g., HEK293T) are treated with the inhibitor during virus production. The resulting virions are then used to infect target cells in the absence of the compound.
-
Multiple-Round (Spreading) Infection Assay: Lymphoblastoid cell lines (e.g., MT4) or primary human T lymphocytes are infected with replication-competent HIV-1 isolates (e.g., NL4-3). The culture is maintained for several days, and viral replication is monitored by measuring markers like p24 antigen concentration in the supernatant. This assay captures the combined effect of the inhibitor on all stages of the viral life cycle.[3][13]
-
-
Purpose: To determine the 50% effective concentration (EC50) of the inhibitor and to differentiate between its effects on the early versus late stages of HIV replication.
IN-LEDGF/p75 Interaction Assay
-
Methodology (Homogeneous Time-Resolved Fluorescence - HTRF): This assay measures the proximity between IN and LEDGF/p75. Recombinant IN and LEDGF/p75 proteins are tagged with different fluorophores (a donor and an acceptor). When the proteins interact, the fluorophores are brought into close proximity, allowing for Förster resonance energy transfer (FRET) upon excitation of the donor. ALLINIs that disrupt this interaction cause a decrease in the FRET signal.[8][13]
-
Purpose: To quantify the ability of an ALLINI to directly inhibit the binding of integrase to its host cofactor, LEDGF/p75, and to determine the 50% inhibitory concentration (IC50).
Integrase Multimerization Assay
-
Methodology (FRET-based): Recombinant integrase proteins are labeled with donor and acceptor fluorophores. In the absence of an inhibitor, the proteins exist primarily as monomers or dimers, resulting in a low FRET signal. The addition of an ALLINI induces higher-order multimerization, bringing the fluorophore-tagged proteins closer together and causing a dose-dependent increase in the FRET signal.[4][8]
-
Purpose: To directly measure the primary mechanism of action of ALLINIs—their ability to induce aberrant hyper-multimerization of integrase.
DNA Analysis via Quantitative PCR (qPCR)
-
Methodology: DNA is extracted from infected cells that have been treated with an ALLINI. qPCR is then performed using specific primers and probes to quantify different viral DNA species, such as early and late reverse transcription products and integrated proviral DNA.[14]
-
Purpose: To dissect the specific steps in the early stage of replication (reverse transcription, integration) that are inhibited by ALLINIs.
Virion Analysis via Transmission Electron Microscopy (TEM)
-
Methodology: Virus-producing cells are cultured in the presence of an ALLINI. The resulting virions are then collected, fixed, and sectioned for analysis by TEM.[8]
-
Purpose: To visually confirm the effects of ALLINIs on virion morphology, specifically to observe defects in core formation and the mislocalization of the viral genome.[8]
Figure 2: Experimental workflow for the evaluation of allosteric integrase inhibitors.
HIV-1 Replication and Inhibitor Targets
The HIV-1 life cycle involves a series of complex steps, each offering a potential target for antiretroviral drugs. INSTIs and ALLINIs intervene at different points in this cycle, which is crucial for understanding their distinct resistance profiles and potential for combination therapy.
Figure 3: HIV-1 life cycle with points of intervention for INSTIs and ALLINIs.
Conclusion and Future Perspectives
Allosteric integrase inhibitors represent a significant advancement in the field of antiretroviral research. Their unique, multimodal mechanism of action, primarily targeting virion maturation, offers a high barrier to resistance and activity against HIV-1 strains resistant to existing INSTIs.[3][13] The competitive interplay with LEDGF/p75 during the early stage of replication is a key aspect of their pharmacology that must be considered during drug development.[6]
Early-stage research has successfully identified highly potent compounds, such as BDM-2 and STP0404 (Pirmitegravir), with some advancing into clinical trials.[3] Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, further elucidating the structural basis for their induction of integrase multimerization, and exploring their potential in long-acting formulations for both treatment and prevention of HIV-1 infection. The vulnerability of HIV-1 integrase during the late stage of replication has unveiled a pharmacological "Achilles' heel" that will continue to be a fertile ground for the development of next-generation antiretroviral therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly potent and safe pyrrolopyridine-based allosteric this compound targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The Competitive Interplay between Allosteric this compound BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacophore of Integrase Strand Transfer Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacophore model for integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral drugs for the treatment of HIV infection. The document outlines the key structural features, quantitative activity data, and the underlying mechanism of action, supplemented with detailed experimental methodologies and visual representations to support drug discovery and development efforts.
The INSTI Pharmacophore: Key Features and Spatial Arrangement
The pharmacophore for INSTIs is characterized by a specific three-dimensional arrangement of chemical features that are essential for binding to the HIV integrase enzyme and inhibiting its strand transfer activity. The core pharmacophoric elements include:
-
A Metal-Chelating Motif: This is the most critical feature of the INSTI pharmacophore. It typically consists of three coplanar heteroatoms (usually oxygen or nitrogen) that coordinate with two divalent magnesium ions (Mg²⁺) in the catalytic site of the integrase enzyme. This chelation is fundamental to the inhibitory mechanism.
-
A Halogenated Phenyl Moiety: A hydrophobic and typically halogenated (e.g., fluoro- or chloro-substituted) benzyl group is a common feature. This group occupies a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity.
-
A Linker Region: A linker of varying length and flexibility connects the metal-chelating motif and the halogenated phenyl group. This linker plays a crucial role in correctly orienting the key pharmacophoric features within the active site.
-
Hydrogen Bond Acceptors and Donors: Additional hydrogen bond acceptors and donors in the core structure contribute to the binding affinity and specificity by interacting with amino acid residues in the integrase active site.
The spatial relationship between these features is critical for potent inhibitory activity. While precise distances and angles can vary between different INSTI scaffolds, computational and structural studies have provided a general model.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are pivotal in optimizing the potency of INSTIs by correlating their structural features with their biological activity. These models use molecular descriptors to predict the inhibitory activity (typically expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).
Key Molecular Descriptors in INSTI QSAR Models:
-
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for the metal chelation and interactions with polar residues in the active site.
-
Hydrophobic Descriptors: LogP (octanol-water partition coefficient) and molar refractivity are common descriptors that quantify the hydrophobicity of the molecule, which is important for the interaction of the halogenated phenyl group with the hydrophobic pocket.
-
Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule, influencing its overall shape and ability to fit into the binding site.
-
Steric Descriptors: Molar volume and surface area descriptors are used to model the steric constraints of the binding pocket.
Below is a representative table illustrating the type of data used in INSTI QSAR studies.
| Compound | pIC50 | LogP | Molar Volume (ų) | Number of Hydrogen Bond Acceptors |
| Raltegravir | 8.15 | 1.05 | 358.2 | 7 |
| Elvitegravir | 8.39 | 3.12 | 394.5 | 6 |
| Dolutegravir | 8.48 | 1.54 | 341.9 | 6 |
| Bictegravir | 8.70 | 1.85 | 365.1 | 7 |
| Cabotegravir | 8.30 | 2.45 | 342.9 | 6 |
Data Presentation: Inhibitory Potency of Approved INSTIs
The following table summarizes the in vitro inhibitory concentrations (IC50) for the five FDA-approved integrase strand transfer inhibitors. It is important to note that protein-adjusted IC90/95 values are often higher due to the high degree of protein binding of these drugs.
| Integrase Inhibitor | IC50 (ng/mL) | Protein-Adjusted IC90/95 (ng/mL) |
| Raltegravir | 2.2 - 5.3 | 15 |
| Elvitegravir | 0.04 - 0.6 | 45 |
| Dolutegravir | ~0.2 | 64 |
| Bictegravir | ~0.2 | 162 |
| Cabotegravir | ~0.1 | 166 |
Mechanism of Action: Inhibition of HIV DNA Strand Transfer
INSTIs exert their antiviral effect by inhibiting the strand transfer step of HIV DNA integration into the host genome. This process is part of the broader HIV replication cycle.
The mechanism of inhibition at the molecular level involves the chelation of two Mg²⁺ ions in the active site of the integrase enzyme by the INSTI molecule. This prevents the binding of the host DNA and the subsequent strand transfer reaction.
Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay is used to determine the IC50 of potential INSTIs by measuring their ability to inhibit the strand transfer reaction in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA duplex (mimicking the U5 end of HIV-1 LTR)
-
Digoxigenin (DIG)-labeled target DNA duplex
-
Streptavidin-coated magnetic beads
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the assay buffer, donor DNA, and the test compound at various concentrations.
-
Add integrase: Add recombinant HIV-1 integrase to each well to initiate the 3'-processing reaction. Incubate for 30-60 minutes at 37°C.
-
Initiate strand transfer: Add the DIG-labeled target DNA to each well and incubate for an additional 60-90 minutes at 37°C to allow for the strand transfer reaction to occur.
-
Capture the product: Add streptavidin-coated magnetic beads to each well and incubate with shaking to allow the biotinylated donor DNA (and the integrated product) to bind to the beads.
-
Wash: Use a magnetic separator to pellet the beads and wash them several times with wash buffer to remove unbound components.
-
Detect the product: Resuspend the beads in a solution containing the anti-DIG-HRP antibody and incubate to allow the antibody to bind to the integrated product.
-
Wash: Repeat the washing step to remove unbound antibody.
-
Develop signal: Resuspend the beads in the HRP substrate solution and incubate until a color change is observed.
-
Stop reaction and read: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography of Integrase-INSTI Complexes
X-ray crystallography is used to determine the three-dimensional structure of the integrase enzyme in complex with an INSTI, providing detailed insights into the binding mode and interactions.
General Protocol:
-
Protein Expression and Purification: Express recombinant HIV-1 integrase (often a construct containing the catalytic core domain) in a suitable expression system (e.g., E. coli) and purify it to high homogeneity using chromatographic techniques.
-
Complex Formation: Incubate the purified integrase with a pre-annealed viral DNA oligonucleotide duplex and the INSTI of interest in the presence of divalent cations (e.g., Mg²⁺ or Mn²⁺) to form the integrase-DNA-inhibitor complex.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques such as sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of the complex.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known integrase structure as a search model.
-
Model Building and Refinement: Build the atomic model of the complex into the electron density map and refine it to obtain a high-resolution structure that is in good agreement with the experimental data.
-
Structural Analysis: Analyze the final structure to identify the key interactions between the INSTI and the integrase-DNA complex, including the coordination of the metal ions and hydrogen bonding and hydrophobic interactions.
Conclusion
The development of integrase strand transfer inhibitors has been a major advancement in the treatment of HIV infection. A thorough understanding of the INSTI pharmacophore, supported by quantitative activity data and detailed mechanistic and structural studies, is essential for the design and development of next-generation inhibitors with improved potency, resistance profiles, and pharmacokinetic properties. This technical guide provides a comprehensive resource for researchers in the field of antiretroviral drug discovery.
The Structural Basis of HIV-1 Integration: A Technical Guide to Integrase-DNA Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of a DNA copy of the viral RNA genome into the host cell's chromosome is a defining and essential step in the replication cycle of the Human Immunodeficiency Virus type 1 (HIV-1). This process is catalyzed by the viral enzyme integrase (IN), which mediates the covalent insertion of the viral DNA into the host genome, thereby establishing a permanent proviral state. The indispensability of this process makes HIV-1 integrase a prime target for antiretroviral therapy. Understanding the intricate structural and mechanistic details of the interactions between integrase and its DNA substrates is paramount for the development of novel and more effective therapeutic agents.
This technical guide provides an in-depth exploration of the structural biology of HIV-1 integrase-DNA complexes. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes and workflows involved in their study.
HIV-1 Integrase: Domain Architecture and Catalytic Function
HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains:
-
N-terminal Domain (NTD; residues 1-50): This domain contains a conserved His-His-Cys-Cys (HHCC) motif that coordinates a zinc ion, which is crucial for the structural integrity and multimerization of the enzyme.
-
Catalytic Core Domain (CCD; residues 51-212): The CCD harbors the enzymatic active site, characterized by a conserved triad of acidic residues: Asp64, Asp116, and Glu152 (the DDE motif). This motif coordinates two divalent metal ions, typically Mg²⁺, which are essential for catalysis. The CCD is responsible for the polynucleotidyl transferase activity of the enzyme.
-
C-terminal Domain (CTD; residues 213-288): This domain exhibits a Src-homology 3 (SH3)-like fold and is primarily responsible for non-specific DNA binding, contributing to the stability of the integrase-DNA complex.
The integration process proceeds via two sequential catalytic reactions orchestrated by the integrase:
-
3'-Processing: This reaction occurs in the cytoplasm of the infected cell. Integrase binds to the ends of the linear viral DNA and endonucleolytically removes a GT dinucleotide from each 3' terminus. This results in the formation of recessed 3'-hydroxyl groups on the conserved CA dinucleotides.
-
Strand Transfer: Following transport into the nucleus as part of the pre-integration complex (PIC), the integrase-viral DNA complex, now termed the intasome, engages the host chromosomal DNA. In a concerted reaction, the recessed 3'-hydroxyls of the viral DNA act as nucleophiles, attacking the phosphodiester backbone of the host DNA. This results in the covalent ligation of the viral DNA into the host genome, typically with a characteristic 5-base pair duplication of the host DNA at the integration site.
The Intasome: The Functional Machinery of Integration
The functional unit that carries out the integration of viral DNA is a high-order nucleoprotein complex known as the intasome . Structural studies, primarily using cryo-electron microscopy (cryo-EM), have revealed that the core of the HIV-1 intasome is a tetramer of integrase molecules assembled on the two ends of the viral DNA. This tetrameric architecture brings the two viral DNA ends together, positioning them for concerted integration into the target DNA. The insolubility and conformational flexibility of full-length HIV-1 integrase have historically posed significant challenges to structural determination, leading to the use of more stable orthologs, such as the prototype foamy virus (PFV) integrase, as model systems.
Quantitative Data on HIV-1 Integrase-DNA Interactions and Inhibition
The development of effective antiretroviral drugs targeting HIV-1 integrase relies on a thorough understanding of the enzyme's kinetics and its interactions with both DNA and inhibitors. The following tables summarize key quantitative data from in vitro studies.
| Parameter | Value | Conditions | Reference(s) |
| Enzymatic Kinetics | |||
| 3'-Processing (single-turnover rate constant) | 0.004 min⁻¹ | In vitro assay with purified HIV-1 integrase and DNA substrate. | [1] |
| Inhibitor Potency (IC₅₀) | |||
| HDS1 (Strand Transfer) | 2.9 µM | Biochemical assay with purified HIV-1 integrase. | [2] |
| HDS1 (3' Processing) | 2.7 µM | Biochemical assay with purified HIV-1 integrase. | [2] |
| HDS1 (DNA Binding) | 2.9 µM | Biochemical assay with purified HIV-1 integrase. | [2] |
| 5ClTEP (Strand Transfer) | 0.65 µM | In vitro inhibition assay. | [3] |
| 5ClTEP (3' Processing) | 35 µM | In vitro inhibition assay. | [3] |
| L-731,988 (Strand Transfer) | 80 nM | In vitro inhibition assay. | [3] |
| L-731,988 (3' Processing) | 6 µM | In vitro inhibition assay. | [3] |
| Raltegravir (3' Processing with 21Ab+1 substrate) | Enhanced ~30-fold vs normal substrate | In vitro inhibition assay. | [4] |
| Dolutegravir (3' Processing) | 1.64 µM ± 0.11 | In vitro inhibition assay with wild-type integrase. | [4] |
| Inhibitor Dissociation Half-life (t₁/₂) from IN-DNA Complex | |||
| Bictegravir (Wild-Type IN) | 163 h | Scintillation proximity assay with wild-type HIV-1 integrase-DNA complexes. | [5][6] |
| Dolutegravir (Wild-Type IN) | 96 h | Scintillation proximity assay with wild-type HIV-1 integrase-DNA complexes. | [5][6] |
| Raltegravir (Wild-Type IN) | 10 h | Scintillation proximity assay with wild-type HIV-1 integrase-DNA complexes. | [5][6] |
| Elvitegravir (Wild-Type IN) | 3.3 h | Scintillation proximity assay with wild-type HIV-1 integrase-DNA complexes. | [5][6] |
| Bictegravir (G140S+Q148H IN) | 5.7 ± 0.4 h | Scintillation proximity assay with mutant HIV-1 integrase-DNA complexes. | [5] |
| Dolutegravir (G140S+Q148H IN) | 1.9 ± 0.2 h | Scintillation proximity assay with mutant HIV-1 integrase-DNA complexes. | [5] |
Experimental Protocols
In Vitro HIV-1 Integrase Activity Assay (3'-Processing and Strand Transfer)
This protocol describes a common method for measuring the 3'-processing and strand transfer activities of purified HIV-1 integrase in vitro.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates:
-
Donor DNA (DS): A double-stranded oligonucleotide mimicking the U5 end of the HIV-1 LTR, often with a biotin label on one end and a fluorescent or radioactive label on the other.
-
Target DNA (TS): A double-stranded oligonucleotide for the strand transfer reaction.
-
-
Reaction Buffer: Typically contains HEPES or MOPS buffer (pH ~7.2), DTT, a divalent cation (Mg²⁺ or Mn²⁺), and NaCl.
-
Quenching Solution: EDTA to chelate the metal ions and stop the reaction.
-
Denaturing polyacrylamide gel (for radioactive assays) or a detection system for the specific labels used (e.g., streptavidin-coated plates and fluorescence/colorimetric detection).
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and the donor DNA substrate.
-
Add the purified HIV-1 integrase to the reaction mixture to initiate the 3'-processing reaction.
-
For the strand transfer assay, add the target DNA to the reaction mixture after a pre-incubation period to allow for 3'-processing.
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Analysis:
-
3'-Processing: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to separate the full-length donor DNA from the 2-nucleotide shorter processed product.
-
Strand Transfer: Detect the integration products, where the donor DNA is covalently linked to the target DNA, using an appropriate detection method (e.g., ELISA-based assays for biotinylated and DIG-labeled substrates).[7][8]
-
Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Intasome
This protocol outlines the general workflow for determining the structure of the HIV-1 intasome using single-particle cryo-EM.
Materials:
-
Highly purified and concentrated HIV-1 integrase.
-
Synthetic viral DNA oligonucleotides corresponding to the U5 and U3 LTR ends.
-
Buffer for complex formation (similar to the in vitro assay buffer).
-
Cryo-EM grids (e.g., holey carbon grids).
-
Plunge-freezing apparatus (e.g., Vitrobot).
-
Transmission Electron Microscope (TEM) with a direct electron detector.
-
Image processing software (e.g., RELION, CryoSPARC).
Procedure:
-
Intasome Assembly:
-
Mix the purified HIV-1 integrase with the viral DNA oligonucleotides in the assembly buffer.
-
Incubate the mixture to allow for the formation of the intasome complex. This step is often optimized for concentration, stoichiometry, and incubation time.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the intasome solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the intasome in a near-native state.
-
-
Data Collection:
-
Load the vitrified grid into a cryo-TEM.
-
Collect a large dataset of images (micrographs) of the intasome particles at high magnification and under low-dose conditions to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw micrographs.
-
Use computational methods to automatically pick individual particle images from the micrographs.
-
Classify the particle images into different 2D classes representing different views of the intasome.
-
Generate an initial 3D model and refine it against the 2D class averages to obtain a high-resolution 3D reconstruction of the intasome.
-
-
Model Building and Refinement:
-
Build an atomic model of the integrase-DNA complex into the cryo-EM density map.
-
Refine the model to optimize its fit to the map and to ensure good stereochemistry.
-
Visualizations
HIV-1 Integration Pathway
Caption: The HIV-1 integration pathway, from 3'-processing in the cytoplasm to strand transfer in the nucleus.
Experimental Workflow for Intasome Structure Determination
Caption: A generalized workflow for determining the structure of the HIV-1 intasome using cryo-EM.
Key Interactions within the HIV-1 Integrase-DNA Complex
Caption: A schematic of the key interactions between the domains of HIV-1 integrase and the viral DNA terminus.
References
- 1. Kinetic study of the HIV-1 DNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity for strand-transfer over 3′-processing and susceptibility to clinical resistance of HIV-1 integrase inhibitors are driven by key enzyme–DNA interactions in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. HIV-1 Intasomes Assembled with Excess Integrase C-Terminal Domain Protein Facilitate Structural Studies by Cryo-EM and Reveal the Role of the Integrase C-Terminal Tail in HIV-1 Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various in vitro assays designed to screen and characterize inhibitors of HIV-1 integrase, a critical enzyme for viral replication.
Introduction to HIV-1 Integrase and its Inhibition
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive and persistent infection.[1] This process involves two main catalytic reactions: 3'-processing and strand transfer.[1] Due to its essential role in the viral life cycle and the absence of a homologous enzyme in humans, HIV-1 integrase is a prime target for antiretroviral drug development.[1] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the strand transfer step, preventing the integration of the viral genome into the host chromosome.[2][3]
Biochemical Assays for HIV-1 Integrase Inhibitors
Biochemical assays utilize purified recombinant HIV-1 integrase and synthetic DNA substrates that mimic the viral DNA ends to measure the enzyme's catalytic activity in a cell-free system. These assays are fundamental for high-throughput screening (HTS) of large compound libraries and for detailed mechanistic studies of inhibitors.
Strand Transfer (ST) Assay
The strand transfer assay is the most common biochemical assay for screening HIV-1 integrase inhibitors as it directly measures the key step targeted by all approved INSTIs.
Principle: This assay detects the integration of a donor DNA substrate (mimicking the processed viral DNA end) into a target DNA substrate. Various detection methods can be employed, including fluorescence, time-resolved fluorescence, and ELISA-based formats. A novel high-throughput format utilizes streptavidin-coated magnetic beads to capture the biotin-labeled donor DNA and a digoxin-labeled target DNA, with the product detected using an anti-digoxin antibody.[4]
Data Presentation: Comparative IC50 Values for Strand Transfer Inhibition
| Inhibitor | Subtype B IN IC50 (µM) | Subtype C IN IC50 (µM) | Assay Conditions | Reference |
| Raltegravir | 0.0047 | 0.0037 | Mg2+-based enzymatic assay | [3] |
| Elvitegravir | 0.0017 | Not Reported | Mg2+-based enzymatic assay | [3] |
| MK-2048 | 0.0047 | 0.0023 | Mg2+-based enzymatic assay | [3] |
| Dolutegravir | 0.00107 (1.07 nM) | Not Reported | PhenoSense® IN assay | [2] |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the metal cofactor used.
Experimental Protocol: Fluorescence-Based Strand Transfer Assay
This protocol is a generalized example. Specific concentrations and incubation times may require optimization.
Materials:
-
Purified recombinant HIV-1 Integrase
-
Donor DNA substrate (e.g., 5'-biotinylated oligonucleotide mimicking the U5 end of HIV-1 LTR)
-
Target DNA substrate (e.g., 3'-digoxigenin-labeled oligonucleotide)
-
Assay Buffer (e.g., 50 mM MOPS pH 7.2, 7.5 mM MgCl₂, 14 mM 2-mercaptoethanol)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Coat Plate: Add 100 µL of streptavidin solution to each well of a 96-well microplate and incubate for 1 hour at 37°C. Wash wells three times with wash buffer.
-
Immobilize Donor DNA: Add 100 µL of biotinylated donor DNA substrate (e.g., 100 nM in assay buffer) to each well and incubate for 1 hour at 37°C. Wash wells three times with wash buffer.
-
Inhibitor Addition: Add 10 µL of test compound at various concentrations (or DMSO as a control) to the wells.
-
Enzyme Addition: Add 40 µL of HIV-1 integrase (e.g., 200 nM in assay buffer) to each well.
-
Initiate Reaction: Add 50 µL of digoxigenin-labeled target DNA substrate (e.g., 50 nM in assay buffer) to each well to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Wash: Wash the wells five times with wash buffer to remove unbound reagents.
-
Antibody Incubation: Add 100 µL of anti-digoxigenin-HRP antibody diluted in blocking buffer to each well and incubate for 1 hour at 37°C.
-
Wash: Wash the wells five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
3'-Processing Assay
This assay measures the initial step of the integration process, where the integrase enzyme removes a dinucleotide from the 3' ends of the viral DNA.
Principle: A common method involves a DNA substrate labeled with biotin at the 3' end. Upon cleavage by integrase, the biotinylated dinucleotide is removed. The remaining DNA is captured on an avidin-coated plate, and the extent of processing is quantified. A real-time PCR-based assay has also been developed where the removal of a 3'-biotinylated dinucleotide prevents PCR amplification.[5][6]
Experimental Protocol: Time-Resolved Fluorescence (TRF)-Based 3'-Processing Assay
This protocol is adapted from a high-throughput screening assay.[7][8]
Materials:
-
Purified recombinant HIV-1 Integrase
-
3'-biotinylated and 5'-Europium-labeled oligonucleotide substrate
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MnCl₂, 0.05% Brij-35)
-
Streptavidin-coated microplates
-
TRF plate reader
Procedure:
-
Prepare Reaction Mix: In a microplate well, mix the test compound, HIV-1 integrase, and the dual-labeled oligonucleotide substrate in the assay buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C to allow for 3'-processing.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA (both processed and unprocessed) to bind.
-
Wash: Wash the plate to remove the cleaved, non-biotinylated europium-labeled fragment.
-
Read Plate: Measure the time-resolved fluorescence of the remaining europium signal using a TRF plate reader. A decrease in signal indicates 3'-processing activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Disintegration Assay
The disintegration assay measures the reverse reaction of strand transfer, where the integrase enzyme resolves a branched DNA structure that mimics the integration intermediate.
Principle: A "Y-shaped" or "dumbbell" DNA substrate containing a covalent link between the donor and target DNA strands is used. The integrase-mediated cleavage of this substrate is detected. An ELISA-based format can be used for high-throughput screening.
Experimental Protocol: ELISA-Based Disintegration Assay
Materials:
-
Purified recombinant HIV-1 Integrase
-
Biotinylated and digoxigenin-labeled disintegration substrate
-
Assay Buffer
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to HRP
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Immobilize Substrate: Add the biotinylated and digoxigenin-labeled disintegration substrate to streptavidin-coated microplate wells and incubate to allow binding. Wash to remove unbound substrate.
-
Inhibitor and Enzyme Addition: Add test compounds and HIV-1 integrase to the wells.
-
Incubation: Incubate to allow the disintegration reaction to occur.
-
Detection: The cleavage of the substrate results in the release of the digoxigenin-labeled portion. The amount of remaining digoxigenin is quantified using an anti-digoxigenin-HRP antibody and a colorimetric substrate. An increase in signal indicates inhibition of the disintegration activity.
-
Data Analysis: Calculate the percent inhibition and IC50 values.
Cell-Based Assays for HIV-1 Integrase Inhibitors
Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more physiologically relevant context, taking into account cell permeability, metabolism, and potential cytotoxicity.
Single-Round Infectivity Assay using a Luciferase Reporter
This is a widely used and robust assay for screening HIV-1 inhibitors.
Principle: This assay utilizes HIV-1-based vectors that are engineered to be replication-incompetent but carry a reporter gene, typically luciferase.[9][10][11][12][13] Target cells are infected with these vectors in the presence of test compounds. The level of reporter gene expression, which is dependent on successful integration, is measured as a quantifiable output of viral infectivity.[9][10][13]
Data Presentation: Comparative EC50 Values from Cell-Based Assays
| Inhibitor | Wild-Type HIV-1 EC50 (nM) | N155H Mutant FC-EC50 | Q148H + G140S Mutant FC-EC50 | Assay Conditions | Reference |
| Raltegravir | 9.15 | >87 | 3.75 | PhenoSense® IN assay | [2] |
| Dolutegravir | 1.07 | 1.37 | 3.75 | PhenoSense® IN assay | [2] |
FC-EC50: Fold change in 50% effective concentration compared to wild-type.
Experimental Protocol: Luciferase-Based Single-Round Infectivity Assay
Materials:
-
Target cells (e.g., TZM-bl, HEK293T)
-
Replication-incompetent HIV-1 luciferase reporter vector
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Infection: Add the HIV-1 luciferase reporter vector to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition of infectivity for each compound concentration and determine the EC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed antiviral activity is not due to cell death.
Quality Control for High-Throughput Screening
For HTS assays, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.[14][15][16]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., no inhibitor)
-
μ_n = mean of the negative control (e.g., a known potent inhibitor)
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unreliable assay
Visualizations
HIV-1 Integrase Mechanism of Action
Caption: Mechanism of HIV-1 integrase action and the point of inhibition by INSTIs.
Experimental Workflow for HTS of HIV-1 Integrase Inhibitors
Caption: A typical workflow for the high-throughput screening of HIV-1 integrase inhibitors.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 13. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for Cell-Based Assays to Determine Anti-HIV-1 Activity
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for a suite of cell-based assays essential for the discovery and development of anti-HIV-1 therapeutics. The described assays enable the quantification of viral replication, assessment of compound cytotoxicity, and measurement of specific viral enzymatic activities.
TZM-bl Reporter Gene Assay for HIV-1 Infectivity
This assay is a cornerstone for high-throughput screening of anti-HIV-1 compounds that inhibit viral entry or early-stage replication events. It utilizes the TZM-bl cell line, a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[1] Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR promoter, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral infection.
Experimental Protocol
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Test compounds
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (clear bottom, white walls)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.
-
The following day, prepare serial dilutions of the test compounds in complete growth medium.
-
Pre-incubate the virus stock with the diluted test compounds for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include virus-only controls (no compound) and cell-only controls (no virus or compound). To enhance infectivity, DEAE-Dextran can be added to the medium at a final concentration of 15-20 µg/mL.[1]
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
After incubation, remove 100 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to induce cell lysis.[2]
-
Measure the luminescence using a luminometer.
Data Presentation
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| Drug A | 0.01 | 950,000 | 5 | 0.5 |
| 0.1 | 750,000 | 25 | ||
| 1 | 400,000 | 60 | ||
| 10 | 50,000 | 95 | ||
| Drug B | 0.01 | 980,000 | 2 | 2.3 |
| 0.1 | 900,000 | 10 | ||
| 1 | 600,000 | 40 | ||
| 10 | 200,000 | 80 | ||
| Virus Control | - | 1,000,000 | 0 | - |
| Cell Control | - | 100 | - | - |
% Inhibition = [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] x 100
Signaling Pathway and Workflow
Caption: TZM-bl assay workflow and the underlying Tat-mediated LTR activation.
p24 Antigen Capture Assay
This enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantification of HIV-1 p24 capsid protein, a key marker of viral replication. It is particularly useful for monitoring viral production in cell culture supernatants and for evaluating compounds that inhibit later stages of the viral life cycle, such as assembly and release.
Experimental Protocol
Materials:
-
96-well microtiter plates coated with a monoclonal anti-p24 antibody
-
Cell culture supernatants containing HIV-1
-
Test compounds
-
p24 antigen standard
-
Biotinylated polyclonal anti-p24 antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1N H2SO4)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Plate reader (450 nm)
Procedure:
-
Add 50 µL of diluted p24 standards and test samples (cell culture supernatants) to the pre-coated wells.[3]
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of biotinylated anti-p24 antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
Data Presentation
| Compound | Concentration (µM) | Absorbance (450 nm) | p24 Conc. (pg/mL) | % Inhibition | EC50 (µM) |
| Drug C | 0.1 | 1.8 | 850 | 15 | 1.2 |
| 1 | 1.2 | 500 | 50 | ||
| 10 | 0.4 | 100 | 90 | ||
| 100 | 0.1 | 10 | 99 | ||
| Drug D | 0.1 | 1.9 | 900 | 10 | 5.8 |
| 1 | 1.6 | 750 | 25 | ||
| 10 | 0.9 | 350 | 65 | ||
| 100 | 0.3 | 50 | 95 | ||
| Virus Control | - | 2.0 | 1000 | 0 | - |
| Cell Control | - | 0.05 | 0 | - | - |
% Inhibition = [1 - (p24_compound - p24_cell_control) / (p24_virus_control - p24_cell_control)] x 100
Experimental Workflow
Caption: Workflow of the p24 antigen capture ELISA.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA. It is a key tool for screening inhibitors of this specific viral enzyme. The assay can be performed using various formats, including colorimetric and fluorometric methods.
Experimental Protocol (Colorimetric)
Materials:
-
Microtiter plate pre-coated with streptavidin
-
Reaction buffer containing a poly(A) template and oligo(dT) primer
-
Digoxigenin (DIG)- and biotin-labeled dUTP/dTTP mix
-
HIV-1 RT enzyme standard or viral lysate
-
Test compounds
-
Anti-DIG-HRP antibody conjugate
-
TMB or other HRP substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a separate reaction tube, mix the reaction buffer, dNTP mix, RT enzyme (or viral lysate), and the test compound.
-
Incubate the reaction mixture for 1-2 hours at 37°C to allow for reverse transcription.
-
Transfer the reaction products to the streptavidin-coated microtiter plate. The biotin-labeled newly synthesized DNA will bind to the streptavidin.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the anti-DIG-HRP antibody conjugate and incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength.
Data Presentation
| Compound | Concentration (µM) | Absorbance | % RT Inhibition | IC50 (µM) |
| NRTI-1 | 0.01 | 1.4 | 10 | 0.08 |
| 0.1 | 0.8 | 50 | ||
| 1 | 0.2 | 88 | ||
| 10 | 0.05 | 97 | ||
| NNRTI-1 | 0.01 | 1.2 | 25 | 0.04 |
| 0.1 | 0.5 | 69 | ||
| 1 | 0.1 | 94 | ||
| 10 | 0.05 | 97 | ||
| Enzyme Control | - | 1.6 | 0 | - |
| No Enzyme Control | - | 0.05 | - | - |
% RT Inhibition = [1 - (Abs_compound - Abs_no_enzyme) / (Abs_enzyme_control - Abs_no_enzyme)] x 100
Reverse Transcription Process
References
Application Notes and Protocols for High-Throughput Screening of Novel Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the high-throughput screening (HTS) of novel inhibitors targeting viral integrase, a critical enzyme for the replication of retroviruses such as HIV. The document outlines the underlying principles of biochemical and cell-based screening assays, presents detailed experimental protocols, and summarizes key performance data for established integrase inhibitors.
Introduction to Integrase Inhibition
Viral integrase is an essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the retroviral life cycle. This process, known as integration, involves two main catalytic activities: 3'-processing and strand transfer.[1] Inhibition of integrase prevents the virus from establishing a productive, long-term infection, making it a prime target for antiretroviral drug development.[1][2] High-throughput screening (HTS) plays a pivotal role in the discovery of new integrase inhibitors by enabling the rapid evaluation of large compound libraries.[3][4]
HIV Integrase Catalytic Pathway
The integration of viral DNA is a multi-step process orchestrated by the integrase enzyme. Understanding this pathway is fundamental to designing effective screening assays.
Caption: HIV Integrase Catalytic Pathway.
High-Throughput Screening Assays
A variety of HTS assays have been developed to identify integrase inhibitors. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified recombinant integrase and synthetic DNA substrates to measure the enzyme's catalytic activity in vitro.[2] They are well-suited for HTS due to their simplicity and scalability.
These assays measure the ability of integrase to cleave a dinucleotide from the 3' ends of the viral long terminal repeat (LTR) DNA.[1][5]
-
Principle: A labeled oligonucleotide mimicking the viral DNA terminus is used as a substrate. Cleavage by integrase separates the label, leading to a change in signal.
-
Common Formats: Time-Resolved Fluorescence (TRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TRF-FRET) are commonly employed.[5][6]
Strand transfer assays detect the integration of the processed viral DNA into a target DNA substrate.[1][7] This is the primary target of currently approved integrase inhibitors.
-
Principle: Two differentially labeled DNA substrates (donor and acceptor) are used. Successful strand transfer brings the labels into proximity, generating a signal (e.g., FRET), or allows for the capture and detection of a dual-labeled product.
-
Common Formats: TRF-FRET, bead-based capture assays, and AlphaScreen® are popular HTS formats.[6][7]
Caption: General workflow for a biochemical HTS assay.
Cell-Based Assays
Cell-based assays measure the inhibition of viral replication in a cellular context, providing a more physiologically relevant screening environment.[3][4] These assays can identify inhibitors that target not only the catalytic activity of integrase but also other viral or host factors involved in integration.[3]
-
Principle: Reporter gene systems, such as luciferase or β-galactosidase, are engineered into a viral vector. Inhibition of integration leads to a decrease in reporter gene expression.
-
Common Formats: Single-round infectivity assays using pseudotyped viruses are widely used to ensure biosafety and focus on early replication steps.[8]
Caption: General workflow for a cell-based HTS assay.
Data Presentation and Quality Control
The reliability of HTS data is assessed using statistical parameters, most notably the Z'-factor.[2][3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][8][9]
| Parameter | Formula | Interpretation |
| Z'-Factor | 1 - [ (3 * (SDpos + SDneg)) / | Meanpos - Meanneg | ] | > 0.5: Excellent assay.[8][9] 0 to 0.5: Marginal assay.[8] < 0: Unsuitable for HTS.[8] |
SDpos and Meanpos are the standard deviation and mean of the positive control, respectively. SDneg and Meanneg are the standard deviation and mean of the negative control, respectively.
The potency of identified inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for biochemical and cell-based assays, respectively.
Comparative Inhibitor Potency
The following table summarizes the reported potency of several well-characterized integrase inhibitors in various assay formats.
| Inhibitor | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Raltegravir | Biochemical (Strand Transfer) | Wild-Type HIV-1 Integrase | 26 | [10] |
| Cell-Based (Single-Cycle) | Wild-Type HIV-1 | 4 | [10] | |
| Cell-Based (Multiple Isolates) | Wild-Type HIV-1 | 5.2 - 13.6 | [11] | |
| Elvitegravir | Biochemical (Strand Transfer) | Wild-Type HIV-1 Integrase | 7.2 | [12] |
| Cell-Based | Wild-Type HIV-1 | 0.9 | [12] | |
| Dolutegravir | Biochemical (Strand Transfer) | Wild-Type HIV-1 Integrase | ~2.5 (estimated from graph) | [10] |
| Cell-Based (Single-Cycle) | Wild-Type HIV-1 | 1.6 | [10] | |
| Cell-Based (Multiple Isolates) | Wild-Type HIV-1 | 0.8 - 1.6 | [11] |
Experimental Protocols
Protocol 1: Homogeneous TRF-FRET Integrase Strand Transfer Assay
This protocol is adapted for a 384-well format suitable for automated HTS.[6]
Materials:
-
Recombinant HIV-1 Integrase
-
Europium (Eu3+)-labeled donor DNA oligonucleotide
-
Cy5-labeled acceptor DNA oligonucleotide
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl2 or MgCl2, 1 mM DTT
-
Test compounds and controls (e.g., Raltegravir)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds or controls dissolved in DMSO to the assay plate wells.
-
Enzyme Addition: Dispense 5 µL of integrase solution (final concentration ~200 nM) in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a mixture of the Eu3+-donor and Cy5-acceptor DNA substrates (final concentrations ~25 nM each) in assay buffer to all wells.
-
Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Read the plate on a TR-FRET reader using an appropriate excitation wavelength for Eu3+ (e.g., 340 nm) and measuring emission at the wavelengths for both Eu3+ (e.g., 615 nm) and Cy5 (e.g., 665 nm).
-
Data Analysis: Calculate the FRET ratio (Emission665 / Emission615). Determine percent inhibition relative to controls and calculate IC50 values for active compounds.
Protocol 2: Cell-Based Single-Round HIV-1 Infectivity Assay
This protocol describes a luciferase-based assay in a 96-well format, which can be adapted to 384-well plates for HTS.[8][13]
Materials:
-
TZM-bl or similar reporter cell line (e.g., HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene)
-
VSV-G pseudotyped HIV-1 vector expressing luciferase
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and controls (e.g., Dolutegravir)
-
96-well, clear-bottom, white-walled tissue culture plates
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed TZM-bl cells at a density of 1 x 104 cells per well in 100 µL of culture medium and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Pre-treat the cells by adding serial dilutions of test compounds or controls (e.g., in 50 µL of medium) and incubate for 1-2 hours.
-
Infection: Add 50 µL of the VSV-G pseudotyped HIV-1 luciferase reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 48 hours at 37°C, 5% CO2.
-
Cell Lysis and Signal Detection:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of cell lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50 µL of luciferase substrate to each well.
-
Immediately measure the luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of luciferase activity relative to untreated virus-infected controls. Determine EC50 values for active compounds. A parallel cytotoxicity assay should be performed to rule out non-specific effects on cell viability.[8]
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assay.dev [assay.dev]
- 3. academic.oup.com [academic.oup.com]
- 4. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonhuman Primate (NHP) Models in the Preclinical Testing of Integrase Strand Transfer Inhibitors (INSTIs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs that prevent the integration of the viral DNA into the host cell's genome, an essential step in the retroviral replication cycle.[1] Before advancing to human clinical trials, rigorous preclinical evaluation of new INSTI candidates is imperative. Nonhuman primate (NHP) models, particularly macaque species like rhesus (Macaca mulatta), cynomolgus (Macaca fascicularis), and pigtail (Macaca nemestrina), serve as invaluable tools for these evaluations.[2] Their genetic and physiological similarity to humans allows for relevant assessments of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[2][3]
These models utilize simian immunodeficiency virus (SIV), a virus endemic to African NHPs that causes a disease similar to AIDS in macaques, or chimeric simian-human immunodeficiency viruses (SHIVs), which typically express the HIV-1 envelope protein and are used to test envelope-targeting therapies and certain antiretrovirals.[2][4] This document provides detailed protocols and data for leveraging NHP models in the preclinical assessment of INSTIs.
Mechanism of Action of INSTIs
The primary function of the HIV/SIV integrase (IN) enzyme is to catalyze the insertion of the reverse-transcribed viral DNA into the host chromosome, which is a point of no return for the infected cell.[5] This process involves two main catalytic steps:
-
3'-Processing: In the cytoplasm, the integrase enzyme cleaves a dinucleotide from each 3' end of the linear viral DNA.[6][7]
-
Strand Transfer: The integrase-viral DNA complex, known as the pre-integration complex (PIC), is transported into the nucleus.[8] Here, integrase facilitates a nucleophilic attack by the processed 3' hydroxyl groups of the viral DNA on the phosphodiester backbone of the host cell's chromosomal DNA, covalently linking the viral genome to the host's.[5][7]
INSTIs specifically target the strand transfer step, binding to the integrase enzyme within the pre-integration complex and preventing the stable insertion of viral DNA into host DNA.[1]
Caption: Mechanism of Action for Integrase Strand Transfer Inhibitors (INSTIs).
Pharmacokinetic (PK) Studies in NHP Models
PK studies are essential for determining appropriate dosing regimens in NHPs that can mimic human drug exposures.[9] These studies inform dose selection for subsequent efficacy and safety trials.[10]
Summary of Pharmacokinetic Data for Select INSTIs
The following table summarizes key pharmacokinetic parameters for several INSTIs evaluated in macaque models.
| INSTI | NHP Species | Dose & Route | Key PK Parameters (Plasma) | Key Finding / Reference |
| Raltegravir | Rhesus Macaque | 50 mg/kg, oral | Cmax & AUC within range of 400-800 mg human dose.[10] | 50 mg/kg dose recapitulates human clinical exposure.[9][10] |
| Elvitegravir | Rhesus Macaque | 50 mg/kg, oral | Cmax & AUC similar to 800 mg unboosted human dose.[10] | Showed the highest penetration into rectal and vaginal fluids among tested INSTIs.[10] |
| Dolutegravir | Rhesus Macaque | 20 mg/kg, oral | Calculated human-equivalent dose.[10] | AUC increased proportionally with the dose.[10] |
| GSK1265744 (Cabotegravir LA) | Rhesus Macaque | 50 mg/kg, IM | Sustained plasma concentrations suitable for quarterly injections in humans.[11][12] | Long-acting formulation provides prolonged protective drug levels.[11][12] |
| L-870,812 | Cynomolgus Macaque | 0.23% gel (7 mg), vaginal | Plasma Cmax: 41.1 ng/mL. Vaginal fluid Cmax: 1250 µg/mL.[13][14] | High and sustained concentrations in mucosal fluids after topical application.[13][14] |
Protocol: Single-Dose Pharmacokinetic Study in Rhesus Macaques
This protocol outlines a typical single-dose PK study to characterize an oral INSTI.
1. Animal Selection and Acclimatization:
-
Select healthy, adult male or female rhesus macaques (Macaca mulatta), free of SIV and other specified pathogens.[15]
-
Acclimatize animals to housing and handling procedures for at least two weeks.
2. Drug Administration:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the INSTI, for example, 50 mg/kg.[10] The drug can be mixed with a small amount of palatable food like a banana to ensure consumption.[16]
-
Record the exact time of administration.
3. Sample Collection Schedule:
-
Collect whole blood (approx. 2-3 mL) in EDTA-containing tubes at pre-dose (0 h) and at multiple time points post-dose, such as 1, 2, 4, 8, 12, and 24 hours.[9][10]
-
If mucosal concentrations are required, collect rectal and/or vaginal secretions using wicks or swabs at the same time points.[9]
-
For tissue distribution, biopsies (e.g., rectal mucosa) can be collected at selected time points, typically under anesthesia.[12]
4. Sample Processing:
-
Plasma: Centrifuge blood samples at 1,500 x g for 10 minutes at 4°C to separate plasma. Aliquot plasma into cryovials and store immediately at -80°C.
-
Mucosal Secretions: Weigh wicks/swabs before and after collection to determine the volume of fluid collected. Elute the drug from the collection medium using an appropriate solvent and store the eluate at -80°C.
-
Tissues: Rinse biopsies with saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
5. Bioanalytical Method:
-
Quantify drug concentrations in plasma, mucosal eluates, and tissue homogenates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]
6. Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).
Caption: Experimental workflow for a nonhuman primate pharmacokinetic study.
Efficacy Studies: Pre-Exposure Prophylaxis (PrEP) Models
NHP challenge models are critical for evaluating the efficacy of INSTIs in preventing infection (PrEP). The repeat low-dose rectal challenge model is widely used as it mimics common routes of HIV transmission in humans.[12][17]
Summary of PrEP Efficacy Data for INSTIs
| INSTI | NHP Species | Challenge Virus & Route | Dosing Regimen | Efficacy Outcome |
| GSK1265744 (Cabotegravir LA) | Rhesus Macaque | Weekly low-dose SHIV162p3, intrarectal | 50 mg/kg IM every 4 weeks | 100% protection (8/8 animals) over 8 weekly challenges.[11][12] |
| GSK1265744 (Cabotegravir LA) | Rhesus Macaque | Weekly high-dose SHIV162p3, intravaginal | 50 mg/kg IM every 4 weeks | 75% protection (6/8 animals) against three high-dose challenges.[18] |
| Elvitegravir (in TAF/EVG insert) | Rhesus Macaque | Vaginal or rectal SHIV challenge | 16 mg pericoital insert | Provided protection when given within 4 hours of viral challenge.[19] |
Protocol: Repeated Low-Dose Intrarectal SHIV Challenge Model
This protocol describes a study to evaluate the PrEP efficacy of a long-acting INSTI.
1. Animals and Groups:
-
Select 16 healthy, adult male rhesus macaques.
-
Randomly assign animals to two groups:
-
Treatment Group (n=8): Receives the long-acting INSTI.
-
Control Group (n=8): Receives a placebo vehicle.
-
2. Dosing Regimen:
-
One week prior to the first viral challenge (Day -7), administer the long-acting INSTI (e.g., 50 mg/kg, IM) to the treatment group and placebo to the control group.[12]
-
Administer a second dose 4 weeks later (Day 21) to maintain drug levels.[12]
3. Viral Challenge:
-
Virus Stock: Use a well-characterized SHIV stock, such as SHIV162p3, which uses the CCR5 co-receptor similar to most transmitted HIV-1 strains.[2]
-
Challenge Procedure: Beginning on Day 0, and continuing weekly for 8 weeks, perform a non-traumatic intrarectal inoculation with a low dose (e.g., 10-50 TCID50) of the SHIV stock.[16]
-
Administer the 1 mL viral inoculum into the rectal vault using a sterile feeding tube while the macaque is anesthetized.[16]
4. Monitoring for Infection:
-
Collect blood weekly, immediately before each challenge.
-
Measure plasma viral load using a validated quantitative reverse transcription PCR (qRT-PCR) assay with a sensitivity of at least 50 RNA copies/mL.[16]
-
An animal is considered systemically infected upon two consecutive positive plasma viral load measurements.[16]
-
Monitor for seroconversion (development of virus-specific antibodies) via ELISA as a secondary confirmation of infection.
5. Endpoints and Analysis:
-
The primary endpoint is the number of viral challenges required to establish infection in each animal.
-
Compare the infection rates between the treatment and control groups using survival analysis (e.g., log-rank test).[18]
-
Correlate plasma drug concentrations at the time of challenge with protection outcomes.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primate models in pharma: What the future holds - Pharma Technology Focus | Issue 130 | May 2023 [pharma.nridigital.com]
- 4. mdpi.com [mdpi.com]
- 5. Integrase - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-acting integrase inhibitor protects macaques from intrarectal simian/human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. natap.org [natap.org]
- 13. Pharmacokinetics of vaginally applied integrase inhibitors in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Antiretroviral Therapy in Rhesus Macaques Improves RT-SHIV Viral Decay Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. The predictive value of macaque models of preexposure prophylaxis for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A long-acting integrase inhibitor protects female macaques from repeated high-dose intravaginal SHIV challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Analysis of Inhibitor Binding to HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural and biochemical analysis of inhibitors targeting HIV-1 integrase, a critical enzyme for viral replication. Understanding the molecular interactions between inhibitors and integrase is paramount for the development of novel and effective antiretroviral therapies. This document outlines the methodologies for determining inhibitor potency, elucidating the structural basis of their mechanism of action, and provides a summary of publicly available structural and binding data for key inhibitor classes.
Introduction to HIV-1 Integrase and its Inhibitors
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a 32 kDa enzyme essential for the viral life cycle.[1] It catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a process known as integration.[2] This process involves two key catalytic steps: 3'-processing, where two nucleotides are removed from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host DNA.[1][2] Given its crucial role and the lack of a human homolog, HIV-1 integrase is a major target for antiretroviral drug development.[3]
Several classes of inhibitors that target HIV-1 integrase have been developed:
-
Integrase Strand Transfer Inhibitors (INSTIs): These are the most clinically successful class of integrase inhibitors. They bind to the catalytic site of the integrase-viral DNA complex (intasome) and chelate the two essential magnesium ions, thereby blocking the strand transfer step.[3][4]
-
Allosteric Integrase Inhibitors (ALLINIs): These inhibitors, also known as integrase-LEDGF/p75 interaction inhibitors, bind to a site at the dimer interface of the catalytic core domain, which is also the binding site for the cellular cofactor LEDGF/p75.[5] This binding induces aberrant multimerization of integrase, leading to the production of non-infectious virions.[5][6]
-
Non-catalytic Site Integrase Inhibitors (NCINIs): This emerging class of inhibitors binds to a pocket distinct from the catalytic site and does not chelate the metal ions. They are being explored as a novel therapeutic strategy.[7][8]
Data Presentation: Inhibitor Binding and Structural Data
The following tables summarize quantitative data for representative inhibitors from each class, providing a basis for comparison and further research.
Table 1: Integrase Strand Transfer Inhibitors (INSTIs)
| Inhibitor | Target | IC50 / EC50 | Binding Affinity (Ki/Kd) | PDB ID(s) |
| Raltegravir (RAL) | HIV-1 Integrase | 2-7 nM (IC50, strand transfer) | ~26 nM (IC50) | 6PUY |
| Elvitegravir (EVG) | HIV-1 Integrase | 7.5 nM (IC50, strand transfer) | - | - |
| Dolutegravir (DTG) | HIV-1 Integrase | 2.5 nM (IC50, strand transfer) | ~33 nM (IC50) | 6PUY |
| Bictegravir (BIC) | HIV-1 Integrase | 5.0 nM (EC50) | - | 5MMB |
| Cabotegravir (CAB) | HIV-1 Integrase | 3.0 nM (EC50) | - | - |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used.[4][9]
Table 2: Allosteric Integrase Inhibitors (ALLINIs)
| Inhibitor | Target | IC50 / EC50 | Binding Affinity (Ki/Kd) | PDB ID(s) |
| BI-D | HIV-1 Integrase | - | - | 8A1P, 4TSX |
| Pirmitegravir | HIV-1 Integrase | - | - | 8A1Q |
| BI-224436 | HIV-1 Integrase | 29 nM (EC50) | - | 6NUJ |
| GSK1264 | HIV-1 Integrase | - | - | 5HOT |
Table 3: Non-catalytic Site Integrase Inhibitors (NCINIs)
| Inhibitor | Target | IC50 / EC50 | Binding Affinity (Ki/Kd) | PDB ID(s) |
| BI 224436 | HIV-1 Integrase | - | - | 4NYF |
Experimental Protocols
This section provides detailed methodologies for key experiments in the structural and functional analysis of HIV-1 integrase inhibitors.
Protocol 1: Recombinant HIV-1 Integrase Expression and Purification
This protocol describes the expression of His-tagged HIV-1 integrase in E. coli and its subsequent purification.
1. Expression:
- Transform E. coli BL21(DE3) cells with a plasmid encoding for N-terminally His-tagged HIV-1 integrase.
- Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at 18-25°C for 16-20 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis and Solubilization:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 10 mM imidazole, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Since HIV-1 integrase is often found in inclusion bodies, the insoluble fraction should be collected by centrifugation at 15,000 x g for 30 minutes at 4°C.[10]
- Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
- Solubilize the inclusion bodies in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in lysis buffer).
3. Purification and Refolding:
- Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the denaturing buffer.
- Wash the column extensively with denaturing buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the bound protein with a high concentration of imidazole (e.g., 250-500 mM) in the denaturing buffer.
- Refold the purified integrase by rapid dilution or stepwise dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 M NaCl, 10% glycerol, 5 mM DTT).[11]
4. Final Purification:
- Further purify the refolded integrase using size-exclusion chromatography to remove aggregates and ensure a homogenous protein preparation.
Protocol 2: X-ray Crystallography of Integrase-Inhibitor Complexes
This protocol outlines the general steps for obtaining crystal structures of HIV-1 integrase in complex with an inhibitor.[12][13][14][15]
1. Complex Formation:
- Co-crystallization: Incubate purified HIV-1 integrase (or a specific domain construct) with a 5-10 fold molar excess of the inhibitor for at least 1 hour on ice prior to setting up crystallization trials.
- Soaking: Grow apo-integrase crystals first and then soak them in a solution containing the inhibitor (typically 1-10 mM) for a period ranging from minutes to hours.
2. Crystallization:
- Screen for crystallization conditions using commercially available sparse matrix screens via sitting-drop or hanging-drop vapor diffusion methods.
- Optimize initial hits by varying the precipitant concentration, pH, and temperature.
3. Data Collection:
- Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
- Process the diffraction data using software like HKL2000 or XDS.
- Solve the structure by molecular replacement using a previously determined integrase structure as a search model (e.g., PDB ID: 1BIS for the core domain).[16]
- Build the inhibitor into the electron density map using software like Coot.
- Refine the structure using software like PHENIX or REFMAC5.
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of Integrase-Inhibitor Complexes
This protocol provides a general workflow for determining the structure of larger integrase complexes, such as the intasome, bound to inhibitors.[17]
1. Sample Preparation:
- Assemble the integrase-DNA-inhibitor complex (intasome) by incubating purified integrase, a DNA substrate mimicking the viral DNA ends, and the inhibitor.
- Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.
2. Vitrification:
- Blot the grid to remove excess liquid, leaving a thin film of the sample.
- Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot).
3. Data Acquisition:
- Screen the vitrified grids for ice quality and particle distribution using a transmission electron microscope (TEM).
- Collect a large dataset of images (micrographs) on a high-end TEM equipped with a direct electron detector.
4. Image Processing and 3D Reconstruction:
- Perform motion correction and contrast transfer function (CTF) estimation for each micrograph.
- Automatically pick particles from the micrographs.
- Perform 2D classification to remove junk particles and group the remaining particles into different views.
- Generate an initial 3D model (ab initio reconstruction).
- Perform 3D classification to separate different conformational states.
- Refine the 3D reconstruction of the desired class to high resolution.
- Build an atomic model into the final cryo-EM map.
Protocol 4: Biochemical Assays for Integrase Activity
These assays are used to determine the inhibitory potency of compounds against the two catalytic activities of integrase.[2][18][19][20]
1. 3'-Processing Assay:
- Principle: Measures the ability of integrase to cleave a dinucleotide from the 3' end of a labeled DNA substrate.
- Substrate: A short, double-stranded oligonucleotide mimicking one end of the viral DNA, with a label (e.g., biotin, fluorescein) on the 3' end of the strand to be cleaved.
- Procedure:
- Incubate purified HIV-1 integrase with the labeled DNA substrate in a reaction buffer (containing Mg2+ or Mn2+).
- Add the test inhibitor at various concentrations.
- Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
- Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
- Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled DNA fragments. The appearance of a shorter, cleaved product indicates 3'-processing activity.
- Quantify the amount of cleaved product to determine the IC50 of the inhibitor.
2. Strand Transfer Assay:
- Principle: Measures the ability of integrase to integrate the processed viral DNA substrate into a target DNA molecule.
- Substrates:
- A "donor" DNA substrate, which is a pre-processed viral DNA end mimic.
- A "target" DNA substrate, which can be a plasmid or a shorter oligonucleotide.
- Procedure:
- Pre-incubate HIV-1 integrase with the donor DNA to form the intasome complex.
- Add the test inhibitor at various concentrations.
- Add the target DNA to initiate the strand transfer reaction.
- Incubate at 37°C.
- Stop the reaction and analyze the products by agarose gel electrophoresis. The formation of higher molecular weight products indicates strand transfer.
- Quantify the strand transfer products to determine the IC50 of the inhibitor.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the structural analysis of HIV-1 integrase inhibitors.
Caption: Overall workflow for the structural and functional analysis of HIV-1 integrase inhibitors.
Caption: Workflow for the HIV-1 integrase strand transfer assay.
Caption: Simplified mechanisms of action for INSTIs and ALLINIs.
References
- 1. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 2. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Expression of HIV-1 integrase in E. coli: immunological analysis of the recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on Human Immunodeficiency Virus Type 1 (HIV-1) integrase, a crucial enzyme for viral replication and a key target for antiretroviral therapy. This document outlines detailed protocols for protein and ligand preparation, docking simulations, and analysis of results. Additionally, it includes a comparative analysis of known HIV-1 integrase inhibitors and visual representations of key workflows and mechanisms.
Introduction to HIV-1 Integrase and Its Inhibitors
HIV-1 integrase (IN) is a 32 kDa enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[1][2] The enzyme has three main domains: the N-terminal zinc-binding domain, the central catalytic core domain (CCD), and the C-terminal DNA-binding domain.[1] The CCD contains the highly conserved DDE motif (Asp64, Asp116, and Glu152), which coordinates two divalent metal ions (typically Mg2+) essential for its catalytic activity.[3]
Due to its vital role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a prime target for antiretroviral drug development.[4] Inhibitors of this enzyme can be broadly categorized into two main classes:
-
Integrase Strand Transfer Inhibitors (INSTIs): These are the most clinically successful class of integrase inhibitors. INSTIs bind to the active site of the integrase-viral DNA complex, known as the intasome, and chelate the metal ions, thereby blocking the strand transfer step of integration.[4][5] This prevents the covalent insertion of the viral DNA into the host genome. Examples of FDA-approved INSTIs include Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir.[6][7]
-
Lens Epithelium-Derived Growth Factor (LEDGF/p75) Allosteric Inhibitors (LEDGINs): These inhibitors bind to a pocket at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein LEDGF/p75.[8][9] By doing so, LEDGINs allosterically inhibit the enzyme's function and can also interfere with the interaction between integrase and LEDGF/p75, which is important for the proper localization and function of the pre-integration complex.[8][9]
Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand (potential inhibitor) to a protein target. It plays a crucial role in the discovery and design of new HIV-1 integrase inhibitors by allowing for the virtual screening of large compound libraries and providing insights into the molecular interactions that govern inhibitor potency.[10][11]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of HIV-1 integrase inhibitors using commonly available software. The protocol is generalized but provides specific examples using AutoDock Vina, a widely used and freely available docking program.
Protocol 1: Molecular Docking of an HIV-1 Integrase Inhibitor using AutoDock Vina
1. Protein Preparation:
-
Objective: To prepare the HIV-1 integrase protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Software: UCSF Chimera, AutoDock Tools (ADT).
-
Procedure:
-
Obtain Protein Structure: Download the crystal structure of HIV-1 integrase from the Protein Data Bank (PDB). A suitable example is PDB ID: 1QS4, which is the core domain of HIV-1 integrase complexed with an inhibitor and Mg2+ ions.[3][12]
-
Clean the Structure: Open the PDB file in UCSF Chimera. Remove water molecules, co-crystallized ligands (if not being used for redocking), and any other heteroatoms that are not part of the protein or essential cofactors (like the Mg2+ ions in the active site).
-
Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera or the "Protein Preparation Wizard" in Schrödinger's Maestro to add hydrogen atoms (typically polar hydrogens) and assign partial charges (e.g., Gasteiger charges).[6][13]
-
Save in PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[13]
-
2. Ligand Preparation:
-
Objective: To prepare the small molecule inhibitor for docking by generating a 3D structure, assigning charges, and defining rotatable bonds.
-
Software: ChemDraw, Open Babel, PyRx, AutoDock Tools (ADT).
-
Procedure:
-
Obtain Ligand Structure: Draw the 2D structure of the inhibitor (e.g., Raltegravir) using software like ChemDraw and save it as a MOL file. Alternatively, download the 3D structure from a database like PubChem (e.g., Raltegravir CID: 23668479).[14]
-
Convert to 3D and Optimize: Use a program like Open Babel or the features within PyRx to convert the 2D structure to a 3D structure and perform an initial energy minimization.[6][15]
-
Assign Charges and Define Rotatable Bonds: Use AutoDock Tools to assign Gasteiger charges and automatically detect and set the rotatable bonds in the ligand.
-
Save in PDBQT format: Save the prepared ligand in the PDBQT file format.
-
3. Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand within the active site of the protein.
-
Software: AutoDock Vina.
-
Procedure:
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the entire ligand in various orientations. For HIV-1 integrase (PDB: 1QS4), the grid box should encompass the DDE catalytic triad (D64, D116, E152) and the bound Mg2+ ions.[3][16]
-
Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box (in Angstroms).
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look something like this: vina --config config.txt --log log.txt.[13]
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created with the binding affinity scores for each pose.
-
4. Analysis of Results:
-
Objective: To visualize and interpret the docking results to understand the binding interactions.
-
Software: UCSF Chimera, PyMOL, Discovery Studio Visualizer.
-
Procedure:
-
Visualize Binding Poses: Load the protein PDBQT file and the output ligand PDBQT file into a molecular visualization program.
-
Analyze Interactions: Examine the top-ranked binding pose to identify key molecular interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and metal chelation. For INSTIs, it is crucial to observe the chelation of the Mg2+ ions in the active site by the inhibitor.[17]
-
Compare with Known Data: If available, compare the predicted binding mode with experimentally determined structures (co-crystal structures) to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[3]
-
Data Presentation
The following tables summarize quantitative data for well-characterized HIV-1 integrase inhibitors. This data can be used as a reference for validating docking protocols and for comparing the predicted binding affinities of novel compounds.
Table 1: Docking Scores and In Vitro Activity of FDA-Approved INSTIs
| Inhibitor | PDB ID of Complex | Docking Score (kcal/mol) (Predicted) | IC50 / EC50 (nM) (Experimental) | Reference |
| Raltegravir | 3OYA | -7.5 to -9.0 | IC50: ~2-7 | [9][17] |
| Elvitegravir | 3L2U | -8.0 to -10.0 | EC50: ~0.5-1.7 | [18][19][20] |
| Dolutegravir | 3S3M | -8.5 to -10.5 | IC50: ~0.5-2.5 | [21][22][23] |
| Bictegravir | 6RWM | -9.0 to -11.0 | EC50: ~1.5 | [6] |
Note: Docking scores are approximate ranges reported in the literature and can vary based on the specific docking software and protocol used. IC50 and EC50 values are also approximate and can vary between different assays and cell types.
Table 2: Key Interacting Residues in the HIV-1 Integrase Active Site
| Residue | Interaction Type | Importance for Inhibitor Binding |
| Asp64, Asp116, Glu152 | Metal Chelation | Essential for coordinating Mg2+ ions and anchoring INSTIs. |
| Thr66, Tyr143 | Hydrogen Bonding, Pi-Stacking | Important for positioning the inhibitor within the active site. |
| Gln148, Asn155 | Hydrogen Bonding | Mutations in these residues can confer resistance to INSTIs. |
| Lys156, Lys159 | Electrostatic Interactions | Involved in binding to the viral DNA. |
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in molecular docking studies of HIV-1 integrase inhibitors.
Caption: A generalized workflow for molecular docking of HIV-1 integrase inhibitors.
Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).
Caption: Mechanism of action of LEDGF/p75 Allosteric Inhibitors (LEDGINs).
References
- 1. researchgate.net [researchgate.net]
- 2. [1210.3154] Docking Studies on HIV Integrase Inhibitors Based On Potential Ligand Binding Sites [arxiv.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-Silico docking of HIV-1 integrase inhibitors reveals a novel drug type acting on an enzyme/DNA reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of HIV-1 integrase inhibitors: pharmacophore mapping, virtual screening, molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. Molecular Features Related to HIV Integrase Inhibition Obtained from Structure- and Ligand-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elvitegravir concentrations in seminal plasma in HIV-1-infected men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Single and Multiple Dose Pharmacokinetics of Dolutegravir in the Genital Tract of HIV Negative Women - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing HIV-1 Research: A Guide to Luciferase-Based Replication Assays
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health challenge. Research into the viral replication cycle is paramount for the development of new antiretroviral therapies and vaccine strategies. Luciferase-based reporter assays have emerged as a powerful tool in HIV-1 research, offering a highly sensitive, quantitative, and high-throughput method to measure viral replication. These assays utilize the enzymatic activity of luciferase, which produces light upon oxidation of its substrate, to monitor the expression of a reporter gene integrated into the HIV-1 genome or a reporter cell line. The intensity of the luminescent signal directly correlates with the level of viral gene expression and, consequently, viral replication.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on developing and utilizing luciferase-based HIV-1 replication assays. It covers the underlying principles, different assay formats, detailed experimental procedures, data analysis, and troubleshooting.
Principle of the Assay
The core principle of the luciferase-based HIV-1 replication assay lies in the transcriptional activation of the HIV-1 Long Terminal Repeat (LTR) promoter. The HIV-1 Tat protein is a potent trans-activator that is essential for robust viral gene expression. In these assays, the luciferase reporter gene is placed under the control of the HIV-1 LTR. Upon successful infection of a target cell and expression of the Tat protein, the LTR is activated, leading to the transcription and subsequent translation of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is then measured using a luminometer, providing a quantitative measure of viral replication.[1][2]
There are two primary configurations for this assay:
-
Reporter Virus Assays: The luciferase gene is incorporated into the HIV-1 genome, often replacing a non-essential gene like nef. These reporter viruses can be used to infect a variety of cell lines or primary cells.
-
Reporter Cell Line Assays: The target cell line is engineered to contain an integrated HIV-1 LTR-luciferase reporter construct. Infection of these cells with wild-type or modified HIV-1 leads to the production of Tat, which then activates the reporter.[3]
A significant advantage of these assays is their high sensitivity and broad dynamic range, often exceeding that of traditional methods like p24 ELISA.[1][4]
Key Applications
Luciferase-based HIV-1 replication assays are versatile and can be adapted for a wide range of applications, including:
-
High-throughput screening (HTS) of antiviral compounds: The simplicity and speed of the assay make it ideal for screening large libraries of potential drug candidates that target various steps of the HIV-1 life cycle.[5]
-
Quantifying viral infectivity and replication capacity: These assays provide a robust method to determine the infectivity of different viral strains and to study the impact of mutations on viral fitness.[6]
-
Measuring neutralizing antibody activity: By assessing the reduction in luciferase activity in the presence of antibodies, these assays are widely used to evaluate the efficacy of neutralizing antibodies in preclinical and clinical studies.[7]
-
Investigating viral entry and cell-to-cell transmission: Specific assay formats can be designed to study the mechanisms of viral entry and the efficiency of direct cell-to-cell spread of the virus.[8][9]
-
Studying the function of viral and host factors: The assay can be used to investigate the role of specific viral proteins (e.g., Vif) or host factors in HIV-1 replication.[3]
Data Presentation
Table 1: Comparison of Common Luciferase Reporter Systems
| Reporter System | Reporter Gene | Key Features | Advantages | Disadvantages |
| Firefly Luciferase | luc | ATP-dependent | High sensitivity, widely used | Signal can be transient ("flash" kinetics) |
| Renilla Luciferase | Rluc | ATP-independent | Often used as a control for dual-reporter assays | Lower light output than Firefly luciferase |
| NanoLuc® Luciferase | nluc | Small, bright enzyme | Extremely high sensitivity and signal stability ("glow" kinetics), >100-fold brighter than Firefly | Newer technology, may require specific reagents |
Table 2: Performance Characteristics of Different Assay Formats
| Assay Format | Cell Line | Reporter | Typical Signal-to-Background | Dynamic Range | Primary Application |
| Single-Cycle | TZM-bl | Firefly Luc | >1,000-fold | 3-4 logs | Neutralization assays, entry inhibitor screening |
| Multiple-Cycle | CEM-GSS | GFP | Not applicable | Not applicable | Visualization of syncytia formation |
| Dual Reporter | HPB-Ma | Firefly & Renilla Luc | >100-fold (Firefly) | 2-3 logs | Drug screening with cytotoxicity control |
| Cell-to-Cell | 293T to Cf2Th-CD4/CCR5 | Nanoluciferase | >10,000-fold | >4 logs | Studying cell-to-cell transmission |
Experimental Protocols
Protocol 1: Single-Cycle HIV-1 Replication Assay using TZM-bl Reporter Cells
This protocol is suitable for determining viral infectivity and for screening of entry inhibitors and neutralizing antibodies. TZM-bl cells express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
DMEM, high glucose, supplemented with 10% FBS, penicillin-streptomycin
-
HIV-1 virus stock (e.g., Env-pseudotyped virus or laboratory-adapted strains)
-
DEAE-Dextran solution (Sigma-Aldrich)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Virus Preparation: Prepare serial dilutions of the HIV-1 virus stock in complete DMEM.
-
Infection: Add 50 µL of the diluted virus to the cells. To enhance infection, add DEAE-Dextran to a final concentration of 10-20 µg/mL.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
Relative light units (RLUs) are proportional to the amount of viral replication. For inhibitor screening, calculate the percent inhibition relative to untreated virus control wells.
Protocol 2: Multiple-Round HIV-1 Replication Assay using a Reporter T-Cell Line
This protocol is suitable for evaluating inhibitors that act at different stages of the viral life cycle, including reverse transcriptase, integrase, and protease inhibitors.
Materials:
-
Reporter T-cell line (e.g., HPB-Ma cells expressing LTR-luciferase)[1][4]
-
RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, and IL-2 (if required for the cell line)
-
Replication-competent HIV-1 virus stock
-
Test compounds (antiviral drugs)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Preparation: Plate the reporter T-cells in a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of complete RPMI 1640.
-
Compound Addition: Add 25 µL of the test compounds at various concentrations to the wells.
-
Infection: Add 25 µL of replication-competent HIV-1 to the wells.
-
Incubation: Incubate the plates for 3-4 days at 37°C, 5% CO2 to allow for multiple rounds of replication.
-
Luciferase Assay:
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix well and incubate for 10 minutes at room temperature.
-
Measure the luminescence.
-
Data Analysis:
Determine the EC50 value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. LuSIV cells: a reporter cell line for the detection and quantitation of a single cycle of HIV and SIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of new T-cell-based cell lines expressing two luciferase reporters for accurately evaluating susceptibility to anti-human immunodeficiency virus type 1 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 6. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasensitive quantification of HIV-1 cell-to-cell transmission in primary human CD4+ T cells measures viral sensitivity to broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Luciferase Reporter Viruses for Studying HIV Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining HIV-1 Integrase Inhibitor Resistance: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to determine HIV-1 integrase inhibitor resistance. The protocols cover both established and advanced techniques, offering insights into the genetic and phenotypic basis of resistance to this critical class of antiretroviral drugs.
Introduction to this compound Resistance
Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART), effectively suppressing HIV-1 replication by preventing the integration of the viral genome into the host cell's DNA. However, the high mutation rate of HIV-1 can lead to the emergence of drug resistance mutations within the integrase gene (pol), compromising the efficacy of these drugs.[1][2] Monitoring for the presence of these mutations is crucial for clinical management and for the development of new, more robust inhibitors. Two primary methodologies are employed to assess INSTI resistance: genotypic and phenotypic assays.[3][4]
Genotypic assays identify resistance-associated mutations (RAMs) in the integrase gene.[5] These methods are generally faster and less expensive than phenotypic assays.[3] Phenotypic assays , conversely, measure the in vitro susceptibility of the virus to a drug, providing a direct measure of how mutations affect drug efficacy.[6]
Genotypic Methods for Determining INSTI Resistance
Genotypic assays are the most common methods for routine HIV-1 drug resistance testing in clinical practice.[1] They involve sequencing the patient-derived HIV-1 integrase gene to identify mutations known to confer resistance.
Sanger Sequencing
Sanger sequencing has historically been the "gold standard" for HIV-1 drug resistance testing.[1] This method provides a consensus sequence of the dominant viral population in a sample.
Key Characteristics of Sanger Sequencing:
| Parameter | Description |
| Detection Threshold | Can reliably detect viral variants that constitute at least 20-30% of the viral population.[1][7] |
| Turnaround Time | Typically 1-2 weeks.[4] |
| Viral Load Requirement | Generally requires a plasma viral load of ≥500-1,000 copies/mL.[3][8] |
| Advantages | Cost-effective for individual samples, widely established protocols.[1] |
| Limitations | Fails to detect low-frequency (minority) resistant variants.[9] |
This protocol outlines the general steps for genotypic resistance testing of the HIV-1 integrase gene using Sanger sequencing.
1. Viral RNA Extraction:
-
Isolate viral RNA from patient plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[10]
-
A minimum plasma volume of 500 µL to 1 mL is recommended.
-
Ensure proper sample handling to prevent RNA degradation.
2. Reverse Transcription and Nested PCR:
-
Perform a one-step reverse transcription PCR (RT-PCR) to convert the viral RNA into cDNA and amplify the integrase region of the pol gene.[11][12]
-
Use primers that flank the entire integrase coding sequence.
-
Follow up with a nested PCR using internal primers to increase the specificity and yield of the target amplicon.[11][12]
3. PCR Product Purification:
-
Purify the nested PCR product to remove unincorporated dNTPs, primers, and polymerase.
-
This can be achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.
4. Cycle Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template.
-
Use both forward and reverse sequencing primers in separate reactions for bidirectional sequencing.
-
Utilize a dye-terminator sequencing chemistry (e.g., BigDye Terminator v3.1).
5. Sequencing and Data Analysis:
-
Remove unincorporated dye terminators from the cycle sequencing products.
-
Perform capillary electrophoresis to separate the DNA fragments by size.
-
Assemble the forward and reverse sequencing reads to generate a consensus sequence of the integrase gene.
-
Compare the patient-derived sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
Use online databases such as the Stanford University HIV Drug Resistance Database for interpretation of resistance mutations.[11]
Next-Generation Sequencing (NGS)
Next-generation sequencing (NGS) offers a more sensitive approach to genotypic resistance testing by enabling the detection of low-frequency mutations.[9] This is particularly important as minority resistant variants can contribute to treatment failure.[2]
Key Characteristics of Next-Generation Sequencing:
| Parameter | Description |
| Detection Threshold | Can detect viral variants present at frequencies as low as 1-5%.[4] |
| Turnaround Time | Can be as short as 2.5 days for a batch of samples.[4] |
| Viral Load Requirement | Similar to Sanger sequencing (≥500-1,000 copies/mL), though some protocols may work with lower viral loads. |
| Advantages | High sensitivity for minority variants, high throughput, and provides quantitative data on variant frequencies.[7] |
| Limitations | More complex workflow and data analysis, higher initial instrument cost.[13] |
This protocol provides a general workflow for targeted NGS of the HIV-1 integrase gene.
1. Viral RNA Extraction and RT-PCR:
-
Follow the same initial steps as for Sanger sequencing to extract viral RNA and generate a cDNA amplicon of the integrase gene.[10][14]
2. Library Preparation:
-
Prepare a sequencing library from the PCR amplicons. This involves:
-
Fragmentation: Enzymatic or mechanical shearing of the amplicons (if necessary, depending on the platform).
-
End-repair and A-tailing: To prepare the DNA fragments for adapter ligation.
-
Adapter Ligation: Ligation of platform-specific adapters that contain sequencing primer binding sites and unique barcodes (indexes) for sample multiplexing.
-
Library Amplification: PCR amplification to enrich for adapter-ligated fragments.[13]
-
3. Library Quantification and Pooling:
-
Quantify the concentration of each library.
-
Pool multiple libraries in equimolar amounts for sequencing on the same run.
4. Sequencing:
-
Perform sequencing on an NGS platform (e.g., Illumina MiSeq, Ion Torrent).[14]
5. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference HIV-1 genome.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) compared to the reference.
-
Mutation Interpretation: Annotate the identified variants and use drug resistance databases to interpret their clinical significance. The frequency of each mutation is reported.
Phenotypic Methods for Determining INSTI Resistance
Phenotypic assays provide a direct measure of drug susceptibility by assessing the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[6]
Key Characteristics of Phenotypic Assays:
| Parameter | Description |
| Measurement | Reports the drug concentration that inhibits viral replication by 50% (IC50). Results are often expressed as a fold-change (FC) in IC50 compared to a wild-type reference virus.[6] |
| Turnaround Time | Typically longer than genotypic assays, often several weeks.[8] |
| Viral Load Requirement | Requires a plasma viral load of ≥500 copies/mL.[6] |
| Advantages | Provides a direct measure of drug susceptibility, can identify resistance from complex mutational patterns, and is valuable for evaluating novel compounds.[15] |
| Limitations | More complex, labor-intensive, and expensive than genotypic assays. |
This protocol describes a common method for phenotypic resistance testing using recombinant viruses.
1. Amplification of Patient-Derived Integrase Gene:
-
Extract viral RNA from a patient's plasma sample and perform RT-PCR to amplify the integrase gene, as described for genotypic assays.
2. Creation of Recombinant Virus:
-
Clone the amplified patient-derived integrase gene into an HIV-1 laboratory vector that is deleted in its own integrase gene (e.g., a modified pNL4-3 vector).[15]
-
Transfect a suitable cell line (e.g., 293T cells) with the resulting recombinant plasmid to produce infectious virus particles containing the patient's integrase sequence.[15]
3. Virus Titration:
-
Determine the titer of the recombinant virus stock (e.g., by measuring the 50% tissue culture infective dose, TCID50).
4. Drug Susceptibility Assay:
-
Seed a susceptible indicator cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) in a 96-well plate.
-
Add serial dilutions of the integrase inhibitors to be tested to the wells.
-
Infect the cells with a standardized amount of the recombinant virus.
-
Culture the cells for 48-72 hours.
5. Measurement of Viral Replication:
-
Quantify the extent of viral replication in each well. For TZM-bl cells, this is done by measuring luciferase activity.
-
Plot the percentage of viral inhibition against the drug concentration.
6. Data Analysis:
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
Determine the fold-change in resistance by dividing the IC50 of the patient-derived virus by the IC50 of a drug-susceptible wild-type reference virus.
Interpretation of Resistance Data
The interpretation of both genotypic and phenotypic data is critical for clinical decision-making.
Genotypic Interpretation
The presence of specific mutations in the integrase gene is associated with varying levels of resistance to different INSTIs.
Table of Major INSTI Resistance-Associated Mutations and Fold-Changes in IC50:
| Mutation | Raltegravir (RAL) Fold-Change | Elvitegravir (EVG) Fold-Change | Dolutegravir (DTG) Fold-Change | Notes |
| T66I | >10 | >5 | ~2 | Often selected by DTG.[16] |
| E92Q | >10 | >10 | ~3-5 | Cross-resistance to RAL and EVG. |
| G118R | ~2 | ~2 | ~8 | Can reduce viral fitness.[16] |
| Y143C/H/R | >10 | >10 | ~1-2 | A primary resistance pathway for RAL. |
| S147G | ~5-10 | ~5-10 | ~1 | |
| Q148H/K/R | >10 | >10 | ~5-10 | Often occurs with secondary mutations (e.g., G140S/A/C). |
| N155H | >10 | >10 | ~1-2 | A primary resistance pathway for RAL and EVG. |
| R263K | ~2 | ~2 | ~2-3 | Can reduce viral fitness. |
Note: Fold-change values are approximate and can vary depending on the viral backbone and the specific assay used. This table is not exhaustive.
Phenotypic Interpretation
Phenotypic results are generally categorized based on the fold-change in IC50.
| Fold-Change (FC) in IC50 | Interpretation |
| < Biological Cutoff | Susceptible |
| Near Biological Cutoff | Possible low-level resistance |
| > Biological Cutoff* | Resistance |
*The biological cutoff is the upper limit of FC values observed in viruses without known resistance mutations. This value is drug-specific.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| PCR Amplification Failure (Genotypic/Phenotypic) | Low viral load (<500 copies/mL) | Use a larger plasma input volume; concentrate the virus by ultracentrifugation. |
| RNA degradation | Ensure proper sample collection, processing, and storage (-80°C). | |
| PCR inhibitors in the sample | Use an RNA extraction kit designed to remove inhibitors. | |
| Mismatches between primers and viral sequence | Use primers designed to amplify a broad range of HIV-1 subtypes. | |
| Poor Quality Sequencing Data (Sanger) | Insufficient or impure PCR product | Optimize PCR conditions; ensure proper cleanup of the PCR product. |
| Complex viral quasispecies (mixed populations) | This is a limitation of Sanger sequencing; consider using NGS. | |
| Low Read Depth or Uneven Coverage (NGS) | Inaccurate library quantification | Use a reliable method for library quantification (e.g., qPCR). |
| Poor library quality | Optimize library preparation steps. | |
| Discrepancy between Genotype and Phenotype | Presence of minority resistant variants not detected by Sanger sequencing | Use NGS to detect low-frequency mutations. |
| Complex interactions between multiple mutations | Phenotypic testing can help to clarify the net effect of complex mutation patterns. | |
| Novel or rare resistance mutations | The clinical significance of some mutations may not yet be well-established. |
Conclusion
The choice between genotypic and phenotypic assays for determining this compound resistance depends on the specific research or clinical question. Genotypic assays, particularly NGS, are powerful tools for identifying resistance mutations and are well-suited for routine monitoring. Phenotypic assays provide a definitive measure of drug susceptibility and are invaluable for understanding the impact of novel mutations and for the development of new antiretroviral agents. The detailed protocols and data presented in these application notes provide a comprehensive resource for researchers working to combat HIV-1 drug resistance.
References
- 1. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 2. HIV Drug Resistance: Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 4. myadlm.org [myadlm.org]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 6. labcorp.com [labcorp.com]
- 7. Multi-Laboratory Comparison of Next-Generation to Sanger-Based Sequencing for HIV-1 Drug Resistance Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Immunodeficiency Virus Type 1 (HIV-1) PhenoSense GT Plus Integrase | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 11. youtube.com [youtube.com]
- 12. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Recombinant HIV-1 Viruses with Integrase Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of recombinant Human Immunodeficiency Virus Type 1 (HIV-1) with specific mutations in the integrase (IN) enzyme. The methodologies described are essential for studying the role of integrase in the viral life cycle, understanding mechanisms of drug resistance, and for the development of novel antiretroviral therapies targeting this crucial enzyme.
Introduction
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for productive infection and viral replication.[1][2] Mutations in the integrase gene can have profound effects on its enzymatic function, viral replication, and susceptibility to integrase strand transfer inhibitors (INSTIs). The ability to generate recombinant viruses with specific integrase mutations is a fundamental tool for investigating these aspects. This document outlines the experimental workflow, from site-directed mutagenesis to the characterization of mutant viruses.
Experimental Workflow Overview
The overall process for generating and characterizing recombinant HIV-1 with integrase mutations involves several key stages. The workflow begins with the introduction of desired mutations into an HIV-1 proviral DNA clone, followed by the production of infectious virus particles, and concludes with a thorough characterization of the mutant viruses.
Caption: Overall experimental workflow for generating and characterizing recombinant HIV-1 with integrase mutations.
I. Generation of Recombinant HIV-1 with Integrase Mutations
Protocol 1: Site-Directed Mutagenesis of the HIV-1 Integrase Gene
This protocol describes the introduction of specific point mutations, insertions, or deletions into the integrase-coding region of an HIV-1 proviral DNA plasmid using PCR-based site-directed mutagenesis.
Materials:
-
HIV-1 proviral DNA clone (e.g., pNL4-3)
-
Custom-designed mutagenic primers
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli for transformation
-
LB agar plates with appropriate antibiotic
-
Plasmid purification kit
-
DNA sequencing services
Methodology:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary to each other and anneal to the same sequence on opposite strands of the plasmid.
-
PCR Amplification: Perform PCR using the HIV-1 proviral DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Colony Selection and Plasmid Purification: Select individual colonies and grow overnight cultures. Purify the plasmid DNA using a standard plasmid purification kit.
-
Sequence Verification: Sequence the entire integrase gene of the purified plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protocol 2: Production of Recombinant HIV-1 Virus Stocks
This protocol details the generation of infectious recombinant HIV-1 particles by transfecting a producer cell line with the mutated proviral DNA. To produce viruses capable of a single round of infection, the proviral clone is often co-transfected with a plasmid expressing a heterologous envelope glycoprotein, such as the vesicular stomatitis virus G protein (VSV-G).[1][3]
Materials:
-
Mutated HIV-1 proviral DNA plasmid
-
VSV-G expression plasmid (e.g., pHCMV-G)
-
Producer cell line (e.g., 293T cells)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete cell culture medium
-
0.45 µm syringe filters
-
Viral titration assay components (e.g., TZM-bl indicator cells, luciferase assay reagent)
Methodology:
-
Cell Seeding: Seed 293T cells in a T150 flask to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the 293T cells with the mutated HIV-1 proviral plasmid and the VSV-G expression plasmid.[4]
-
Virus Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant containing the viral particles.
-
Clarification and Filtration: Centrifuge the supernatant at a low speed to pellet cellular debris. Filter the clarified supernatant through a 0.45 µm syringe filter.
-
Virus Titration: Determine the viral titer of the stock. A common method is to infect TZM-bl indicator cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR. The titer is then determined by measuring luciferase activity or counting blue cells after X-gal staining.
II. Characterization of Recombinant HIV-1 with Integrase Mutations
Protocol 3: Viral Infectivity and Replication Kinetics Assay
This protocol measures the ability of the mutant viruses to infect target cells and replicate over time.
Materials:
-
Recombinant HIV-1 virus stocks (wild-type and mutants)
-
Target cells (e.g., CEM T cells, peripheral blood mononuclear cells - PBMCs)
-
p24 antigen ELISA kit
-
Reverse transcriptase (RT) activity assay kit
Methodology:
-
Infection of Target Cells: Infect target cells with equivalent amounts of wild-type and mutant viruses (normalized by p24 antigen concentration or RT activity).
-
Monitoring Viral Replication: Collect aliquots of the culture supernatant at regular intervals (e.g., every 2-3 days) for up to two weeks.
-
Quantification of Viral Replication: Measure the amount of p24 antigen or RT activity in the collected supernatants.
-
Data Analysis: Plot the p24 or RT values over time to generate replication kinetics curves for each virus.
Protocol 4: In Vitro Integrase Activity Assays
These assays measure the enzymatic activity of purified recombinant integrase protein. The two key activities are 3'-processing and strand transfer.[5][6][7]
Materials:
-
Purified recombinant HIV-1 integrase (wild-type and mutants)
-
Oligonucleotide substrates mimicking the viral DNA ends (labeled with a fluorophore or radioisotope)
-
Target DNA
-
Reaction buffer containing a divalent metal cofactor (e.g., Mg²⁺ or Mn²⁺)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Methodology:
-
3'-Processing Assay:
-
Incubate the purified integrase with the labeled oligonucleotide substrate.
-
The integrase will cleave two nucleotides from the 3' end.
-
Separate the reaction products by denaturing PAGE and visualize the cleaved product.
-
-
Strand Transfer Assay:
-
First, perform the 3'-processing reaction.
-
Then, add the target DNA to the reaction mixture.
-
The integrase will catalyze the joining of the processed 3' ends of the viral DNA substrate to the target DNA.
-
Analyze the reaction products by PAGE to detect the strand transfer products.
-
Data Presentation: Effects of Integrase Mutations
The following tables summarize the reported effects of various mutations on HIV-1 integrase function and viral replication.
Table 1: Impact of Selected Integrase Mutations on Enzymatic Activity in vitro
| Mutation | 3'-Processing Activity | Strand Transfer Activity | Disintegration Activity | Reference(s) |
| D64V | Diminished | None | None | [5] |
| D116I | None/Nearly None | None/Nearly None | None/Nearly None | [5] |
| E152G | None/Nearly None | None/Nearly None | None/Nearly None | [5] |
| W235E | Unaffected | Unaffected | Unaffected | [5] |
| R199C | Unaffected | Impaired | Unaffected | [5] |
| S147 (mutant) | Highly Depressed | - | Significant | [6] |
Table 2: Phenotypic Classification of HIV-1 Integrase Mutants
| Mutant Class | Primary Defect | Example Mutations | Phenotype | Reference(s) |
| Class I | Catalytic activity (3'-processing and/or strand transfer) | D64, D116, E152 | Normal reverse transcription, impaired integration | [1][8][9] |
| Class II | Steps other than integration (e.g., reverse transcription, virion maturation) | Deletions beyond residue 269 | Defective reverse transcription, abnormal core morphology | [8][9] |
Signaling Pathways and Logical Relationships
The process of HIV-1 integration is a multi-step pathway involving distinct enzymatic activities of the integrase enzyme.
Caption: Simplified pathway of HIV-1 DNA integration catalyzed by the viral integrase enzyme.
This document provides a foundational framework for the generation and analysis of recombinant HIV-1 with integrase mutations. Researchers should adapt these protocols to their specific experimental needs and consult the cited literature for further details.
References
- 1. Human immunodeficiency virus type 1 integrase mutants retain in vitro integrase activity yet fail to integrate viral DNA efficiently during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Human Immunodeficiency Virus Type 1 Decay following Entry into Resting CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutagenesis of HIV-1 integrase demonstrates differential effects on integrase functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human immunodeficiency virus type 1 integrase mutants expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Homology Model of HIV-1 Integrase and Analysis of Mutations Designed to Test the Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative PCR for Measuring Integrated HIV-1 DNA
Introduction
The integration of the human immunodeficiency virus type 1 (HIV-1) genome into the host cell's DNA is a critical step in the viral life cycle, establishing a stable, persistent infection. This integrated provirus serves as a template for the production of new viral particles and is the primary reason for the lifelong nature of HIV-1 infection, forming the basis of the latent viral reservoir. Accurate quantification of this integrated HIV-1 DNA is paramount for researchers and drug development professionals working to understand HIV-1 pathogenesis, evaluate the efficacy of antiretroviral therapies (ART), and develop curative strategies. This document provides a detailed overview and protocol for the quantification of integrated HIV-1 DNA using a nested quantitative PCR (qPCR) approach, primarily focusing on the widely utilized Alu-gag PCR method.[1][2][3]
Principle of the Assay
The Alu-gag nested PCR assay is a highly sensitive and specific method designed to selectively quantify integrated HIV-1 DNA, distinguishing it from unintegrated viral DNA forms.[1][2] The principle relies on a two-step PCR amplification.
The first step involves a conventional PCR that uses a forward primer targeting the highly abundant human Alu repeat elements and a reverse primer specific to the HIV-1 gag gene.[1][4] Since Alu elements are dispersed throughout the human genome, exponential amplification will only occur when the HIV-1 provirus is integrated into the host DNA, bringing an Alu sequence in proximity to the gag gene.[2][5] Unintegrated HIV-1 DNA will only be amplified linearly, generating a minimal background signal.[1][4]
The second step is a quantitative real-time PCR (qPCR) that uses primers and a fluorescently labeled probe specific to a region within the HIV-1 long terminal repeat (LTR), which is nested within the amplicon generated in the first PCR step.[4][6] This nested approach significantly enhances the specificity and sensitivity of the assay.[1][6] By running a parallel reaction in the first step with only the HIV-1 gag primer, the background signal from unintegrated DNA can be estimated and subtracted from the final quantification.[4][7]
Data Presentation
Table 1: Primers and Probes for Alu-gag Nested qPCR
| Primer/Probe Name | Sequence (5' to 3') | Target | Reference |
| 1st Round PCR | |||
| Alu Forward | GCCTCCCAAAGTGCTGGGATTACAG | Human Alu repeat | [4] |
| Gag Reverse | GTTCCTGCTATGTCACTTCC | HIV-1 gag gene | [4] |
| 2nd Round qPCR | |||
| R-U5 Forward | TTAAGCCTCAATAAAGCTTGCC | HIV-1 LTR (R-U5 region) | [4] |
| U5 Reverse | GTTCGGGCGCCACTGCTAGA | HIV-1 LTR (U5 region) | [4] |
| LTR Probe | CCAGAGTCACACAACAGACGGGCACA | HIV-1 LTR | [4] |
Table 2: Representative Thermal Cycling Conditions
| PCR Step | Round | Temperature (°C) | Time | Cycles | Reference |
| Initial Denaturation | 1st | 94 | 2 min | 1 | [8] |
| Denaturation | 1st | 94 | 30 sec | 15-20 | [2][8] |
| Annealing | 1st | 55 | 30 sec | [8] | |
| Extension | 1st | 72 | 3 min | [8] | |
| Final Extension | 1st | 72 | 5 min | 1 | [8] |
| Initial Denaturation | 2nd | 95 | 5 min | 1 | [7] |
| Denaturation | 2nd | 95 | 15 sec | 45 | [7] |
| Annealing/Extension | 2nd | 60 | 1 min | [7] |
Table 3: Assay Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity | Down to 6 proviruses within 50,000 cell equivalents | [9][10] |
| Quantification Range | Spans 5 log10 provirus copies | [9][10] |
| Detected Fraction | Approximately 10% of total integration events | [5][11] |
Experimental Protocols
1. Genomic DNA Extraction
High-quality genomic DNA (gDNA) is crucial for accurate quantification.
-
Isolate gDNA from patient peripheral blood mononuclear cells (PBMCs) or cultured cells using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue kit).
-
Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method for higher accuracy.
-
Assess the purity of the gDNA by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.
2. First Round PCR (Alu-gag PCR)
This step selectively amplifies the junction between integrated HIV-1 DNA and the host genome. To account for background from unintegrated DNA, set up parallel reactions: one with both Alu and gag primers (Alu-gag) and one with only the gag primer (gag-only).[4]
-
Prepare a master mix for the first-round PCR as specified in the chosen protocol. A representative reaction setup is provided below.
-
For patient samples, it is recommended to use an input of 1-2 HIV DNA copies per well to optimize for Poisson distribution-based analysis.[7] For cell cultures, a starting amount of 10 DNA copies per reaction can be used.[7]
-
Perform a minimum of 20 replicates for the gag-only background control and 40 replicates for the Alu-gag reaction to ensure statistical power.[7]
-
Run the PCR using the cycling conditions outlined in Table 2.
3. Second Round qPCR (Nested LTR-based qPCR)
This step quantifies the product from the first-round PCR.
-
Prepare a qPCR master mix containing primers and a probe specific for the HIV-1 LTR region.
-
Use a small volume (e.g., 2 µl) of the first-round PCR product as the template for the second-round qPCR.[7]
-
Run the qPCR using the appropriate cycling conditions (see Table 2).
-
Include a standard curve of a known concentration of HIV-1 DNA to enable absolute quantification.
4. Data Analysis
-
The quantification of integrated HIV-1 DNA can be performed using Poisson statistics, which analyzes the number of positive and negative PCR replicates to estimate the initial number of integrated proviruses.[5]
-
The signal from the gag-only control reactions is used to establish a threshold to distinguish true positive signals in the Alu-gag reactions from background noise generated by linear amplification of unintegrated DNA.[5]
-
Specialized software or Excel templates are often used to perform the Poisson calculations and determine the number of integrated HIV-1 DNA copies per million cells.[7]
Visualizations
Caption: Experimental workflow for the quantification of integrated HIV-1 DNA using Alu-gag nested qPCR.
Caption: Principle of selective amplification in Alu-gag PCR.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]
- 5. Quantification of Integrated HIV DNA by Repetitive-Sampling Alu-HIV PCR on the Basis of Poisson Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]
- 8. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR [bio-protocol.org]
- 9. Alu-LTR Real-Time Nested PCR Assay for Quantifying Integrated HIV-1 DNA | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Proviral HIV-1 DNA: Hurdles and Improvements to an Assay Monitoring Integration Events Utilising Human Alu Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to First-Generation Integrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with first-generation HIV-1 integrase inhibitors, Raltegravir (RAL) and Elvitegravir (EVG).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to first-generation integrase inhibitors?
A1: Resistance to first-generation integrase strand transfer inhibitors (INSTIs) like Raltegravir and Elvitegravir is primarily caused by specific mutations in the HIV-1 integrase enzyme. These mutations typically occur within the catalytic core domain of the integrase, altering the binding of the inhibitor to the enzyme-DNA complex.[1][2] There are three main genetic pathways for Raltegravir resistance: the N155H pathway, the Q148R/H/K pathway, and the Y143R/C pathway.[1][3] These primary mutations can be accompanied by secondary mutations that further increase the level of resistance and may compensate for a loss of viral replicative capacity.[1][4]
Q2: Is there cross-resistance between Raltegravir and Elvitegravir?
A2: Yes, there is significant cross-resistance between Raltegravir and Elvitegravir.[5] Viruses that have developed resistance to Raltegravir, particularly through the Q148 and N155 pathways, generally show reduced susceptibility to Elvitegravir as well.[6] However, viruses with the Y143R mutation may remain sensitive to Elvitegravir.[6]
Q3: How do second-generation integrase inhibitors perform against viruses resistant to first-generation inhibitors?
A3: Second-generation INSTIs, such as Dolutegravir (DTG) and Bictegravir (BIC), generally have a higher genetic barrier to resistance and retain activity against many viral strains that are resistant to first-generation inhibitors.[5] For instance, Dolutegravir is effective against viruses with the N155H and Y143C/R mutations.[7][8] However, high-level resistance to second-generation INSTIs can emerge, particularly in viruses with the Q148 mutation combined with other secondary mutations.[9][10]
Q4: What are the key differences between genotypic and phenotypic resistance testing?
A4: Genotypic testing identifies specific mutations in the viral genes that are known to be associated with drug resistance.[11][12] Phenotypic testing, on the other hand, directly measures the concentration of a drug required to inhibit viral replication by 50% (IC50) in a cell culture system.[2][11] Genotypic tests are generally faster and less expensive, while phenotypic tests provide a direct measure of drug susceptibility.[13]
Troubleshooting Guides
Experimental Workflow: Investigating Integrase Inhibitor Resistance
Troubleshooting Site-Directed Mutagenesis
| Problem | Possible Cause | Recommended Solution |
| No colonies on the plate after transformation | 1. Inefficient competent cells. | Test the transformation efficiency of your competent cells with a control plasmid. Use highly competent cells (>10^8 cfu/µg). |
| 2. Insufficient or poor-quality template DNA. | Increase the amount of template DNA. Ensure the plasmid DNA is of high purity and freshly prepared. | |
| 3. DpnI digestion failed. | Ensure DpnI enzyme is active and incubate for at least 1-2 hours at 37°C. | |
| 4. PCR amplification failed. | Verify PCR product on an agarose gel. Optimize PCR conditions (annealing temperature, extension time, cycle number). | |
| Colonies contain only the wild-type plasmid | 1. Incomplete DpnI digestion of template DNA. | Increase DpnI digestion time or use more enzyme. Ensure the template plasmid was isolated from a dam+ E. coli strain. |
| 2. Too much template DNA in the PCR reaction. | Reduce the amount of template DNA to 1-25 ng per reaction. | |
| 3. Insufficient number of PCR cycles. | Increase the number of PCR cycles to 18-25. | |
| Low number of colonies | 1. Suboptimal PCR conditions. | Optimize annealing temperature and extension time. |
| 2. Low transformation efficiency. | Use fresh, highly competent cells. Ensure proper heat shock or electroporation. |
Troubleshooting Recombinant Integrase Expression and Purification
| Problem | Possible Cause | Recommended Solution |
| Low yield of purified integrase | 1. Poor protein expression. | Optimize induction conditions (IPTG concentration, temperature, induction time). Use a codon-optimized integrase gene for E. coli expression. |
| 2. Protein is in the insoluble fraction. | Perform lysis under denaturing conditions and refold the protein. Lower the induction temperature and increase induction time. | |
| 3. Inefficient binding to the affinity column. | Ensure the purification buffer has the correct pH and salt concentration. Check if the affinity tag is accessible. | |
| Purified integrase is inactive | 1. Incorrect protein folding. | Optimize the refolding protocol if purified under denaturing conditions. Add stabilizing agents like glycerol or DTT to the storage buffer. |
| 2. Presence of inhibitors. | Ensure all purification reagents are free of contaminants that could inhibit enzyme activity. | |
| 3. Improper storage. | Aliquot the purified enzyme and store at -80°C. Avoid repeated freeze-thaw cycles. |
Troubleshooting in vitro Integrase Strand Transfer Assay
| Problem | Possible Cause | Recommended Solution |
| High background signal | 1. Contamination of reagents. | Use fresh, high-purity reagents and nuclease-free water. |
| 2. Non-specific binding of detection antibody. | Increase the number of washing steps. Include a blocking step. | |
| 3. Suboptimal reaction buffer. | Optimize the concentration of MgCl2 or MnCl2 in the reaction buffer. | |
| Low signal or no enzyme activity | 1. Inactive integrase enzyme. | Use a fresh batch of purified enzyme. Verify enzyme activity with a positive control. |
| 2. Incorrect substrate DNA. | Ensure the oligonucleotide substrates are of the correct sequence and are properly annealed. | |
| 3. Suboptimal assay conditions. | Optimize incubation time and temperature. | |
| Inconsistent IC50 values | 1. Pipetting errors. | Use calibrated pipettes and be precise when preparing serial dilutions of the inhibitor. |
| 2. Variability in enzyme activity. | Use the same batch of purified integrase for all experiments in a single study. | |
| 3. Instability of the inhibitor. | Prepare fresh dilutions of the inhibitor for each experiment. |
Troubleshooting Single-Round Infectivity Assay
| Problem | Possible Cause | Recommended Solution |
| Low viral titer | 1. Inefficient transfection of packaging cells. | Optimize the DNA-to-transfection reagent ratio. Use high-quality plasmid DNA. Ensure packaging cells are healthy and at the optimal confluency. |
| 2. Issues with the lentiviral vector. | Verify the integrity of the vector plasmid. Ensure the packaging and envelope plasmids are compatible with your transfer vector. | |
| 3. Premature harvesting of viral supernatant. | Harvest the supernatant at multiple time points (e.g., 48 and 72 hours post-transfection) to determine the optimal collection time. | |
| Low transduction efficiency | 1. Low viral titer. | Concentrate the viral supernatant using ultracentrifugation or a commercially available concentration reagent. |
| 2. Target cells are difficult to transduce. | Use a transduction enhancer like Polybrene or DEAE-dextran. Optimize the multiplicity of infection (MOI). | |
| 3. Poor health of target cells. | Ensure target cells are healthy and actively dividing at the time of transduction. | |
| High variability in luciferase signal | 1. Uneven cell seeding. | Ensure a single-cell suspension and even distribution of cells in the wells of the microplate. |
| 2. Inconsistent viral input. | Accurately titer the viral stock and use a consistent MOI for all infections. | |
| 3. Edge effects in the microplate. | Avoid using the outer wells of the plate for critical experiments, or fill them with media to maintain humidity. |
Data Presentation
Table 1: Fold Change in IC50 for First-Generation INSTIs Against Common Resistance Mutations
| Mutation | Raltegravir Fold Change (IC50) | Elvitegravir Fold Change (IC50) |
| Y143R | >10 | 1-3 |
| Q148H | >10 | >10 |
| N155H | 5-15 | 5-15 |
| G140S + Q148H | >100 | >100 |
| E92Q + N155H | >50 | >50 |
Data compiled from multiple sources. Fold change is relative to the wild-type virus.[3][4]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of HIV-1 Integrase
This protocol is adapted from the QuikChange™ site-directed mutagenesis method.
1. Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
-
The melting temperature (Tm) should be ≥ 78°C.
2. PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template (plasmid containing wild-type integrase)
-
125 ng of each primer
-
1 µL of dNTP mix
-
1 µL of PfuUltra HF DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the following cycling parameters:
-
95°C for 30 seconds (1 cycle)
-
95°C for 30 seconds, 55°C for 1 minute, 68°C for 1 minute/kb of plasmid length (18 cycles)
-
68°C for 7 minutes (1 cycle)
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
4. Transformation:
-
Transform competent E. coli with 1-2 µL of the DpnI-treated DNA.
-
Plate on selective agar plates and incubate overnight at 37°C.
5. Verification:
-
Select several colonies and grow overnight cultures.
-
Isolate plasmid DNA and sequence the integrase gene to confirm the desired mutation.
Logical Diagram for Site-Directed Mutagenesis Troubleshooting
Protocol 2: Single-Round Infectivity Assay for IC50 Determination
This assay uses luciferase-expressing HIV-1 pseudoviruses.
1. Cell Seeding:
-
Seed TZM-bl cells (or other appropriate target cells) in a 96-well plate at a density that will result in 50-70% confluency on the day of infection.
-
Incubate overnight at 37°C.
2. Drug Preparation:
-
Prepare serial dilutions of the integrase inhibitor in cell culture medium.
3. Infection:
-
Add the diluted inhibitor to the cells.
-
Immediately add a predetermined amount of viral supernatant (previously titered to give a strong luciferase signal).
-
Include control wells with no inhibitor (100% infection) and no virus (background).
4. Incubation:
-
Incubate the plate for 48 hours at 37°C.
5. Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
6. Data Analysis:
-
Subtract the background luciferase signal from all wells.
-
Normalize the data to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Signaling Pathway of HIV-1 Integration and Inhibition
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. neb.com [neb.com]
- 6. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 7. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Uneven Genetic Robustness of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 13. hiv.guidelines.org.au [hiv.guidelines.org.au]
Technical Support Center: Addressing Cross-Resistance Among HIV-1 Integrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HIV-1 integrase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments related to HIV-1 integrase inhibitor cross-resistance.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values for the same drug and mutant virus | - Pipetting errors- Cell viability issues- Inaccurate virus or drug concentration- Contamination | 1. Verify Pipetting Accuracy: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Assess Cell Health: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.3. Confirm Concentrations: Re-quantify virus stock (e.g., by p24 ELISA) and drug concentration.4. Check for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| High background in luciferase-based replication capacity assays | - High multiplicity of infection (MOI)- Contamination of luciferase substrate- Read-through transcription from the vector | 1. Optimize MOI: Perform a titration experiment to determine the optimal MOI that gives a good signal-to-noise ratio.2. Use Fresh Substrate: Prepare luciferase substrate fresh for each experiment.3. Include Proper Controls: Use cells infected with a non-reporter virus and uninfected cells as negative controls. |
| Failure to amplify the integrase gene by PCR for sequencing | - Low viral load in the sample- Degraded viral RNA- PCR inhibitors in the sample- Primer mismatch | 1. Check Viral Load: Ensure the viral load is sufficient for successful amplification (typically >500-1000 copies/mL).[1][2]2. Handle RNA with Care: Use RNase-free reagents and techniques to prevent RNA degradation.3. Purify RNA: Use a robust RNA extraction method that removes potential PCR inhibitors.4. Design/Validate Primers: Ensure primers are specific to the target region and consider using nested PCR for low viral load samples. |
| Discrepancy between genotypic and phenotypic resistance results | - Presence of minority viral populations- Complex interactions between multiple mutations- Limitations of interpretation algorithms | 1. Consider Deep Sequencing: Standard Sanger sequencing may miss minority variants. Next-generation sequencing can provide a more comprehensive view.2. Consult Resistance Databases: Use updated databases (e.g., Stanford HIV Drug Resistance Database) to interpret complex mutation patterns.3. Perform Phenotypic Assay: A phenotypic assay directly measures drug susceptibility and can confirm genotypic predictions.[3][4] |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the mechanism of action of HIV-1 integrase inhibitors?
A1: HIV-1 integrase inhibitors block the strand transfer step of viral DNA integration into the host cell's genome, which is an essential step for HIV-1 replication.[5] They bind to the active site of the integrase enzyme.
Q2: What is the difference between first and second-generation integrase inhibitors?
A2: First-generation integrase inhibitors, such as raltegravir and elvitegravir, have a lower genetic barrier to resistance.[6] Second-generation inhibitors, like dolutegravir and bictegravir, generally have a higher genetic barrier and can often remain effective against viruses that have developed resistance to first-generation drugs.[5][7]
Q3: What are the primary mutational pathways that confer resistance to integrase inhibitors?
A3: The major pathways involve mutations at positions Y143, N155, and Q148 in the integrase enzyme.[8][9] These primary mutations can be accompanied by secondary mutations that may compensate for a loss of viral fitness or further increase the level of resistance.[10]
Experimental Design and Interpretation
Q4: When should I perform genotypic versus phenotypic resistance testing?
A4: Genotypic testing is generally recommended as the initial test for antiretroviral-naive individuals and for those experiencing virologic failure on a first-line regimen due to its lower cost and faster turnaround time.[1][3] Phenotypic testing is often reserved for patients with complex resistance mutation patterns or when genotypic results are difficult to interpret.[3]
Q5: How should I interpret fold-change values from a phenotypic resistance assay?
A5: The fold-change represents the ratio of the IC50 of the test virus to the IC50 of a wild-type reference virus.[4] The clinical significance of a specific fold-change value depends on the drug and is determined by clinical cutoffs. It is crucial to consult established guidelines and databases for interpretation.
Q6: Can cross-resistance occur between different classes of antiretrovirals?
A6: Generally, there is no cross-resistance between integrase inhibitors and other classes of antiretrovirals like protease inhibitors or reverse transcriptase inhibitors, as they target different viral enzymes.[7]
Quantitative Data on Cross-Resistance
The following tables summarize the cross-resistance profiles for common integrase inhibitor resistance mutations. Data is presented as fold-change in IC50 relative to wild-type virus.
Table 1: Fold-Change in Resistance for First-Generation Integrase Inhibitors
| Mutation | Raltegravir (RAL) | Elvitegravir (EVG) |
| Y143R | >10 | >10 |
| Q148H | >10 | >10 |
| N155H | >10 | >10 |
| G140S + Q148H | >100 | >100 |
Data synthesized from multiple sources indicating high-level resistance.
Table 2: Cross-Resistance to Second-Generation Integrase Inhibitors
| Mutation(s) | Dolutegravir (DTG) | Bictegravir (BIC) |
| Y143R | 1 - 5 | 1 - 3 |
| N155H | 1 - 3 | 1 - 2 |
| Q148H + G140S | 5 - 10 | 3 - 7 |
| R263K | 2 - 3 | 1.5 - 2.5 |
Data are approximate and can vary based on the viral background and the presence of other mutations.
Experimental Protocols
Genotypic Resistance Assay (Sanger Sequencing)
-
Viral RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.
-
Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme. Amplify the integrase gene region using specific primers in a nested PCR approach.
-
PCR Product Purification: Purify the amplified PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using a commercial sequencing service.
-
Sequence Analysis: Analyze the resulting sequence data to identify mutations by comparing it to a wild-type reference sequence.
Phenotypic Resistance Assay (Recombinant Virus Assay)
-
Site-Directed Mutagenesis: Introduce specific mutations into an integrase expression vector using site-directed mutagenesis.
-
Generation of Recombinant Virus: Co-transfect producer cells with the mutated integrase expression vector and a viral backbone vector (e.g., containing a luciferase reporter gene).
-
Virus Titration: Harvest the virus-containing supernatant and determine the viral titer (e.g., by p24 ELISA).
-
Susceptibility Testing: Infect target cells with a standardized amount of the recombinant virus in the presence of serial dilutions of the integrase inhibitor.
-
Readout: After a set incubation period (e.g., 48-72 hours), measure the reporter gene activity (e.g., luciferase) to determine the extent of viral replication.
-
IC50 Calculation: Calculate the drug concentration that inhibits viral replication by 50% (IC50) by fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 integration pathway and the point of inhibition by integrase inhibitors.
Caption: Workflow for genotypic and phenotypic resistance testing.
Caption: Logical relationship of cross-resistance from 1st to 2nd generation INSTIs.
References
- 1. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Antiretroviral resistance testing in HIV‐positive people - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 7. Cross-resistance by drug class | HIV i-Base [i-base.info]
- 8. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antiviral Lead Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the antiviral activity of lead compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of lead compound optimization.
Question: My lead compound shows low antiviral potency (high EC₅₀/IC₅₀ values). What are the potential causes and how can I improve it?
Answer:
Low antiviral potency is a common challenge during lead optimization. The goal is to enhance the interaction between the compound and its biological target to improve its therapeutic potential.[1] Several factors could be contributing to this issue.
Potential Causes & Solutions:
-
Suboptimal Target Engagement: The compound may not be binding to the viral or host target with high affinity.
-
Solution: Employ structure-based drug design (SBDD) techniques. Use molecular docking and 3D modeling to visualize the compound-target interaction and guide chemical modifications to improve binding affinity.[1] Systematically modify functional groups to enhance interactions with key residues in the binding pocket.
-
-
Poor Cellular Permeability: The compound may not be efficiently entering the host cells where viral replication occurs.
-
Solution: Modify the physicochemical properties of the compound. Strategies include altering lipophilicity (LogP), reducing polar surface area, or designing prodrugs that can more easily cross the cell membrane.
-
-
Compound Instability: The lead compound might be degrading in the cell culture medium or under experimental conditions.
-
Solution: Assess the chemical stability of your compound in the relevant experimental media. If instability is confirmed, medicinal chemistry efforts can be directed towards modifying the labile parts of the molecule.
-
-
Inefficient Mechanism of Action: The chosen target or pathway might not be critical for viral replication in your specific assay system.
-
Solution: Confirm the compound's mechanism of action (MoA) through target validation experiments. Ensure that the targeted viral process is essential for the virus's life cycle.[2]
-
Question: I'm observing significant cytotoxicity in my cell-based assays, even at low compound concentrations. How can I address this?
Answer:
Cytotoxicity can mask true antiviral activity and is a major hurdle for clinical translation. The goal is to refine the molecular structure to increase specificity for the intended viral target, thereby reducing interactions with other biological molecules that could cause toxic effects.[1]
Troubleshooting Steps:
-
Determine the Therapeutic Index (TI): Quantify the compound's cytotoxicity (CC₅₀) and its effective antiviral concentration (EC₅₀). The TI is calculated as CC₅₀ / EC₅₀. A higher TI is desirable.
-
Structure-Toxicity Relationship (STR) Analysis: Synthesize and test a series of analogs to identify which parts of the molecule are associated with toxicity. This is analogous to Structure-Activity Relationship (SAR) studies.[3]
-
Reduce Off-Target Effects: High cytotoxicity often stems from the compound interacting with unintended host cell targets.
-
Evaluate Different Cell Lines: Test the compound in various cell lines, including non-cancerous cell lines, to determine if the toxicity is cell-type specific.
Question: The virus is rapidly developing resistance to my lead compound in vitro. What strategies can I employ to overcome this?
Answer:
Viral resistance is a significant challenge, particularly for viruses with high mutation rates like RNA viruses.[4] Resistance arises when viruses adapt to evade the action of a drug.
Strategies to Mitigate Resistance:
-
Target a Conserved Viral Region: Design compounds that target highly conserved regions of the viral genome or proteome, which are less likely to mutate without compromising viral fitness.
-
Target Host Factors: Instead of targeting the virus directly, develop compounds that inhibit host cellular proteins essential for viral replication.[5][6] This approach can have a higher barrier to resistance, as the virus would need to evolve to utilize different host pathways.
-
Combination Therapy: Investigate the synergistic effects of your lead compound with other antiviral agents that have different mechanisms of action.[7] Targeting multiple stages of the viral life cycle simultaneously can significantly reduce the likelihood of resistance emerging.[4]
-
Increase Genetic Barrier to Resistance: Modify the compound to interact with multiple residues in the target's binding site. This would require the virus to accumulate several mutations to confer resistance, which is less probable.
Frequently Asked Questions (FAQs)
Question: What is the primary goal of lead optimization in antiviral drug discovery?
Answer: Lead optimization is a critical and iterative stage in drug discovery where a "lead" compound—a molecule showing initial promise—is refined to improve its overall properties.[1][8][9] The primary goal is to transform this lead into a preclinical drug candidate by enhancing its biological activity and characteristics.[8] This involves systematically improving its potency, selectivity, efficacy, stability, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) and toxicological profiles.[8][9]
Question: What are the key steps in a typical lead optimization workflow?
Answer: The lead optimization process is an iterative cycle involving design, synthesis, and testing.[3] A typical workflow includes:
-
Hit-to-Lead: Promising "hits" from initial high-throughput screening are validated and characterized to identify a lead series.[8]
-
Structure-Activity Relationship (SAR) Studies: Analogues of the lead compound are synthesized to understand how chemical structure relates to biological activity.[3][10]
-
In Vitro Testing: Compounds are evaluated for antiviral potency, mechanism of action, and cytotoxicity in cell-based assays.[8]
-
ADME/Tox Profiling: The pharmacokinetic properties and potential toxicity of the compounds are assessed through a series of in vitro and sometimes in vivo assays.[8]
-
In Vivo Efficacy Studies: The most promising compounds are advanced to animal models to evaluate their effectiveness in a living organism.[8]
-
Candidate Selection: Based on the comprehensive data package, a preclinical candidate is selected for further development.
Caption: Iterative workflow for antiviral lead optimization.
Question: Which cellular signaling pathways are commonly targeted in antiviral drug development?
Answer: Viruses hijack host cell machinery to replicate, making cellular signaling pathways attractive targets for antiviral therapies.[11] Targeting host factors can be an effective strategy.[5][6] Key pathways include:
-
Innate Immune Signaling Pathways: Viruses often evolve mechanisms to suppress the host's innate immune response (e.g., interferon pathways). Drugs that can modulate these pathways can help the host clear the infection.
-
PI3K-Akt-mTOR Pathway: This pathway is crucial for cell growth and proliferation and is often manipulated by viruses to support their replication.[11]
-
MAPK Signaling Pathway: This pathway is involved in various cellular processes, including stress responses, and can be co-opted by viruses.[11]
-
DNA Damage Response (DDR) Pathway: Some viruses activate the DDR pathway to facilitate the replication of their genomes.[11]
Caption: Viral interaction with key host signaling pathways.
Data Presentation
Table 1: Example of Lead Optimization Data for an Anti-HCV Compound
This table summarizes hypothetical data illustrating the successful optimization of a lead compound against Hepatitis C Virus (HCV), showing improvement in potency and a favorable cytotoxicity profile.
| Compound | Target | HCV Replicon Assay EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) |
| Lead Compound A | NS5B Polymerase | 850 | > 50 | > 59 |
| Optimized Analog A-1 | NS5B Polymerase | 120 | > 50 | > 417 |
| Optimized Analog A-2 | NS5B Polymerase | 35 | > 50 | > 1428 |
| Preclinical Candidate B | NS5B Polymerase | 8 | > 50 | > 6250 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This cell-based assay is a gold standard for evaluating the ability of a compound to inhibit viral infection and replication, measured by the reduction in the number of viral plaques.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free cell culture medium.
-
Viral Infection: Remove the growth medium from the cells. Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the diluted compound or a vehicle control. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the virus/compound inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding concentrations of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration. Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from the virus-induced damage and death known as the cytopathic effect.
Methodology:
-
Cell Seeding: Seed host cells into 96-well plates and incubate to form a semi-confluent monolayer.
-
Treatment and Infection: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a viral dose that would typically cause complete CPE within 3-5 days. Include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plates at 37°C until the virus control wells show approximately 100% CPE.
-
Quantify Cell Viability: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT assay, where a reagent is converted by viable cells into a colored product.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ (concentration protecting 50% of cells from CPE) and CC₅₀ (concentration causing 50% cytotoxicity in uninfected cells).
References
- 1. How to optimize lead compounds? [synapse.patsnap.com]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 6. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
troubleshooting low potency in novel integrase inhibitors
Technical Support Center: Novel Integrase Inhibitors
This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering low potency with novel integrase inhibitors (INSTIs). The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My novel integrase inhibitor shows high potency in a biochemical assay but low potency in a cell-based assay. What are the potential causes?
This is a common challenge in drug development, often referred to as a poor biochemistry-to-cell potency correlation. Several factors can contribute to this discrepancy:
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Cell Permeability and Efflux: The compound may have poor permeability across the cell membrane or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This prevents the inhibitor from reaching its intracellular target, the HIV integrase.[1][2]
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Compound Stability and Metabolism: The compound may be unstable in the cell culture media or rapidly metabolized by cellular enzymes into an inactive form.
-
Protein Binding: The inhibitor might bind extensively to proteins in the cell culture serum or within the cell, reducing the free concentration available to bind to the integrase enzyme.
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Off-Target Effects: In a cellular environment, the compound could have off-target effects that are cytotoxic, masking its specific antiviral activity.
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Assay Differences: Biochemical assays often use purified, recombinant integrase, which may not fully represent the native intasome complex found within a cell.[2] The intasome is a large nucleoprotein assembly, and INSTIs must bind to this complex to be effective.[3][4]
Troubleshooting Steps:
-
Assess Cell Permeability: Conduct a cell permeability assay (e.g., Caco-2 or PAMPA).
-
Evaluate Compound Stability: Test the stability of your compound in cell culture media over the time course of the experiment using methods like LC-MS.
-
Measure Protein Binding: Determine the fraction of the compound bound to plasma proteins.
-
Check for Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed low potency isn't due to cell death.
-
Modify Assay Conditions: Consider using cell lines with lower efflux pump expression or reducing the serum concentration in your assay, if possible.
Q2: The IC50 value of my inhibitor is inconsistent between experiments. How can I improve the reproducibility of my biochemical assay?
Inconsistent IC50 values in biochemical assays, such as the integrase strand transfer assay, often point to variability in assay components or conditions.
-
Enzyme Activity: The specific activity of the purified integrase enzyme can vary between batches. Ensure each new batch is quality controlled and its activity is normalized.
-
Substrate Quality: The purity and annealing efficiency of the DNA oligonucleotide substrates (donor and target DNA) are critical.[5][6] Inconsistent substrate quality can lead to variable results.
-
Divalent Metal Ion Concentration: Integrase activity is critically dependent on the presence of divalent metal ions, typically Mg²⁺ or Mn²⁺, which are chelated by the inhibitor.[3][7] Small variations in the concentration of these ions can significantly impact inhibitor potency.
-
Reagent Stability: Ensure all reagents, including the enzyme, DNA substrates, and inhibitor stock solutions, are stored correctly and have not undergone degradation.
-
Assay Protocol: Minor deviations in incubation times, temperature, or pipetting volumes can introduce variability.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues with assay reproducibility.
Caption: A troubleshooting workflow for low integrase inhibitor potency.
Data Presentation: Impact of Assay Conditions on Potency
The potency of an integrase inhibitor can be significantly influenced by the specific conditions of the biochemical assay. The choice of divalent metal cofactor is particularly important. Below is a table summarizing hypothetical IC50 values for a novel inhibitor under different conditions, compared to the well-characterized inhibitor, Raltegravir.
| Compound | Metal Cofactor | Enzyme Concentration | DNA Substrate Conc. | IC50 (nM) |
| Novel Inhibitor X | Mg²⁺ (5 mM) | 200 nM | 20 nM | 150 |
| Novel Inhibitor X | Mn²⁺ (5 mM) | 200 nM | 20 nM | 35 |
| Raltegravir | Mg²⁺ (5 mM) | 200 nM | 20 nM | 10 |
| Raltegravir | Mn²⁺ (5 mM) | 200 nM | 20 nM | 2 |
Note: Data is illustrative. Mn²⁺ often results in lower IC50 values but may be less physiologically relevant than Mg²⁺.[8]
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol outlines a common method for measuring the strand transfer activity of HIV-1 integrase and the potency of novel inhibitors.[5][9]
A. Materials and Reagents:
-
Purified, recombinant HIV-1 Integrase
-
Donor DNA (biotin-labeled oligonucleotide mimicking the viral LTR U5 end)
-
Target DNA (digoxigenin-labeled oligonucleotide)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂ (or MnCl₂), 100 mM NaCl
-
Wash Buffer: PBS with 0.05% Tween-20
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
B. Experimental Workflow:
Caption: Workflow for an in vitro integrase strand transfer assay.
C. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the novel inhibitor in 100% DMSO.
-
Reaction Setup: In a reaction plate, add 2 µL of the diluted inhibitor to each well.
-
Intasome Formation: Prepare a master mix of integrase enzyme and biotinylated donor DNA in assay buffer. Allow this to pre-incubate for 15-30 minutes at room temperature to form the intasome complex.
-
Inhibitor Incubation: Add 40 µL of the integrase/donor DNA mix to the wells containing the inhibitor. Incubate for 30 minutes at 37°C.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding 10 µL of the digoxigenin-labeled target DNA. Incubate for 60-90 minutes at 37°C.
-
Capture: Stop the reaction by adding EDTA and transfer the mixture to a streptavidin-coated plate. Incubate for 60 minutes to allow the biotinylated DNA to bind.
-
Detection: Wash the plate 3 times with wash buffer. Add anti-digoxigenin-HRP antibody and incubate.
-
Signal Generation: Wash the plate again, then add TMB substrate. After sufficient color development, add the stop solution.
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Q3: My inhibitor is potent against wild-type integrase but loses activity against known resistance mutants. What does this imply?
Loss of potency against known resistance mutants (e.g., Y143R, Q148H, N155H) is a significant challenge and provides crucial information about the inhibitor's mechanism of action and binding mode.[10][11]
-
Binding Site Interaction: This result strongly suggests that your inhibitor binds at or near the integrase active site, where these resistance mutations are located. The mutations likely cause steric hindrance or eliminate key molecular interactions (like π-π stacking) between the inhibitor and the enzyme.[3]
-
Inhibitor Class: Your compound likely belongs to the class of integrase strand transfer inhibitors (INSTIs), which act by chelating the metal ions in the active site and displacing the viral DNA end.[3][4] First-generation INSTIs like Raltegravir and Elvitegravir are particularly susceptible to these mutations.[11]
-
Path for Optimization: This provides a clear path for structure-based drug design. By modeling your inhibitor in the active site of both wild-type and mutant integrase, you can identify modifications that could overcome the resistance. For example, second-generation INSTIs like Dolutegravir have a higher genetic barrier to resistance because they can accommodate changes in the active site more effectively.[7][11]
Next Steps:
-
Test against a broader panel of mutants: Include both primary and secondary resistance mutations to create a comprehensive resistance profile.[12]
-
Structural Biology: Attempt to co-crystallize your inhibitor with the integrase-DNA complex (intasome) to visualize the binding mode directly.
-
Computational Modeling: Use molecular docking and dynamics simulations to understand how resistance mutations impact inhibitor binding and to guide the design of new analogs with improved potency against mutant enzymes.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Integrase Inhibitors for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with integrase inhibitors in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: Why are many integrase inhibitors poorly soluble in aqueous solutions?
A1: Integrase inhibitors often possess lipophilic (fat-loving) properties and complex molecular structures, which are crucial for binding to the HIV integrase enzyme.[1] These characteristics inherently limit their solubility in water-based solutions like buffers and cell culture media.[2]
Q2: What is the first step I should take when an integrase inhibitor shows poor solubility?
A2: The initial and most common approach is to prepare a concentrated stock solution in a strong organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay medium.[3] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.[4]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower.[4] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any solvent effects.[5]
Q4: Can adjusting the pH of my buffer improve the solubility of my integrase inhibitor?
A4: Yes, for ionizable compounds, pH can significantly impact solubility. For instance, the solubility of raltegravir, which is a weak acid, increases as the pH rises above its pKa of 6.7.[6][7] However, it's critical to ensure the chosen pH is compatible with your experimental system (e.g., does not affect enzyme activity or cell viability).
Q5: Are there alternatives to DMSO for solubilizing integrase inhibitors?
A5: While DMSO is the most common solvent, other options include ethanol, or the use of solubilizing agents like cyclodextrins.[8][9] Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.
Troubleshooting Guide
Problem: My integrase inhibitor precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium.
| Question | Possible Cause | Suggested Solution |
| 1. Is the final concentration of the inhibitor too high? | The aqueous solubility of the compound, even with a small amount of DMSO, may be lower than your target concentration. | Determine the maximum aqueous solubility of your compound under your assay conditions. If possible, work at a concentration below this limit. |
| 2. Is the final DMSO concentration sufficient to maintain solubility? | While needing to be low to avoid toxicity, too little DMSO may not be enough to keep the compound in solution. | You can try slightly increasing the final DMSO concentration, but be careful not to exceed the tolerance of your assay system (typically <0.5%). Always run a vehicle control.[4] |
| 3. How are you performing the dilution? | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations and rapid precipitation. | Try a serial dilution approach. First, dilute the DMSO stock in DMSO to an intermediate concentration. Then, add this intermediate stock to the aqueous medium while vortexing or stirring to ensure rapid mixing. |
| 4. Could temperature be a factor? | Temperature shifts, such as moving from room temperature to 37°C, can affect solubility and lead to precipitation. | Pre-warm your aqueous medium to the final assay temperature before adding the inhibitor stock solution. |
| 5. Are there components in the medium interacting with the inhibitor? | High concentrations of salts or proteins in the medium can sometimes lead to the "salting out" of a compound.[10] | If possible, test the solubility of your inhibitor in a simpler buffer (like PBS) to see if media components are the issue. Consider if any media components can be modified without affecting the assay. |
Data Presentation: Solubility of Selected Integrase Inhibitors
The following table summarizes available solubility data for common integrase inhibitors. Note that values can vary depending on the specific experimental conditions (e.g., temperature, buffer composition).
| Integrase Inhibitor | Solvent/Buffer | Solubility |
| Bictegravir | DMSO | ~90 mg/mL[11] |
| Water (20°C) | 0.1 mg/mL[12][13] | |
| Cabotegravir | DMSO | ~10 mg/mL[8] |
| DMF | ~14 mg/mL[8] | |
| Water (pH < 9) | Practically insoluble[14] | |
| PBS (pH 7.4) | 9.5 µg/mL[15] | |
| Dolutegravir (Sodium Salt) | 0.1 N HCl (pH 1.2) | < 0.1 mg/mL[16] |
| Phosphate Buffer (pH 6.8) | Slightly soluble, but solubility increases with formulation strategies like solid dispersions.[16][17][18] | |
| Raltegravir | DMSO | Soluble |
| Water | 71 mg/mL (solubility increases with pH)[19] | |
| 0.1 N HCl | 0.031 mg/mL[20] | |
| Acetate Buffer (pH 4.5) | 0.049 mg/mL[20] | |
| Phosphate Buffer (pH 6.8) | 0.18 mg/mL[20] | |
| Aqueous Buffers (pH 6.0 and above) | > 4.5 mg/mL[7] | |
| Elvitegravir | DMSO | Soluble |
| Aqueous Buffers | Poorly soluble (BCS Class II) |
Experimental Protocols
Protocol 1: Preparation of Integrase Inhibitor Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a crystalline integrase inhibitor powder.
-
Determine the Target Concentration: Decide on the desired concentration for your stock solution (e.g., 10 mM, 50 mM). This is often dictated by the solubility of the compound in DMSO and the required final concentration in your assay.
-
Weigh the Compound: Accurately weigh the required amount of the integrase inhibitor powder using a calibrated analytical balance. It is advisable to do this in a chemical fume hood, especially if the compound's toxicity is not fully known.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor powder. Ensure the DMSO is anhydrous as absorbed water can affect the solubility and stability of some compounds.[21]
-
Promote Dissolution: Vortex the solution vigorously for several minutes. If the compound does not fully dissolve, you can use a sonicator bath for 10-15 minutes. Gentle warming (up to 37-50°C) can also be applied, but be cautious as excessive heat may degrade the compound.[3]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Solid Dispersion of Dolutegravir (Solvent Evaporation Method)
This is a more advanced technique to improve the aqueous dissolution of an inhibitor. This example is based on studies with dolutegravir.[18]
-
Polymer Selection: Select a hydrophilic polymer carrier such as Polyethylene Glycol (PEG) 6000 or Poloxamer 407.
-
Dissolution: Dissolve both the dolutegravir and the chosen polymer in a suitable organic solvent (e.g., methanol) in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:1 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. This will leave a thin film of the drug and polymer on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Collection and Storage: Scrape the dried solid dispersion from the flask and store it in a desiccator until use. The resulting amorphous solid dispersion should have enhanced dissolution in aqueous media compared to the crystalline drug.
Visualizations
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. Divalent Metals and pH Alter Raltegravir Disposition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. Cell Culture Academy [procellsystem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. DailyMed - BIKTARVY- bictegravir sodium, emtricitabine, and tenofovir alafenamide fumarate tablet [dailymed.nlm.nih.gov]
- 13. For HCP's | Biktarvy® (BIC/FTC/TAF) Crushing, Dissolving, or Splitting [askgileadmedical.com]
- 14. Cabotegravir - Wikipedia [en.wikipedia.org]
- 15. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2016102078A1 - Solid state forms of dolutegravir sodium - Google Patents [patents.google.com]
- 17. ijrpc.com [ijrpc.com]
- 18. impactfactor.org [impactfactor.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 21. ziath.com [ziath.com]
Technical Support Center: Mitigating Off-Target Effects of HIV-1 Integrase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1 integrase inhibitors (INSTIs). The information provided aims to help mitigate and understand the off-target effects of these compounds in experimental settings.
Troubleshooting Guides
Troubleshooting Mitochondrial Toxicity Assays
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results in mitochondrial membrane potential (MMP) assays. | 1. Fluctuation in cell health and density. 2. Photobleaching of fluorescent dyes. 3. Inconsistent incubation times with the dye or drug. | 1. Ensure consistent cell seeding density and monitor cell viability before each experiment. 2. Minimize exposure of stained cells to light. 3. Standardize all incubation times precisely. |
| High background noise in reactive oxygen species (ROS) measurements. | 1. Autofluorescence of the INSTI compound. 2. Presence of phenol red in the culture medium. 3. Spontaneous oxidation of the fluorescent probe. | 1. Run a control with the compound alone to check for autofluorescence. 2. Use phenol red-free medium for the assay. 3. Prepare fresh probe solution for each experiment and protect it from light. |
| No significant change in mitochondrial DNA (mtDNA) copy number after INSTI treatment. | 1. Insufficient drug concentration or treatment duration. 2. The specific INSTI may not significantly impact mtDNA replication in the chosen cell line. 3. Inefficient DNA extraction or qPCR amplification. | 1. Perform a dose-response and time-course experiment. 2. Consider using a different cell line or primary cells known to be sensitive to mitochondrial toxins. 3. Validate DNA extraction and qPCR protocols with appropriate controls.[1][2] |
Troubleshooting Genotoxicity Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in comet tail length in the Comet Assay. | 1. Inconsistent lysis or electrophoresis conditions. 2. Variation in the agarose gel layer thickness. 3. Presence of apoptotic or necrotic cells. | 1. Strictly adhere to standardized protocols for lysis and electrophoresis times and voltages.[3] 2. Ensure a uniform, thin layer of agarose on each slide. 3. Assess cell viability before the assay; high levels of dead cells can interfere with results. |
| Low frequency of micronuclei in the Micronucleus Assay with a known genotoxic agent (positive control). | 1. Suboptimal concentration of the positive control. 2. Insufficient cell division after treatment. 3. Incorrect timing of cytochalasin B addition. | 1. Titrate the positive control to determine the optimal concentration for your cell line. 2. Ensure cells are actively proliferating during the experiment. 3. Optimize the timing of cytochalasin B addition to capture cells that have undergone one cell division post-treatment.[4][5] |
| High frequency of micronuclei in the negative control. | 1. Contamination of cell culture. 2. Intrinsic genomic instability of the cell line. 3. Exposure to genotoxic agents in the culture medium or supplements. | 1. Regularly test for mycoplasma and other contaminants. 2. Use a cell line with a stable karyotype. 3. Use high-quality, tested reagents and screen new batches of serum for genotoxic activity. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary off-target effects of concern for HIV-1 integrase inhibitors?
A1: The primary off-target effects of INSTIs that have been investigated include mitochondrial dysfunction, genotoxicity, metabolic changes such as weight gain and insulin resistance, and neuropsychiatric effects.[1][6][7][8]
Q2: Are the off-target effects of INSTIs class-wide or specific to individual drugs?
A2: While some off-target effects may be shared across the class, emerging evidence suggests that many are drug-specific. For example, bictegravir has been shown to alter glucose tolerance and induce mitochondrial stress, while dolutegravir has been linked to endoplasmic reticulum stress.[6][7]
Drug-Specific FAQs
Dolutegravir (DTG)
Q1: What are the known off-target effects of dolutegravir?
A1: Dolutegravir has been associated with an increased risk of weight gain.[9] In vitro studies have shown that DTG can impair mitochondrial function by decreasing ATP generation and mitochondrial REDOX activity in certain cell types.[10] It has also been shown to induce endoplasmic reticulum stress, which may contribute to some of its side effects.[7] Some studies have also indicated that dolutegravir-containing regimens can increase apoptosis and mitochondrial ROS, leading to fragmented mitochondrial networks.[11]
Q2: How can I investigate dolutegravir-induced endoplasmic reticulum (ER) stress in my experiments?
A2: To investigate ER stress, you can measure the expression levels of key ER stress markers such as PERK, p-eIF2α, IRE1α, p-IRE1α, and downstream targets like ATF4 and spliced XBP1 using Western blotting or qPCR.[7]
Bictegravir (BIC)
Q1: What are the main off-target concerns with bictegravir?
A1: Bictegravir has been shown to alter glucose tolerance in vivo and cause hepatic mitochondrial dysfunction.[6] In vitro studies have demonstrated that bictegravir can reduce glucose uptake in hepatocytes and increase reactive oxygen species and mitochondrial membrane potential, indicating mitochondrial stress.[6]
Q2: My cells treated with bictegravir show signs of metabolic stress. How can I investigate this further?
A2: You can assess metabolic changes by measuring glucose uptake, lactate production, and oxygen consumption rates. To investigate the impact on insulin signaling, you can measure the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.
Raltegravir (RAL)
Q1: What are the documented off-target effects of raltegravir?
A1: Raltegravir has been shown to have a good safety profile regarding genotoxicity in preclinical studies. However, like other INSTIs, it has been associated with side effects such as headache, nausea, and dizziness.[12] Some studies have suggested that raltegravir does not significantly impact mitochondrial function at clinically relevant concentrations.
Q2: Are there any known effects of raltegravir on host cell signaling?
A2: Raltegravir is primarily metabolized by glucuronidation and has a low potential for drug-drug interactions via the cytochrome P450 system.[13][14] Its direct impact on major host cell signaling pathways appears to be limited.
Elvitegravir (EVG)
Q1: What are the known off-target effects of elvitegravir?
A1: Elvitegravir has been associated with side effects such as diarrhea, nausea, and headache.[15][16] Its metabolism via the cytochrome P450 system can lead to drug-drug interactions.[17] Studies have also investigated its potential to alter cellular pharmacokinetics through effects on drug transporters.
Q2: How does elvitegravir's metabolism influence its off-target potential?
A2: Elvitegravir is metabolized by CYP3A4 and requires a pharmacokinetic booster (cobicistat). This can lead to interactions with other drugs metabolized by the same enzyme, potentially increasing their concentrations and the risk of off-target effects.[17]
Quantitative Data Summary
Table 1: Comparative In Vitro Antiviral Activity of INSTIs
| Integrase Inhibitor | Target | Assay System | IC50 / EC50 (nM) | Reference |
| Raltegravir | HIV-1 Integrase (Strand Transfer) | Recombinant Enzyme | 2 - 7 | [10][13] |
| Raltegravir | Wild-type HIV-1 | HeLa-CD4 cells | EC50: low nanomolar | [13] |
| Dolutegravir | Wild-type HIV-1 | MDMs | EC50: 1.1 ± 0.9 | |
| Dolutegravir | Wild-type HIV-1 | PBMCs | EC50: 2.7 ± 1.5 |
Table 2: Reported Off-Target Effects of INSTIs
| Integrase Inhibitor | Off-Target Effect | Cell/System | Observation | Reference |
| Dolutegravir | Mitochondrial Dysfunction | HeLa cells | Decreased mitochondrial ATP and REDOX activity | [10] |
| Dolutegravir | ER Stress | Mouse brain microvascular endothelial cells | Upregulation of PERK and IRE1α pathways at 5000 ng/mL | [7] |
| Bictegravir | Mitochondrial Dysfunction | Hep3B cells | Increased ROS and mitochondrial membrane potential | [6] |
| Bictegravir | Altered Glucose Metabolism | Hep3B cells | Reduced glucose uptake | [6] |
Experimental Protocols
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol is adapted for use with cultured cells treated with INSTIs.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of INSTIs or vehicle control for the specified duration.
-
-
Staining with MitoSOX Red:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or phenol red-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Cell Harvest and Analysis:
-
After incubation, remove the MitoSOX Red solution and wash the cells three times with warm PBS.
-
Harvest the cells by trypsinization, if adherent.
-
Resuspend the cells in a suitable buffer for flow cytometry.
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Analyze the fluorescence of the cells using a flow cytometer with an excitation of ~510 nm and an emission of ~580 nm.
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Alkaline Comet Assay for DNA Damage
This protocol is a general guideline for detecting DNA strand breaks.
-
Cell Preparation:
-
Harvest cells after treatment with INSTIs and resuspend in ice-cold PBS at a concentration of 2 x 10^5 cells/mL.[18]
-
-
Slide Preparation:
-
Lysis:
-
Immerse the slides in freshly prepared, cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C.[3]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently immerse the slides in a neutralization buffer for 5 minutes, repeat twice.
-
Stain the DNA with a suitable fluorescent dye (e.g., SYBR Green I).[19]
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify DNA damage using appropriate image analysis software to measure parameters like tail length and tail moment.
-
In Vitro Micronucleus Assay
This protocol is based on the cytokinesis-block method.
-
Cell Culture and Treatment:
-
Seed cells at a density that allows for at least one cell division during the experiment.
-
Treat cells with three non-toxic concentrations of the INSTI and appropriate positive and negative controls.[7]
-
-
Addition of Cytochalasin B:
-
At a time point that allows for the completion of one cell cycle after treatment, add cytochalasin B to the culture medium to block cytokinesis. The final concentration needs to be optimized for the cell line used.[5]
-
-
Cell Harvest and Slide Preparation:
-
Incubate the cells for a duration equivalent to one and a half to two normal cell cycle lengths after the addition of cytochalasin B.
-
Harvest the cells and treat them with a hypotonic solution.
-
Fix the cells in a methanol/acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain (e.g., Giemsa).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a light microscope.[5]
-
Visualizations
Experimental and Logical Workflows
References
- 1. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxic and Cytotoxic Effects of Antiretroviral Combinations in Mice Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of bictegravir versus dolutegravir, raltegravir, and efavirenz-based antiretroviral therapy among treatment-naïve individuals with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolutegravir plus lamivudine downregulates cellular stress responses vs. three-drug HIV regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dolutegravir induces endoplasmic reticulum stress at the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bictegravir alters glucose tolerance in vivo and causes hepatic mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) on whole-body insulin sensitivity in volunteers without HIV [natap.org]
- 10. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxicity assessed by the comet and GPA assays following in vitro exposure of human lymphoblastoid cells (H9) or perinatal exposure of mother-child pairs to AZT or AZT-3TC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Mutations in the HIV-1 Integrase Flexible Loop
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mutations in the flexible loop of HIV-1 integrase.
Frequently Asked Questions (FAQs)
Q1: What is the function of the integrase flexible loop and why is it important?
The flexible loop, typically comprising residues 140-149 of the HIV-1 integrase catalytic core domain, is a critical region that plays a multifaceted role in the integration process.[1][2][3] Although often disordered in crystal structures, this loop becomes structured upon DNA binding and is essential for the proper positioning of both the viral and target DNA substrates within the active site.[1][2] Its conformational flexibility is crucial for catalytic activity, and mutations within this loop can significantly impair both the 3'-processing and strand transfer steps of integration.[1][4]
Q2: We've introduced a mutation in the flexible loop and are seeing a significant decrease in overall integrase activity. Is this expected?
Yes, this is a common observation. The flexible loop is intimately involved in catalysis, and single amino acid substitutions can have profound effects on the enzyme's function.[4][5] For instance, single mutations at position 148 (e.g., Q148H/R/K) can severely impair both 3'-processing and strand transfer activities.[4][5] Similarly, mutations at position 140 can also negatively impact the strand transfer step.[4] The degree of impairment can vary depending on the specific mutation.
Q3: Our G140S/Q148H double mutant shows restored catalytic activity compared to the single Q148H mutant. Why does this happen?
This is a well-documented phenomenon known as compensatory mutation. The Q148H mutation, while conferring resistance to some integrase inhibitors, comes at a significant cost to the enzyme's catalytic efficiency.[4][5] The secondary G140S mutation rescues this catalytic defect.[4][5] Studies have shown that this rescue effect only occurs when both mutations are present on the same integrase polypeptide (in cis).[4][5] The G140S mutation appears to induce a conformational change in the flexible loop that compensates for the detrimental effect of the Q148H substitution, allowing the enzyme to regain a significant level of its catalytic function while maintaining a high level of resistance to certain integrase strand transfer inhibitors (INSTIs).[4]
Q4: We are observing resistance to first-generation INSTIs (Raltegravir, Elvitegravir) with our flexible loop mutants, but what about second-generation drugs?
Mutations in the flexible loop, particularly the G140S/Q148H combination, are known to confer high-level resistance to first-generation INSTIs like Raltegravir and Elvitegravir.[4] This combination can also lead to cross-resistance to other inhibitors. However, the susceptibility to second-generation INSTIs like Dolutegravir and Bictegravir is generally less affected, although some reduction in susceptibility can be observed.[6] It is crucial to test the specific mutants against a panel of inhibitors to determine their resistance profile accurately.
Q5: We are having trouble expressing and purifying our integrase flexible loop mutant. What are some common issues and solutions?
Mutations, especially in flexible regions, can sometimes lead to protein misfolding and insolubility. Here are some common troubleshooting steps:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.
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Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression and the formation of inclusion bodies. Titrating the inducer to a lower concentration can sometimes improve the yield of soluble protein.
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Co-expression with Chaperones: Co-expressing the mutant integrase with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in proper folding.
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Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag (e.g., MBP, SUMO) to your integrase mutant can improve its solubility. The tag can often be cleaved off after purification.
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Vary Lysis Conditions: The composition of the lysis buffer can impact protein solubility. Experiment with different pH values, salt concentrations, and the addition of detergents or stabilizing osmolytes.
Troubleshooting Guides
Problem: Inconsistent or Low Activity in In Vitro Integrase Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer Conditions | Verify the pH, salt concentration (e.g., NaCl), and divalent cation concentration (MgCl₂ or MnCl₂) in your reaction buffer. Integrase activity is highly sensitive to these parameters. |
| Enzyme Concentration Too Low/High | Titrate the concentration of your purified integrase mutant to find the optimal range for the assay. Very high concentrations can sometimes lead to aggregation and reduced activity. |
| Sub-optimal DNA Substrate Quality or Concentration | Ensure your oligonucleotide substrates are of high purity and correctly annealed. Titrate the DNA substrate concentration to determine the optimal enzyme-to-substrate ratio. |
| Enzyme Inactivity | If the enzyme has been stored for a long time or subjected to multiple freeze-thaw cycles, its activity may be compromised. Use a fresh batch of purified protein for critical experiments. Confirm the activity of a wild-type control in parallel. |
| Presence of Inhibitors in Purified Protein Preparation | Residual components from the purification process (e.g., high concentrations of imidazole) can inhibit enzyme activity. Ensure thorough dialysis or buffer exchange after purification. |
Problem: Difficulty Interpreting Drug Resistance Data
| Potential Cause | Troubleshooting Steps |
| High Variability in IC₅₀/EC₅₀ Values | Ensure consistent experimental setup, including cell density, virus input, and drug concentrations. Run experiments in triplicate or quadruplicate to obtain statistically significant results. |
| Discrepancy Between In Vitro and Cellular Assays | Differences in the assay environment can lead to varying results. In vitro assays with purified components may not fully recapitulate the cellular context. Consider the potential role of cellular factors that may interact with the integrase enzyme. |
| Unexpected Cross-Resistance Profile | A mutation may confer resistance through an indirect mechanism, such as altering the conformational dynamics of the active site. It is important to test against a panel of inhibitors from different classes to fully characterize the resistance profile. |
| Incomplete Viral Suppression at High Drug Concentrations | This could indicate a very high level of resistance. Confirm the result by repeating the assay with an even wider range of drug concentrations. Also, verify the identity of the viral stock to rule out contamination. |
Quantitative Data Summary
Table 1: Impact of Flexible Loop and Associated Mutations on Integrase Inhibitor Susceptibility (Fold Change in EC₅₀/IC₅₀ compared to Wild-Type)
| Mutation(s) | Raltegravir (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) | Cabotegravir (CAB) |
| G140S | - | - | - | - | - |
| Q148H | >100 | >100 | 2.5 - 3.7 | 2.5 - 3.7 | 2.5 - 3.7 |
| N155H | >100 | >100 | - | - | - |
| Y143R | >100 | >100 | - | - | - |
| G140S + Q148H | >100 | >100 | 2.5 - 3.7 | 2.5 - 3.7 | 2.5 - 3.7 |
| G140S/Q148H + T97A | >100 | >100 | Increased Resistance | Increased Resistance | Increased Resistance |
| G140S/Q148H + T97A + L74M | >100 | >100 | Further Increased Resistance | Further Increased Resistance | Further Increased Resistance |
Data synthesized from multiple sources. Fold change values can vary depending on the specific assay and cell type used.
Experimental Protocols
Protocol 1: HIV-1 Integrase 3'-Processing Assay
This protocol is for a non-radioactive, gel-based assay to measure the 3'-end processing activity of purified HIV-1 integrase.
Materials:
-
Purified wild-type or mutant HIV-1 integrase
-
Oligonucleotide substrate mimicking the viral LTR end, with one strand labeled with a fluorescent dye (e.g., 6-FAM)
-
Reaction Buffer (50 mM MOPS pH 7.2, 7.5 mM MgCl₂, 14 mM 2-mercaptoethanol)
-
Loading Buffer (Formamide with 1% SDS, 0.25% bromophenol blue, and xylene cyanol)
-
Denaturing polyacrylamide gel (16%)
-
Fluorescence imager (e.g., Typhoon)
Procedure:
-
Prepare the reaction mixture by combining 20 nM of the fluorescently labeled DNA substrate with 400 nM of purified integrase in the reaction buffer.
-
For inhibitor studies, add the desired concentration of the inhibitor dissolved in DMSO. Include a DMSO-only control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 16% denaturing polyacrylamide gel.
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Run the gel until the dye fronts have migrated sufficiently to resolve the full-length and processed DNA products.
-
Visualize the gel using a fluorescence imager. The 3'-processing activity is determined by the appearance of a shorter, faster-migrating band corresponding to the cleaved product.
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Quantify the band intensities to determine the percentage of processed substrate.
Protocol 2: HIV-1 Integrase Strand Transfer Assay
This protocol describes a non-radioactive, ELISA-based assay for measuring the strand transfer activity of HIV-1 integrase. This is a simplified representation of a commercially available kit.
Materials:
-
Purified wild-type or mutant HIV-1 integrase
-
Streptavidin-coated 96-well plate
-
Biotinylated donor substrate (DS) DNA mimicking the viral LTR end
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Target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
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Reaction Buffer
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Wash Buffer
-
Blocking Buffer
-
HRP-conjugated anti-Digoxigenin antibody
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TMB substrate
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Stop solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the streptavidin plate with the biotinylated DS DNA.
-
Wash the plate to remove unbound DS DNA.
-
Block the wells to prevent non-specific binding.
-
Add the purified integrase to the wells and incubate to allow binding to the DS DNA.
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Wash the plate to remove unbound integrase.
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Add the test compound (inhibitor) or reaction buffer (control).
-
Add the TS DNA to initiate the strand transfer reaction and incubate.
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Wash the plate to remove unintegrated TS DNA.
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Add the HRP-conjugated anti-Digoxigenin antibody and incubate.
-
Wash the plate to remove unbound antibody.
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Add the TMB substrate and incubate to allow color development.
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Stop the reaction with the stop solution.
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Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of strand transfer activity.
Visualizations
Caption: Overview of the HIV-1 integration pathway.
Caption: Experimental workflow for characterizing integrase flexible loop mutants.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and pharmacological analyses of HIV-1 integrase flexible loop mutants resistant to raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation patterns of integrase gene affect antiretroviral resistance in various non-B subtypes of human immunodeficiency virus Type-1 and their implications for patients’ therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Dolutegravir Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of dolutegravir (DTG) resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary resistance pathways for dolutegravir in HIV-1?
A1: While dolutegravir has a high genetic barrier to resistance, several key mutational pathways have been identified. These are often characterized by signature mutations in the HIV-1 integrase gene. The main pathways include substitutions at positions R263K, G118R, N155H, and Q148H/R.[1][2][3][4] The R263K and G118R mutations are more commonly observed in patients who are naïve to integrase strand transfer inhibitors (INSTIs).[1][3]
Q2: My patient on a dolutegravir-based regimen is experiencing virological failure, but standard genotyping shows no resistance mutations. What could be the reason?
A2: There are several potential reasons for this observation:
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Low-frequency variants: Standard Sanger sequencing may not detect resistance mutations that are present in less than 20-30% of the viral population.[5] Next-generation sequencing (NGS) can detect these minor variants at a lower threshold (1-5%).[6]
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Archived resistance: Resistance mutations may be archived as proviral DNA in cells and not be present in the circulating plasma virus, especially if there has been a period of non-adherence followed by a return to therapy.[7]
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Non-adherence: Suboptimal drug levels due to poor adherence can lead to virological failure without the selection of resistance mutations.
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Pharmacokinetic issues: Drug-drug interactions or individual patient metabolism can result in lower than expected dolutegravir concentrations.
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Mutations outside the integrase gene: While less common, mutations in other regions of the HIV-1 genome, such as the 3'-polypurine tract (PPT), have been associated with reduced dolutegravir susceptibility.
Q3: How do I interpret the fold change (FC) in dolutegravir susceptibility from a phenotypic assay?
A3: The fold change indicates how much more drug is required to inhibit the patient's viral isolate by 50% (IC50) compared to a wild-type reference virus. A higher fold change signifies greater resistance. While specific clinical cutoffs can vary, generally:
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FC < 2-3: Considered susceptible.
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FC 3-10: Intermediate resistance, which may be overcome with dose adjustments or in combination with other active agents.
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FC > 10: High-level resistance, indicating that dolutegravir is unlikely to be effective.[8]
It is important to consider the entire resistance profile, including mutations in other drug targets, when interpreting these results.
Q4: I am having trouble amplifying the integrase gene from a clinical sample with a low viral load. What are some troubleshooting steps?
A4: Successful amplification from low viral load samples (e.g., <500 copies/mL) can be challenging.[8][9][10] Here are some suggestions:
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Optimize RNA extraction: Use a method specifically designed for low viral input.
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Increase sample volume: If possible, use a larger volume of plasma for RNA extraction.
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Nested PCR: Employ a nested PCR approach to increase the sensitivity of the amplification.
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Primer design: Ensure your primers are targeting highly conserved regions of the integrase gene.
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Enzyme choice: Use a high-fidelity reverse transcriptase and DNA polymerase with good processivity.
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Consider proviral DNA: If plasma viremia is consistently low, consider sequencing proviral DNA from peripheral blood mononuclear cells (PBMCs), which may harbor archived resistance mutations.[7]
Q5: What is the clinical significance of the R263K mutation? It is reported to confer low-level resistance.
A5: The R263K mutation typically confers a low-level decrease in dolutegravir susceptibility (approximately 2-fold).[2][3][4] A key characteristic of this mutation is that it often impairs the virus's replication capacity, sometimes referred to as "viral fitness".[2] This reduced fitness may explain why viruses with R263K alone do not always lead to rapid virological failure. However, the presence of R263K can be a stepping stone for the acquisition of additional mutations that further increase resistance.
Quantitative Data Summary
The following table summarizes the impact of common integrase mutations on dolutegravir susceptibility, presented as fold change (FC) in the 50% inhibitory concentration (IC50) compared to wild-type virus.
| Mutation/Genotype | Fold Change (FC) in Dolutegravir Susceptibility | Viral Replicative Capacity | Notes |
| R263K | ~2.0 - 2.3 | Reduced | Often impairs integrase strand transfer activity.[2][11] |
| G118R | >5 (often 10-20) | Reduced | Can emerge in INSTI-naïve patients.[3][11] |
| N155H | ~1.4 | Minimally affected | A primary resistance mutation for first-generation INSTIs.[11] |
| Q148H/R | <2 (alone) | Variable | Can lead to high-level resistance when combined with other mutations.[11] |
| Q148H + G140S | >10 | Variable | A common pathway leading to high-level resistance to first-generation INSTIs with significant cross-resistance to dolutegravir.[4] |
| R263K + M50I | ~15 | Reduced | M50I is an accessory mutation that increases resistance but does not restore viral fitness.[2] |
| R263K + H51Y | ~10 | Significantly Reduced | The combination dramatically decreases viral replication capacity.[2] |
| R263K + E138K | ~4.3 | Reduced | Modestly increases resistance.[2] |
| T97A + E138K + N155H | ~37 | Not specified | Observed in a patient with prior raltegravir failure.[2] |
Experimental Protocols
HIV-1 Genotypic Resistance Testing by Sanger Sequencing
This protocol outlines the general steps for determining the presence of resistance mutations in the HIV-1 integrase gene.
I. Sample Preparation and RNA Extraction:
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation at 1,000-1,200 x g for 10-15 minutes at room temperature within 2 hours of collection.
-
Aliquot plasma into cryovials and store at -80°C.
-
Extract viral RNA from plasma (typically 1 mL) using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit).
II. Reverse Transcription and Nested PCR:
-
Perform reverse transcription of the viral RNA to generate cDNA using a gene-specific primer for the pol gene.
-
Amplify the integrase region from the cDNA using a first-round PCR with outer primers.
-
Use the product of the first-round PCR as a template for a second-round (nested) PCR with inner primers specific to the integrase gene. This increases sensitivity and specificity.
III. PCR Product Purification and Sequencing:
-
Verify the size of the nested PCR product by agarose gel electrophoresis.
-
Purify the PCR product to remove unincorporated dNTPs and primers using a commercial kit (e.g., QIAquick PCR Purification Kit).
-
Perform cycle sequencing using a BigDye Terminator kit with the purified PCR product and sequencing primers (both forward and reverse).
-
Purify the sequencing reaction products to remove unincorporated dyes.
-
Analyze the purified sequencing products on an automated capillary electrophoresis sequencer (e.g., Applied Biosystems 3500xL Dx Genetic Analyzer).[12]
IV. Data Analysis:
-
Assemble the forward and reverse sequences to generate a consensus sequence.
-
Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions by comparing the patient-derived sequence to the reference.
-
Interpret the resistance mutations using a validated database such as the Stanford University HIV Drug Resistance Database.
Phenotypic Drug Susceptibility Testing (e.g., PhenoSense Assay)
This protocol describes the general principles of a recombinant virus phenotypic assay. Specific details of commercial assays like PhenoSense are proprietary.
I. Generation of Recombinant Virus:
-
Amplify the patient's viral RNA from plasma, specifically the region encoding the drug target (in this case, the integrase gene).
-
Insert the amplified patient-derived integrase gene into a proviral HIV-1 vector that lacks its own corresponding gene region and contains a reporter gene (e.g., luciferase).
-
Transfect mammalian cells with this recombinant vector to produce virus particles containing the patient's integrase protein.
II. Drug Susceptibility Assay:
-
Infect target cells (e.g., T-cell lines) with the recombinant virus in the presence of serial dilutions of dolutegravir.
-
After a set incubation period, measure the activity of the reporter gene (e.g., luciferase activity).
-
The reporter gene activity is proportional to the amount of viral replication.
III. Data Analysis:
-
Plot the percentage of viral inhibition versus the drug concentration to generate a dose-response curve.
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50).
-
Compare the IC50 of the patient's virus to the IC50 of a wild-type reference virus tested in parallel.
-
The fold change (FC) is calculated as: FC = (IC50 of patient virus) / (IC50 of reference virus).[9]
Visualizations
Caption: Major pathways of dolutegravir resistance development.
Caption: Workflow for genotypic resistance testing by Sanger sequencing.
Caption: Workflow for phenotypic drug susceptibility testing.
References
- 1. HIV-1 subtype-specific drug resistance on dolutegravir-based antiretroviral therapy: protocol for a multicentre study (DTG RESIST) | BMJ Open [bmjopen.bmj.com]
- 2. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 6. protocols.io [protocols.io]
- 7. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 8. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 9. labcorp.com [labcorp.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. hivdb.stanford.edu [hivdb.stanford.edu]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Impact of Natural Polymorphisms on Inhibitor Binding Affinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of natural polymorphisms on inhibitor binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying natural polymorphisms in the context of inhibitor binding?
Natural polymorphisms, or variations in a gene's DNA sequence within a population, can lead to changes in the amino acid sequence of the encoded protein. These alterations, particularly in drug targets or metabolizing enzymes, can significantly impact the binding affinity of inhibitors.[1][2] Understanding these effects is crucial for personalized medicine, as polymorphisms can influence a drug's efficacy and toxicity, leading to inter-individual differences in drug response.[1][2] For instance, some polymorphisms can confer drug resistance by reducing the inhibitor's ability to bind to its target protein.[3][4]
Q2: How are drug resistance mutations classified?
Drug resistance mutations are typically classified based on their impact on drug susceptibility. A common classification distinguishes between:
-
Major (or Primary) Mutations: These mutations directly confer resistance to a drug and are often the first to be selected under drug pressure.
-
Minor (or Secondary) Mutations: These mutations may have a smaller effect on their own but can enhance the resistance caused by major mutations or compensate for any fitness cost associated with them.[5]
The association of a mutation with drug resistance is established through genotype-treatment correlations, genotype-phenotype correlations (in vitro drug susceptibility), and genotype-clinical outcome correlations.[5]
Q3: Can a polymorphism outside the inhibitor binding site still affect binding affinity?
Yes, a polymorphism located far from the inhibitor binding site can still influence binding affinity. Such mutations can cause conformational changes in the protein that allosterically alter the shape or dynamics of the binding pocket, thereby affecting the inhibitor's ability to bind effectively.
Q4: What are the key parameters to measure when assessing the impact of a polymorphism on inhibitor binding?
The primary parameters to measure are the equilibrium dissociation constant (Kd) and the inhibition constant (Ki).
-
Kd represents the concentration of a ligand at which half of the available binding sites on a protein are occupied at equilibrium. A lower Kd indicates a higher binding affinity.[6]
-
Ki is the dissociation constant for an inhibitor and quantifies how potently an inhibitor binds to a target. A lower Ki signifies a more potent inhibitor.
Another commonly reported value is the IC50 , which is the concentration of an inhibitor required to reduce a biological or biochemical function by 50%. While useful, IC50 values are assay-dependent and can be influenced by substrate concentration.[7] The Cheng-Prusoff equation can be used to convert IC50 to Ki under specific conditions.
Troubleshooting Guides
Guide 1: Site-Directed Mutagenesis for Introducing Polymorphisms
Problem: No or very few colonies after transformation.
-
Possible Cause: Low transformation efficiency.
-
Solution: Ensure you are using highly competent cells (efficiency > 10⁷ cfu/μg). Use a control plasmid to verify the efficiency of your competent cells. Avoid adding an excessive volume of the PCR product to the competent cells, as this can inhibit transformation.[8]
-
-
Possible Cause: Inefficient PCR amplification.
-
Solution: Verify your PCR product on an agarose gel. If there is no or a weak band, optimize the PCR conditions. This includes checking primer design, optimizing the annealing temperature (a temperature gradient PCR can be helpful), and ensuring the correct extension time for your plasmid size.[9][10]
-
-
Possible Cause: Incomplete digestion of the template plasmid.
-
Solution: Ensure the template plasmid is from a methylation-competent E. coli strain (e.g., DH5α), as DpnI only digests methylated DNA. Increase the DpnI digestion time if necessary.[8]
-
Problem: All colonies contain the wild-type plasmid (no mutation).
-
Possible Cause: Too much template DNA was used in the PCR.
-
Solution: Reduce the amount of template DNA in your PCR reaction. Using a minimal amount of template (e.g., ≤10 ng) will reduce the background of the wild-type plasmid.[11]
-
-
Possible Cause: Inefficient DpnI digestion.
-
Solution: As mentioned above, ensure complete digestion of the template DNA by verifying the methylation status of your plasmid and potentially increasing the digestion time.[8]
-
-
Possible Cause: Poor primer design.
Guide 2: Inhibitor Binding Assays
Problem: High background or non-specific binding.
-
Possible Cause: Sub-optimal blocking of the assay plate or membrane.
-
Solution: Optimize the blocking step. If using biotin-based detection, avoid blockers containing biotin like nonfat dry milk. Use high-quality BSA (IHC-grade) or other appropriate blocking agents.[13]
-
-
Possible Cause: High concentration of primary or secondary reagents.
-
Solution: Titrate your primary and secondary antibodies (or other detection reagents) to find the optimal concentration that gives a good signal-to-noise ratio.[13]
-
-
Possible Cause (for radioligand assays): Inefficient separation of bound and free ligand.
-
Solution: If using filtration, ensure the filter paper is adequately pre-soaked to reduce non-specific binding. If using centrifugation, ensure complete pelleting and careful removal of the supernatant. Washing steps may be necessary but need to be optimized to avoid dissociation of the bound ligand.[14]
-
Problem: No or very low signal.
-
Possible Cause: Inactive protein or inhibitor.
-
Solution: Verify the activity and concentration of your protein and inhibitor stocks.
-
-
Possible Cause: Insufficient incubation time to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium.
-
-
Possible Cause: Assay conditions are not optimal.
-
Solution: Optimize buffer conditions (pH, salt concentration) and temperature. For enzyme inhibition assays, ensure the substrate concentration is appropriate for the type of inhibition being studied.
-
Problem: Inconsistent or non-reproducible results.
-
Possible Cause: Pipetting errors or variability in reagent concentrations.
-
Solution: Use calibrated pipettes and prepare master mixes to reduce variability between wells.
-
-
Possible Cause: Protein instability or degradation.
-
Solution: Include protease inhibitors in your buffers. Perform all steps on ice where possible. Verify protein integrity by SDS-PAGE.
-
-
Possible Cause: Ligand depletion.
-
Solution: Ensure that the concentration of the limiting binding partner is well below the Kd to avoid ligand depletion, which can lead to an underestimation of the true affinity.[15]
-
Quantitative Data Summary
The following table provides examples of how natural polymorphisms in Cytochrome P450 (CYP) enzymes can affect their activity, which in turn influences the metabolism and efficacy of inhibitor drugs. Note that a change in metabolic activity can indirectly affect the apparent potency of an inhibitor in vivo.
| Enzyme | Allele | Amino Acid Change | Frequency in Caucasians (%) | Effect on Enzyme Activity |
| CYP2D6 | 2A | 32.4 | Decreased | |
| 4 | 20.7 | Decreased | ||
| CYP2C9 | 2 | 16.0 | Decreased | |
| CYP2C19 | 17 | 18.0 | Increased | |
| CYP1A2 | 1F | 33.3 | Increased | |
| CYP3A5 | 3C | 81.3 | Decreased |
Data compiled from Preissner et al., 2013.[1] This table illustrates the prevalence of certain polymorphisms and their general effect on enzyme function. The specific impact on the Ki of a particular inhibitor would require direct experimental measurement. A retrospective analysis of 343 experiments showed that for competitive inhibitors, Ki can be reliably estimated from IC50/2 when the substrate concentration is equal to the Km.[16]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Polymorphism
This protocol is a generalized workflow for PCR-based site-directed mutagenesis.
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template (1-10 ng), the mutagenic primers (0.5 µM each), a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing (at an optimized temperature), and extension (20-30 seconds per kb of plasmid length).
-
-
Template Digestion: Add the DpnI restriction enzyme directly to the PCR product and incubate for 1 hour at 37°C to digest the parental methylated template DNA.
-
Transformation: Transform a portion of the DpnI-treated PCR product into highly competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Determining Inhibitor Ki from IC50 Values
This protocol outlines the steps to determine the IC50 of an inhibitor and subsequently calculate the Ki.
-
Enzyme Activity Assay:
-
Set up a series of reactions with a constant concentration of the enzyme and its substrate. The substrate concentration should ideally be equal to its Km value.
-
Include a range of inhibitor concentrations, typically spanning several orders of magnitude around the expected IC50.
-
Include a control reaction with no inhibitor.
-
-
Measure Initial Rates: Measure the initial reaction velocity (v₀) for each inhibitor concentration.
-
Determine IC50:
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Calculate Ki (for competitive inhibition):
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
-
-
For other types of inhibition (non-competitive, uncompetitive), different equations apply. It is crucial to first determine the mechanism of inhibition.[17]
Visualizations
Caption: Workflow for studying the impact of polymorphisms on inhibitor binding.
Caption: Logic diagram for troubleshooting site-directed mutagenesis.
References
- 1. Polymorphic Cytochrome P450 Enzymes (CYPs) and Their Role in Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency of Important CYP450 Enzyme Gene Polymorphisms in the Iranian Population in Comparison with Other Major Populations: A Comprehensive Review of the Human Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Cancer Drug Resistance | Technology Networks [technologynetworks.com]
- 4. Physics - Drug-Resistance Mutations Find Strength in Small Numbers [physics.aps.org]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Overview of the detection methods for equilibrium dissociation constant KD of drug-receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. neb.com [neb.com]
- 12. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - CZ [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Pharmacokinetic Properties of Integrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of integrase inhibitors (INSTIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for currently approved integrase inhibitors?
A1: The primary metabolic pathways differ among integrase inhibitors, which is a key factor in their drug-drug interaction profiles.[1][2][3]
-
Raltegravir (RAL) is primarily metabolized through glucuronidation, mainly by the enzyme UGT1A1.[2][4]
-
Elvitegravir (EVG) is predominantly metabolized by the cytochrome P450 enzyme CYP3A4.[1][2][5] To counteract its rapid metabolism, it is co-administered with a pharmacokinetic booster like cobicistat or ritonavir, which are potent CYP3A4 inhibitors.[6][7][8]
-
Dolutegravir (DTG) has a dual metabolism pathway, primarily undergoing glucuronidation via UGT1A1 with a minor contribution from CYP3A.[4][6][9]
-
Bictegravir (BIC) is also metabolized by both CYP3A and UGT1A1.[1][2][3]
-
Cabotegravir (CAB) , a newer INSTI, also undergoes metabolism primarily through UGT1A1.[10]
Q2: How does co-administration of food affect the absorption of integrase inhibitors?
A2: The effect of food on absorption varies between different integrase inhibitors.
-
Dolutegravir (DTG): Co-administration with a meal, particularly a high-fat meal, can increase its absorption and area under the concentration-time curve (AUC).[6]
-
Elvitegravir (EVG): Its absorption is significantly increased when taken with food.[2]
-
Raltegravir (RAL): Food, especially moderate to high-fat meals, can increase the AUC of raltegravir.[6] However, its efficacy is not significantly affected by whether it is taken with or without food.[6]
Q3: What is the role of pharmacokinetic enhancers when co-administered with integrase inhibitors?
A3: Pharmacokinetic enhancers, also known as boosters, are used to increase the systemic exposure of certain drugs.[7] For integrase inhibitors, this is particularly relevant for elvitegravir. Elvitegravir is rapidly metabolized by CYP3A4, leading to low plasma concentrations and a short half-life.[2][7] Co-administration with a CYP3A4 inhibitor like cobicistat or ritonavir blocks this metabolic pathway, resulting in a significant increase in elvitegravir's plasma concentration and prolonging its half-life to allow for once-daily dosing.[6][7][8]
Q4: What are the main formulation strategies being explored to improve the pharmacokinetic profiles of integrase inhibitors?
A4: Several innovative formulation strategies are being employed to enhance the bioavailability and pharmacokinetic profiles of drugs.[11][12][13][14] For integrase inhibitors, key strategies include:
-
Long-Acting Injectables (LAI): Developing nanosuspensions for intramuscular injection allows for extended-release profiles, leading to significantly longer half-lives and enabling less frequent dosing (e.g., monthly or every two months).[9][10][15] Cabotegravir in combination with rilpivirine is the first FDA-approved long-acting injectable antiretroviral therapy.[10][15]
-
Prodrugs: This approach involves chemically modifying the active drug to improve its absorption and permeability. The prodrug is then converted to the active form in the body.[13][16] This strategy has been explored to enhance the anti-HIV activity of β-diketo acid-based integrase inhibitors.[16]
-
Amorphous Solid Dispersions: This technique improves the solubility and dissolution rate of poorly water-soluble drugs by dispersing them in a polymer matrix in an amorphous state.[11][12][13]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[12][14]
Troubleshooting Guides
Issue 1: Unexpectedly Low Plasma Concentrations in Preclinical/Clinical Studies
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | Characterize the physicochemical properties of the compound. Consider formulation strategies like amorphous solid dispersions, micronization, or lipid-based formulations to improve solubility and dissolution.[11][12][13] |
| High first-pass metabolism | Investigate the primary metabolic pathways using in vitro systems (e.g., liver microsomes, hepatocytes). If metabolism is extensive, consider co-administration with a metabolic inhibitor (pharmacokinetic booster) or chemical modification of the molecule to block metabolic sites. For elvitegravir, co-administration with cobicistat or ritonavir is necessary to inhibit CYP3A4-mediated metabolism.[6][7][8] |
| P-glycoprotein (P-gp) efflux | Determine if the compound is a substrate for efflux transporters like P-gp using in vitro cell-based assays. If it is, consider co-administration with a P-gp inhibitor or designing analogues with reduced affinity for the transporter. Dolutegravir is a known substrate for P-gp.[6] |
| Drug-drug interactions | Review all co-administered medications for potential inducers or inhibitors of the relevant metabolic enzymes (e.g., UGT1A1, CYP3A4). For example, co-administration with potent UGT inducers like rifampin should be avoided with cabotegravir.[10] |
| Food effects | Conduct food effect studies to determine if co-administration with food is necessary to enhance absorption. The absorption of elvitegravir and dolutegravir is increased with food.[2][6] |
Issue 2: High Inter-Subject Variability in Pharmacokinetic Data
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Genetic polymorphisms in metabolic enzymes | Investigate the impact of known genetic variations in enzymes like UGT1A1 on the metabolism of the integrase inhibitor. This can help explain variability in clearance and exposure. |
| Formulation-related issues | The formulation of raltegravir has been associated with high pharmacokinetic variability.[4][17] Newer formulations, including pediatric formulations, have been developed to have less variable pharmacokinetics.[4][17] Evaluate the robustness of the formulation and consider alternative drug delivery systems to ensure consistent drug release and absorption. |
| Variable adherence in clinical studies | Implement measures to monitor and improve patient adherence to the dosing regimen. |
| Underlying physiological differences | Factors such as age, sex, race, and the presence of co-morbidities like hepatic or renal impairment can influence drug pharmacokinetics.[6] Analyze data for correlations between these factors and pharmacokinetic parameters. |
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the major cytochrome P450 (CYP) enzymes involved in the metabolism of an investigase inhibitor.
Methodology:
-
Incubation: Incubate the test integrase inhibitor (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor: Initiate the metabolic reaction by adding NADPH. Include control incubations without NADPH to assess non-CYP mediated degradation.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, repeat the incubation in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.
Data Presentation
Table 1: Summary of Pharmacokinetic Properties of Selected Integrase Inhibitors
| Integrase Inhibitor | Primary Metabolism | Pharmacokinetic Booster Required? | Effect of Food on Absorption | Plasma Half-life (t½) | Common Drug Interactions |
| Raltegravir (RAL) | UGT1A1[2][4] | No | Increased AUC with moderate to high-fat meals[6] | ~7-12 hours[6] | UGT1A1 inducers/inhibitors (e.g., atazanavir)[7] |
| Elvitegravir (EVG) | CYP3A4[1][2][5] | Yes (cobicistat or ritonavir)[6][7][8] | Significantly increased with food[2] | ~9.5 hours (boosted)[8] | CYP3A4 inducers/inhibitors[2] |
| Dolutegravir (DTG) | UGT1A1, minor CYP3A[4][6][9] | No | Increased AUC with food[6] | ~13-15 hours[6] | UGT1A1/CYP3A inducers, polyvalent cations[6] |
| Bictegravir (BIC) | CYP3A, UGT1A1[1][2][3] | No | - | ~18 hours[18] | CYP3A/UGT1A1 inducers |
| Cabotegravir (CAB) | UGT1A1[10] | No | - | Oral: ~32 hours; Injectable: ~25-54 days[10] | Potent UGT inducers (e.g., rifampin)[10] |
Visualizations
Caption: Workflow for in vitro metabolism studies of integrase inhibitors.
Caption: Mechanism of pharmacokinetic enhancement for elvitegravir.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic drug interactions of integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Pharmacology of HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel therapeutic strategies targeting HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Acting Injectable Antiretroviral Agents for HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabotegravir: a novel HIV integrase inhibitor combined with rilpivirine as the first long-acting injectable program for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eatg.org [eatg.org]
- 16. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Inhibitor Efficacy Studies in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cell culture models to study the long-term efficacy of inhibitors.
Frequently Asked Questions (FAQs)
Q1: How do I establish a drug-resistant cell line?
A1: Drug-resistant cell lines are typically developed by exposing a parental cell line to gradually increasing concentrations of the inhibitor over a prolonged period. This process selects for cells that can survive and proliferate at higher drug concentrations. The development of a drug-resistant cell line can take anywhere from 3 to 18 months.[1] A common method is the stepwise exposure protocol.[2]
Q2: What is a typical starting concentration for developing a resistant cell line?
A2: A common starting concentration is the IC20 (the concentration that inhibits 20% of cell proliferation) of the parental cell line. Alternatively, some protocols suggest starting with a low concentration, such as 1/10th to 1/5th of the IC50 of the parental cell line. The goal is to apply selective pressure without causing excessive cell death.
Q3: How do I determine if my cell line has become resistant?
A3: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of the developed cell line to the parental cell line using a cell viability assay.[2] A significant increase in the IC50 value indicates the development of resistance. The Resistance Index (RI), calculated as the IC50 of the resistant line divided by the IC50 of the parental line, is a common metric. An RI greater than 5 is often considered indicative of a successfully established resistant cell line.
Q4: How do I maintain the resistant phenotype of my cell line?
A4: To maintain the resistant phenotype, it is often necessary to culture the cells in the continuous presence of the inhibitor at a selective, but not highly toxic, concentration (e.g., the IC10-IC20).[2] Some stable cell lines may not require continuous drug pressure. It is recommended to periodically measure the IC50 to ensure the resistance is stable.[2] For long-term storage, it is crucial to cryopreserve early-passage master and working cell banks.
Q5: What are 2D and 3D cell culture models, and which is better for long-term inhibitor studies?
A5: 2D cell culture involves growing cells in a monolayer on a flat surface. 3D cell culture models, such as spheroids or organoids, allow cells to grow in three dimensions, which can better mimic the in vivo environment. 3D models are often considered more physiologically relevant for studying drug resistance.
Troubleshooting Guides
Problem 1: High variability or inconsistent results in long-term viability assays.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. For adherent cells, allow plates to sit at room temperature for a short period before incubation to promote even settling.[3]
-
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered media concentration and temperature, which affects cell growth.[4][5]
-
Phenotypic Drift: Long-term continuous culture can lead to genetic and phenotypic changes in the cell line, altering its response to the inhibitor.
-
Inconsistent Assay Timing: The timing of the assay relative to the last media change or passage can impact results.[7]
-
Solution: Standardize your experimental timeline. Always perform assays at the same time point after passaging and media changes.[7]
-
Problem 2: Loss of drug resistance in the cell line over time.
Possible Causes and Solutions:
-
Insufficient Selective Pressure: If the inhibitor concentration is too low or if the cells are cultured without the inhibitor for extended periods, the resistant phenotype may be lost.
-
Solution: Maintain a continuous low-level of the inhibitor in the culture medium.[2] Periodically re-evaluate the IC50 to confirm resistance.
-
-
Heterogeneity of the Cell Population: The resistant cell line may be a mixed population of resistant and sensitive cells.
-
Solution: Consider single-cell cloning to establish a monoclonal resistant cell line.
-
-
Instability of Resistance Mechanism: Some resistance mechanisms are inherently unstable.
-
Solution: Regularly re-select for resistance by exposing the culture to a higher concentration of the inhibitor for a short period. Create and use a frozen stock of the resistant cell line at an early passage.
-
Problem 3: Cells grow too quickly and become confluent before the end of a long-term experiment.
Possible Causes and Solutions:
-
High Seeding Density: The initial number of cells plated was too high for the duration of the experiment.
-
Solution: Optimize the seeding density. Perform a preliminary experiment to determine the ideal starting cell number that will not lead to overgrowth within the experimental timeframe.[8]
-
-
Rich Growth Medium: The culture medium is promoting rapid proliferation.
-
Solution: While reducing serum concentration is an option, it can also alter cell physiology and response to the drug. A better approach is to passage the cells during the experiment. Seed cells at a lower density, and when they approach confluence, trypsinize and re-plate a fraction of the cells to continue the treatment.[8]
-
Quantitative Data Summary
Table 1: Examples of Acquired Drug Resistance in Cancer Cell Lines
| Cell Line | Drug | Typical IC50 Fold Increase | Reference |
| T47D (Breast Cancer) | SN38 | 14.5 - 59.1 | [9] |
| Various Cancer Cell Lines | Bleomycin | 7 - 49 | [10] |
| HCC (Hepatocellular Carcinoma) | Lenvatinib | Varies | [11] |
| H1299 & H460 (Lung Cancer) | Platinum/Taxane | 2 - 8 (Clinically Relevant Model) | [1] |
| Malme-3M & HT144 (Melanoma) | Temozolomide | 2 - 8 (Clinically Relevant Model) | [1] |
| HCC1954 (Breast Cancer) | Lapatinib | Varies | [1] |
| Chinese Hamster Cells | Actinomycin D | up to 2500 | [1] |
Table 2: General Guidelines for Experimental Parameters in Long-Term Culture
| Parameter | Recommendation | Notes |
| Seeding Density (96-well plate) | 1,000 - 10,000 cells/well | Highly dependent on cell line proliferation rate and experiment duration. Optimization is crucial. |
| Media Change Frequency | Every 2-3 days | For rapidly metabolizing cells, more frequent changes may be necessary to maintain pH and nutrient levels.[12] |
| Passaging Confluency | 70-80% | Avoid letting cells become fully confluent, as this can alter their growth and gene expression.[13] |
| Long-term Treatment (weeks to months) | Subculture and re-plate with fresh inhibitor | To maintain cells in the logarithmic growth phase, they will need to be passaged. A portion of the cells are re-plated with fresh media containing the inhibitor.[8] |
Experimental Protocols
Protocol 1: Establishment of a Drug-Resistant Cell Line by Stepwise Exposure
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at an appropriate density.
-
The next day, treat the cells with a range of inhibitor concentrations.
-
After 48-72 hours, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initial Low-Dose Exposure:
-
Culture the parental cells in a flask with the inhibitor at a starting concentration of IC20.
-
Maintain the culture, changing the medium with the fresh inhibitor every 2-3 days, until the cells reach 70-80% confluency and their growth rate recovers.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, passage them and increase the inhibitor concentration by 25-50%.
-
Repeat this process of gradual dose escalation, allowing the cells to adapt and recover at each new concentration. This can take several months.
-
If significant cell death occurs at a new concentration, return to the previous lower concentration until the cells have fully recovered before attempting to increase the dose again.
-
-
Confirmation of Resistance:
-
Once the cells are stably proliferating at a significantly higher inhibitor concentration, determine the new IC50 value.
-
Calculate the Resistance Index (RI) to quantify the level of resistance.
-
-
Cryopreservation:
-
Establish a master and working cell bank of the resistant cell line at a low passage number.
-
Protocol 2: Long-Term Cell Viability Assessment using Crystal Violet Staining
-
Cell Seeding:
-
Seed cells into 96-well plates at a pre-determined optimal density for long-term growth.
-
Include appropriate controls (e.g., untreated cells, vehicle control).
-
-
Long-Term Inhibitor Treatment:
-
Treat cells with the desired concentrations of the inhibitor.
-
Change the media with fresh inhibitor every 2-3 days. If cells approach confluency during the experiment, they may need to be passaged and re-plated with the inhibitor.
-
-
Fixation:
-
At each time point, carefully aspirate the media.
-
Gently wash the cells once with PBS.
-
Add 100 µL of 4% paraformaldehyde or 100% methanol to each well and incubate for 15-20 minutes at room temperature to fix the cells.[14]
-
-
Staining:
-
Washing:
-
Gently wash the plates with water multiple times to remove excess stain.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
Visualizations
Caption: Experimental workflow for developing and testing long-term inhibitor efficacy.
Caption: Simplified PI3K/Akt signaling pathway often implicated in drug resistance.
References
- 1. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edge effect in cell-based assays - Cell Biology [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. Blog [midsci.com]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. coleparmer.com [coleparmer.com]
- 13. 培養細胞を維持するためのガイドライン | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. clyte.tech [clyte.tech]
- 15. Crystal violet staining protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of Bictegravir and Dolutegravir Resistance Profiles: A Guide for Researchers
This guide provides a detailed comparative analysis of the resistance profiles of two second-generation integrase strand transfer inhibitors (INSTIs), bictegravir (BIC) and dolutegravir (DTG). Both drugs are cornerstones of modern antiretroviral therapy (ART) for HIV-1 infection, lauded for their high efficacy, tolerability, and a high genetic barrier to resistance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and clinical understanding.
Introduction to Bictegravir and Dolutegravir
Bictegravir and dolutegravir are potent inhibitors of the HIV-1 integrase enzyme, a critical component for viral replication.[1] By binding to the active site of integrase, these drugs block the strand transfer step of viral DNA integration into the host cell's genome, effectively halting the viral life cycle.[2][3] Both drugs exhibit a higher genetic barrier to resistance compared to first-generation INSTIs like raltegravir and elvitegravir, meaning that multiple mutations are often required to confer clinically significant resistance.[4]
Comparative Resistance Profiles
While both bictegravir and dolutegravir have a high barrier to resistance, their profiles are not identical. In vitro studies and clinical trials have identified key mutations associated with reduced susceptibility to each agent.
Data Presentation: In Vitro Susceptibility Data
The following table summarizes the fold change (FC) in 50% effective concentration (EC50) for bictegravir and dolutegravir against various HIV-1 mutants with single and multiple integrase substitutions. The data is compiled from multiple in vitro studies. A higher fold change indicates a greater reduction in susceptibility.
| Integrase Substitution(s) | Bictegravir (BIC) Fold Change (FC) | Dolutegravir (DTG) Fold Change (FC) | Reference(s) |
| Single Mutations | |||
| G118R | 2-3 | 5-10 | [5] |
| R263K | <3 | ~2 | [6] |
| Double Mutations | |||
| G140S + Q148H | 2.1 | 4.3 | [7] |
| E138K + Q148H/K/R | 2-5 | 2-10 | [5] |
| Multiple Mutations | |||
| L74M + E138K + G140S + Q148H | High-level resistance | High-level resistance | [8] |
| T97A + Y143R | Susceptible | Susceptible | [5] |
Note: Fold change values can vary between studies due to different experimental systems. The data presented here is a representative summary.
In treatment-naive patients, the emergence of resistance to bictegravir- or dolutegravir-containing regimens is rare.[9][10] However, in treatment-experienced patients, particularly those with a history of virologic failure on other INSTI-based regimens, the selection of resistance mutations is more common.[11] The G118R mutation has been noted as a significant pathway for dolutegravir resistance, conferring a greater than 5-fold reduction in susceptibility.[6] The R263K mutation confers low-level resistance to both drugs.[6] For viruses with the Q148H/K/R mutations, often found in combination with G140S/A/C or E138K/A, dolutegravir susceptibility is reduced by 2 to 10-fold, while bictegravir susceptibility is reduced by 2 to 5-fold.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of bictegravir and dolutegravir resistance.
Genotypic Resistance Testing (Sanger Sequencing)
Genotypic assays are the standard method for identifying drug resistance mutations in the HIV-1 genome.[12][13]
1. Sample Collection and Preparation:
-
Collect whole blood in lavender-top (EDTA) tubes.
-
Centrifuge to separate plasma within 6 hours of collection.
-
Store plasma frozen at -20°C or lower until analysis. A minimum viral load of 500-1000 copies/mL is generally required for successful amplification.[12]
2. RNA Extraction:
-
Extract viral RNA from plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
3. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme.
-
Amplify the integrase gene region of the pol gene using a nested PCR approach with specific primers.[14]
4. PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.
5. Sanger Sequencing:
-
Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Separate the sequencing products by capillary electrophoresis.
6. Data Analysis:
-
Analyze the sequencing data to identify mutations by comparing the patient's viral sequence to a wild-type reference sequence.
-
Interpret the identified mutations for their impact on drug susceptibility using a rules-based algorithm, often referencing databases like the Stanford University HIV Drug Resistance Database.[12][14]
Phenotypic Resistance Testing (e.g., PhenoSense Assay)
Phenotypic assays measure the ability of a virus to replicate in the presence of a drug, providing a direct measure of drug susceptibility.[15]
1. Sample Collection and Preparation:
-
Follow the same procedure as for genotypic testing. A viral load of at least 500 copies/mL is required.[16][17]
2. Generation of Recombinant Virus:
-
Amplify the patient's viral RNA from plasma.
-
Insert the amplified patient-derived integrase gene into a viral vector that lacks its own integrase gene.
3. Cell Culture and Drug Susceptibility Assay:
-
Transfect susceptible host cells with the recombinant virus.
-
Culture the cells in the presence of serial dilutions of the antiretroviral drug being tested (bictegravir or dolutegravir).
-
A reference wild-type virus is tested in parallel.
4. Measurement of Viral Replication:
-
After a set incubation period, measure viral replication, typically by quantifying the expression of a reporter gene (e.g., luciferase) that is also encoded by the viral vector.
5. Data Analysis:
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient's virus and the reference virus.
-
The fold change in susceptibility is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[15]
Mandatory Visualizations
The following diagrams illustrate key concepts in HIV-1 integrase inhibition and the workflow for drug resistance testing.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: Experimental Workflow for HIV Drug Resistance Testing.
Conclusion
Bictegravir and dolutegravir both exhibit a high barrier to resistance, making them highly effective components of antiretroviral therapy. While cross-resistance can occur, in vitro data suggests that bictegravir may retain slightly better activity against certain dolutegravir-resistant mutants. The continued surveillance of resistance patterns through robust genotypic and phenotypic testing is crucial for optimizing treatment strategies and guiding the development of future antiretroviral agents.
References
- 1. youtube.com [youtube.com]
- 2. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 3. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thebodypro.com [thebodypro.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 13. stratech.co.uk [stratech.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 16. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 17. labcorp.com [labcorp.com]
Synergistic Antiretroviral Combinations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of various antiretroviral drug combinations, supported by experimental data. The following sections detail quantitative synergy data, the experimental protocols used to generate this data, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of Antiretroviral Synergy
The synergistic effect of combining antiretroviral drugs is a cornerstone of modern HIV-1 therapy, leading to enhanced viral suppression, reduced drug dosages, and a higher barrier to the development of drug resistance. The tables below summarize the in vitro synergistic activity of several key drug combinations, quantified using the Combination Index (CI) method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
One of the most potent synergistic combinations observed is the dual nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbone of emtricitabine (FTC) and tenofovir disoproxil fumarate (TDF) combined with an integrase strand transfer inhibitor (INSTI), such as elvitegravir (EVG) or raltegravir (RAL)[1][2]. Studies have consistently shown that this combination results in strong synergistic anti-HIV-1 activity[1][2].
| Drug Combination (FTC/TDF + Third Agent) | Drug Class of Third Agent | Mean Combination Index (CI) ± SD | Level of Interaction |
| Efavirenz (EFV) | NNRTI | 0.56 ± 0.08 | Synergy |
| Rilpivirine (RPV) | NNRTI | 0.73 ± 0.13 | Moderate Synergy |
| Atazanavir (ATV) | Protease Inhibitor (PI) | 0.83 ± 0.19 | Moderate Synergy |
| Darunavir (DRV) | Protease Inhibitor (PI) | 0.77 ± 0.11 | Moderate Synergy |
| Lopinavir (LPV) | Protease Inhibitor (PI) | 0.97 ± 0.10 | Additive |
| Elvitegravir (EVG) | Integrase Inhibitor (INSTI) | 0.47 ± 0.09 | Strong Synergy |
| Raltegravir (RAL) | Integrase Inhibitor (INSTI) | 0.52 ± 0.05 | Strong Synergy |
Data sourced from in vitro studies using MT-2 cells infected with HIV-1 (IIIB). CI values were calculated using the median-effect principle of Chou and Talalay.
Another important synergistic combination involves drugs that block the entry of HIV-1 into host cells. This includes the combination of maraviroc, a CCR5 co-receptor antagonist, and enfuvirtide, a fusion inhibitor. Their distinct but complementary mechanisms of action on the viral entry process lead to a potent synergistic effect[3][4]. The synergy between these two drugs can be influenced by factors such as the binding affinity of enfuvirtide to the viral gp41 protein and the density of CCR5 co-receptors on the host cell surface[3][4].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Antiviral Synergy
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.
1. Cell and Virus Preparation:
-
Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are commonly used. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, is propagated in MT-2 cells. The virus-containing supernatant is harvested and titered to determine the 50% tissue culture infectious dose (TCID₅₀).
2. Drug Dilution and Plate Setup:
-
A 96-well microtiter plate is used to create a matrix of drug concentrations.
-
Drug A (e.g., FTC/TDF combination) is serially diluted horizontally across the plate.
-
Drug B (e.g., Elvitegravir) is serially diluted vertically down the plate.
-
This creates a "checkerboard" pattern where each well contains a unique combination of concentrations of the two drugs. Wells with single drugs and no drugs are included as controls.
3. Infection and Incubation:
-
MT-2 cells are seeded into each well of the 96-well plate.
-
A standardized amount of HIV-1 (e.g., 100 TCID₅₀) is added to each well, except for the cell control wells.
-
The plates are incubated at 37°C in a humidified 5% CO₂ incubator for a period of 4-7 days.
4. Quantification of Viral Replication (HIV-1 p24 Antigen ELISA):
-
After the incubation period, the cell culture supernatant from each well is collected.
-
The concentration of the HIV-1 p24 core antigen in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit. This measurement serves as an indicator of the extent of viral replication in each drug concentration combination.
5. Data Analysis:
-
The 50% effective concentration (EC₅₀) for each drug alone and for each combination is determined from the dose-response curves generated from the p24 antigen data.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CalcuSyn. The CI value provides a quantitative measure of the interaction between the two drugs.
HIV-1 p24 Antigen Capture ELISA
This assay is used to quantify the amount of HIV-1 p24 antigen, a marker of viral replication, in cell culture supernatants.
1. Plate Coating:
-
Microtiter plate wells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen.
2. Sample and Standard Incubation:
-
Cell culture supernatants and a series of known p24 antigen standards are added to the coated wells.
-
If p24 antigen is present in the sample, it will bind to the capture antibody on the plate.
3. Detection Antibody Incubation:
-
A biotinylated polyclonal antibody against HIV-1 p24 is added to the wells. This antibody binds to a different epitope on the captured p24 antigen.
4. Enzyme Conjugate and Substrate Addition:
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate is then added. The enzyme catalyzes a color change, and the intensity of the color is proportional to the amount of p24 antigen present.
5. Absorbance Reading and Quantification:
-
The absorbance of each well is read using a microplate reader at the appropriate wavelength.
-
A standard curve is generated from the absorbance values of the known p24 standards, and the concentration of p24 in the unknown samples is interpolated from this curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key biological pathways and experimental procedures.
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Putative mechanism of synergy between RT and IN inhibitors.
References
- 1. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hanc.info [hanc.info]
- 4. researchgate.net [researchgate.net]
Navigating HIV-1 Integrase Resistance: A Comparative Guide to Elvitegravir and Raltegravir Cross-Resistance Profiles
For Immediate Release
A comprehensive analysis of the cross-resistance profiles of two key HIV-1 integrase strand transfer inhibitors (INSTIs), elvitegravir (EVG) and raltegravir (RAL), reveals significant overlap in resistance pathways, underscoring the importance of genotypic and phenotypic monitoring for effective long-term patient care. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their resistance profiles, supported by quantitative data and experimental methodologies.
Elvitegravir and raltegravir are both vital components of antiretroviral therapy, targeting the HIV-1 integrase enzyme to block the integration of the viral genome into the host cell's DNA.[1] While highly effective, the emergence of drug resistance mutations can compromise their efficacy. Understanding the patterns of cross-resistance—where mutations conferring resistance to one drug also reduce susceptibility to another—is critical for guiding treatment strategies and developing next-generation inhibitors.
Genotypic and Phenotypic Cross-Resistance Landscape
Resistance to both elvitegravir and raltegravir is primarily driven by mutations in the HIV-1 integrase gene.[2] There are three major genetic pathways for resistance to first-generation INSTIs, involving mutations at positions Y143, Q148, and N155.[3][4] While both drugs are affected by these pathways, the magnitude of resistance conferred by specific mutations can differ.
Notably, mutations in the Q148 pathway, often accompanied by secondary mutations like G140S, tend to confer high-level cross-resistance to both drugs.[5][6] The N155H mutation also leads to broad cross-resistance.[7] In contrast, the Y143R/C mutations, while conferring significant resistance to raltegravir, have a lesser impact on elvitegravir susceptibility.[8][9]
Elvitegravir has its own distinct primary resistance-associated mutations, such as T66I/A/K and E92Q/G, which can also contribute to cross-resistance with raltegravir.[7][10] The presence of multiple mutations often results in a greater reduction in susceptibility to both drugs than a single mutation alone.[7]
Quantitative Analysis of Cross-Resistance
The following tables summarize the fold-change (FC) in drug susceptibility for key integrase mutations, providing a quantitative comparison of their impact on elvitegravir and raltegravir. A higher fold-change indicates greater resistance.
Table 1: Fold-Change in Susceptibility for Single Primary Integrase Mutations
| Mutation | Elvitegravir (EVG) Fold-Change | Raltegravir (RAL) Fold-Change |
| T66I | 9.7[7] | ~1 (Susceptible)[11] |
| E92Q | 26 - 57[7][11] | ~3[11] |
| Y143R | 3.92 - 7.68[8] | 24 - 58.9[3][8] |
| Q148H | 5 - 10[7] | 7 - 18[3][6] |
| Q148K | >94[7] | ~22[6] |
| Q148R | 92 - 96[7][11] | 15 - 34[3][11] |
| N155H | 26 - 32[7][11] | 8 - 19[6][11] |
Table 2: Fold-Change in Susceptibility for Double Integrase Mutations
| Mutation Combination | Elvitegravir (EVG) Fold-Change | Raltegravir (RAL) Fold-Change |
| T66I + E92Q | >100 | 13[7] |
| E92Q + N155H | >100 | >150[3] |
| G140S + Q148H | >100 | 245[6] |
| G140S + Q148R | >100 | >150[3] |
Visualizing Resistance Pathways and Testing Workflows
To better illustrate the complex relationships in INSTI resistance, the following diagrams have been generated.
Experimental Methodologies
Accurate determination of drug resistance relies on robust genotypic and phenotypic assays. The following are detailed protocols for these essential experimental procedures.
Genotypic Resistance Testing (Sanger Sequencing)
Genotypic assays identify resistance-associated mutations in the viral genome.
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes. A plasma viral load of at least 500-1,000 copies/mL is generally required.[5][12]
-
Centrifuge the blood sample within six hours of collection to separate plasma.[13]
-
Store plasma frozen at -20°C or lower until analysis.[10]
2. Viral RNA Extraction:
-
Thaw the plasma sample.
-
Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
3. Reverse Transcription and Nested PCR:
-
Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to convert the extracted viral RNA into complementary DNA (cDNA) and amplify the integrase gene region.[10][14]
-
Use a nested PCR approach for a second round of amplification to increase the yield and specificity of the target integrase gene fragment.[14]
4. PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and other reaction components that could interfere with sequencing. This can be done using a PCR purification kit.
5. Cycle Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and primers specific to the integrase gene.[3]
6. Sequence Analysis:
-
Analyze the sequencing products using a genetic analyzer (e.g., Applied Biosystems 3730).
-
Compare the patient's viral sequence to a wild-type reference sequence to identify mutations.
-
Interpret the identified mutations using a drug resistance database, such as the Stanford University HIV Drug Resistance Database, to predict the level of resistance to various drugs.[15]
Phenotypic Resistance Testing (Recombinant Virus Assay)
Phenotypic assays measure the ability of a virus to replicate in the presence of a drug.
1. Sample Preparation and RT-PCR:
-
Follow steps 1-3 from the genotypic testing protocol to amplify the patient's viral integrase gene from plasma RNA.
2. Construction of Recombinant Virus:
-
Insert the amplified patient-derived integrase gene into a laboratory-derived HIV-1 vector that lacks its own integrase gene. This vector often contains a reporter gene, such as luciferase, to facilitate the measurement of viral replication.[16][17]
3. Transfection and Virus Production:
-
Introduce the recombinant vector into a suitable host cell line (e.g., HEK293T cells) to produce infectious virus particles. These particles will contain the patient's integrase enzyme.
4. Drug Susceptibility Assay:
-
Culture a susceptible target cell line (e.g., MT-2 cells or TZM-bl cells) in 96-well plates.[2]
-
Infect the target cells with the recombinant virus in the presence of serial dilutions of elvitegravir, raltegravir, and a no-drug control.
-
Incubate the cultures for a defined period to allow for viral replication.
5. Measurement of Viral Replication and Data Analysis:
-
Quantify viral replication by measuring the expression of the reporter gene (e.g., luciferase activity).[16]
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) for the patient's virus and for a wild-type reference virus.
-
The fold-change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus. A higher fold-change indicates a greater level of resistance.
Conclusion
The cross-resistance profiles of elvitegravir and raltegravir are complex and overlapping, largely dictated by a key set of mutations within the HIV-1 integrase gene. While the Q148 and N155 pathways generally confer broad cross-resistance, the Y143 pathway has a more pronounced effect on raltegravir. The existence of elvitegravir-specific mutations further nuances the resistance landscape. This detailed comparison, supported by quantitative data and standardized protocols, serves as a critical resource for the scientific community in the ongoing effort to combat HIV-1 drug resistance and optimize patient outcomes.
References
- 1. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Affordable drug resistance genotyping of HIV-1 reverse transcriptase, protease and integrase genes, for resource limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. dovepress.com [dovepress.com]
- 8. HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma [mayocliniclabs.com]
- 9. HIV 1 Integrase genotypic resistance testing [heftpathology.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. Phenosense Combination HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 13. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 15. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 16. iasusa.org [iasusa.org]
- 17. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Integrase Strand Transfer Inhibitors (INSTIs) in Treatment-Naive HIV Patients
Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of first-line antiretroviral therapy (ART) for treatment-naive individuals with HIV-1.[1][2] Their widespread recommendation in treatment guidelines is based on demonstrated high efficacy, favorable tolerability, and a high genetic barrier to resistance, particularly for second-generation agents.[2][3] This guide provides a detailed comparison of the performance of key INSTIs, supported by data from pivotal head-to-head clinical trials, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
INSTIs target the HIV integrase enzyme, which is essential for the viral replication cycle.[4] After the virus enters a host CD4 cell, its RNA is reverse-transcribed into DNA. The integrase enzyme then binds to this viral DNA and facilitates its insertion, or integration, into the host cell's genome.[5][6] By blocking the strand transfer step of this integration process, INSTIs prevent the virus from establishing a permanent infection in the cell and subsequently replicating.[6][7] This mechanism is distinct from other ART classes, such as reverse transcriptase and protease inhibitors, and is highly specific to the viral enzyme, which contributes to the class's favorable safety profile as there is no human equivalent.[4]
Head-to-Head Efficacy in Clinical Trials
Second-generation INSTIs, bictegravir (BIC) and dolutegravir (DTG), are the most widely used agents for initial therapy and have been extensively compared in large-scale Phase 3 clinical trials.[3] The primary endpoint in these studies is typically the proportion of patients achieving virologic suppression (HIV-1 RNA <50 copies/mL).
Bictegravir vs. Dolutegravir
Two pivotal, randomized, double-blind, non-inferiority trials (Studies 1489 and 1490) compared the single-tablet regimen of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) against dolutegravir-based three-drug regimens.
-
Study 1489 : Compared B/F/TAF with dolutegravir/abacavir/lamivudine (DTG/ABC/3TC). At 96 weeks, B/F/TAF was shown to be non-inferior, with rare virological failure and no treatment-emergent resistance in either arm.[8]
-
Study 1490 : Compared B/F/TAF with dolutegravir plus emtricitabine/tenofovir alafenamide (DTG + F/TAF). At 96 weeks, B/F/TAF was again non-inferior to the DTG-based regimen.[9] High rates of virologic suppression were maintained through 144 weeks in pooled analyses.[10]
Dolutegravir vs. Raltegravir
The SPRING-2 study was a head-to-head comparison of two INSTI-based regimens, comparing once-daily dolutegravir to twice-daily raltegravir (RAL), a first-generation INSTI. At 48 weeks, no individuals in the dolutegravir group who experienced virologic failure developed resistance, demonstrating its high barrier to resistance compared to the first-generation agent.[11]
Elvitegravir vs. Raltegravir
In treatment-experienced patients, once-daily elvitegravir (EVG), a first-generation INSTI that requires pharmacokinetic boosting, was found to be non-inferior to twice-daily raltegravir at 96 weeks.[12][13] In treatment-naive patients, EVG-based regimens demonstrated non-inferiority to those based on efavirenz and atazanavir/ritonavir.[14]
| Table 1: Efficacy of INSTI-Based Regimens in Head-to-Head Clinical Trials (Treatment-Naive Adults) | ||||
| Trial | Treatment Arms | Duration | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Key Finding |
| Study 1489 [8] | B/F/TAF vs. DTG/ABC/3TC | Week 96 | 87.9% vs. 91.8% | B/F/TAF is non-inferior to DTG/ABC/3TC. No treatment-emergent resistance was detected in either arm. |
| Study 1490 [9][15] | B/F/TAF vs. DTG + F/TAF | Week 96 | 84.1% vs. 86.5% | B/F/TAF is non-inferior to DTG + F/TAF. |
| Phase II (BIC vs DTG) [16] | BIC + F/TAF vs. DTG + F/TAF | Week 48 | 97% vs. 91% | High levels of virologic suppression maintained in both arms. No resistance developed in the bictegravir group. |
| SPRING-2 [11] | DTG + 2 NRTIs vs. RAL + 2 NRTIs | Week 48 | 88% vs. 85% | DTG is non-inferior to RAL. No INSTI resistance was observed in the DTG arm among those with virologic failure. |
| GEMINI 1 & 2 [1] | DTG + 3TC (2-drug regimen) vs. DTG + TDF/FTC (3-drug regimen) | Week 48 | 91% vs. 93% | Two-drug regimen of DTG + 3TC is non-inferior to a standard three-drug regimen in patients with viral load <500,000 copies/mL. |
Safety and Tolerability Profile
INSTIs are generally well-tolerated compared to older ART classes.[17] Common side effects across the class include diarrhea, nausea, headache, and insomnia.[5][11] However, head-to-head trials have revealed some differences.
-
Nausea : In Study 1489, drug-related nausea was significantly more common in the dolutegravir/abacavir/lamivudine group (17%) compared to the bictegravir/F/TAF group (6%).[8]
-
Neuropsychiatric Events : Dizziness and sleep disorders were reported about twice as frequently in the dolutegravir group compared to the bictegravir group in one study.[8]
-
Weight Gain : Increased weight has been associated with INSTI initiation, particularly with second-generation agents like bictegravir and dolutegravir, and when combined with tenofovir alafenamide (TAF).[18][19][20] In a retrospective study, the B/F/TAF regimen was associated with greater weight gain compared to a DTG + 3TC regimen.[18]
-
Discontinuations : Discontinuation rates due to adverse events are generally low but can differ. In a real-world Canadian cohort, the discontinuation rate was lower for B/F/TAF (18.9%) compared to DTG-containing single-tablet regimens (29.9%), primarily due to a lower incidence of adverse events.[19]
| Table 2: Safety and Tolerability of Key INSTI Regimens in Treatment-Naive Adults | |||
| Adverse Event | Bictegravir-Based Regimen (B/F/TAF) | Dolutegravir-Based Regimen | Notes |
| Drug-Related Adverse Events | 20-28%[8][9] | 26-40%[8][15] | Difference often driven by higher rates of nausea in DTG/ABC/3TC arm.[8] |
| Most Common AEs | Nausea, Diarrhea, Headache[8][9] | Nausea, Diarrhea, Headache, Insomnia[8] | Nausea was significantly more frequent with DTG/ABC/3TC vs. B/F/TAF (17% vs 6%).[8] |
| Discontinuation due to AEs | 0% - <2%[8][9] | 2%[9] | Rates are low for both, indicating good overall tolerability. |
| Weight Gain | Associated with weight gain, particularly with TAF.[18][20] | Associated with weight gain.[18][20] | Some studies suggest B/F/TAF may lead to more weight gain than DTG+3TC.[18] |
| Neuropsychiatric AEs | Lower incidence of dizziness and sleep disorders reported vs. DTG.[8] | Higher incidence of dizziness and sleep disorders reported vs. BIC.[8] | Generally mild to moderate in severity. |
Resistance Profile
A key advantage of second-generation INSTIs is their high genetic barrier to resistance.[2]
-
First-Generation (Raltegravir, Elvitegravir) : These agents have a lower genetic barrier, and resistance can emerge with single mutations.[17][21] There is cross-resistance between RAL and EVG.[17][22]
-
Second-Generation (Dolutegravir, Bictegravir) : These have a significantly higher barrier. Treatment-emergent resistance in treatment-naive patients is very rare.[3][10][23] They often retain activity against viruses with resistance mutations to first-generation INSTIs.[16][24]
-
Cabotegravir : As a long-acting injectable often used in switch studies for virologically suppressed patients, treatment-emergent INSTI resistance has been observed more frequently with cabotegravir/rilpivirine compared to dolutegravir-based oral regimens in similar patient populations.[25][26] The prevalence of transmitted INSTI resistance among treatment-naive patients remains low overall.[23][27]
| Table 3: Resistance Profile of INSTIs | |||
| INSTI | Generation | Genetic Barrier to Resistance | Treatment-Emergent Resistance in Naive Patients (Clinical Trials) |
| Raltegravir (RAL) | First | Low[21] | Observed; key pathways include N155H and Q148H/R/K.[22] |
| Elvitegravir (EVG) | First | Low[21] | Observed; shares cross-resistance with RAL.[17][22] |
| Dolutegravir (DTG) | Second | High[3][24] | Very rare.[1][11] |
| Bictegravir (BIC) | Second | High[3][16] | None reported in pivotal Phase 3 trials.[8][10][16] |
| Cabotegravir (CAB) | Second | High | Rare in oral lead-in studies; more common with injectable formulation in switch studies.[25][26] |
Experimental Protocols
The robust data supporting INSTI use comes from rigorously designed clinical trials. Below is a summary of the typical methodology for the pivotal Phase 3 trials comparing bictegravir and dolutegravir.
| Table 4: Key Clinical Trial Protocol Details (Bictegravir vs. Dolutegravir Studies 1489 & 1490) | |
| Study Design | Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority.[8][9] |
| Patient Population | HIV-1 infected, antiretroviral treatment-naive adults.[9][15] |
| Key Inclusion Criteria: HIV-1 RNA ≥1000 copies/mL, eGFR ≥50 mL/min (Study 1489) or ≥30 mL/min (Study 1490).[9] | |
| Key Exclusion Criteria: Known resistance to study drug components, hepatitis B co-infection (unless on appropriate therapy).[9] | |
| Treatment Arms | Study 1489 : B/F/TAF (once daily) vs. Dolutegravir 50 mg / Abacavir 600 mg / Lamivudine 300 mg (once daily). Participants were screened for HLA-B*5701.[8] |
| Study 1490 : B/F/TAF (once daily) vs. Dolutegravir 50 mg + Emtricitabine 200 mg / Tenofovir Alafenamide 25 mg (once daily).[9] | |
| Primary Endpoint | Proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48 (FDA Snapshot algorithm).[8][9] |
| Secondary Endpoints | Efficacy at Week 96 and Week 144; incidence of adverse events; discontinuation due to adverse events; changes from baseline in CD4+ cell count; development of virologic resistance.[8][9][10] |
Conclusion
For treatment-naive patients with HIV-1, second-generation INSTIs, particularly bictegravir and dolutegravir, offer highly effective, well-tolerated, and durable options for virologic suppression. Head-to-head clinical trials have established the non-inferiority of a bictegravir-based single-tablet regimen to dolutegravir-based regimens, with both demonstrating an exceptionally high barrier to resistance.[8][9] Minor differences in safety profiles, such as the incidence of nausea and neuropsychiatric symptoms, and long-term considerations like weight gain, may inform personalized treatment decisions.[8][18] The continued development and study of INSTIs, including long-acting formulations, underscore their central role in modern HIV management.[17]
References
- 1. What to Start: Initial Combination Regimens for the Antiretroviral-Naive Patient | NIH [clinicalinfo.hiv.gov]
- 2. A clinical review of HIV integrase strand transfer inhibitors (INSTIs) for the prevention and treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What to Start: Initial Combination Antiretroviral Regimens | NIH [clinicalinfo.hiv.gov]
- 4. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Bictegravir and dolutegravir: head to head at 96 weeks, Comment + study [natap.org]
- 9. Bictegravir matches dolutegravir in first-line treatment | aidsmap [aidsmap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Elvitegravir vs raltegravir: 96 week phase III results in treatment experienced patients | HIV i-Base [i-base.info]
- 13. A randomized phase 3 study comparing once-daily elvitegravir with twice-daily raltegravir in treatment-experienced subjects with HIV-1 infection: 96-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of elvitegravir, dolutegravir, and raltegravir in a real-world cohort of treatment-naïve and -experienced patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thebodypro.com [thebodypro.com]
- 16. jwatch.org [jwatch.org]
- 17. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 21. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 22. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Resistance to HIV-1 Integrase Inhibitors Among Treatment-Naive Patients in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Increased incidence of emergent integrase drug resistance with cabotegravir versus dolutegravir in randomised switching trials [natap.org]
- 26. HIV-1 resistance and virological failure to treatment with the integrase inhibitors bictegravir, cabotegravir, and dolutegravir: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Prevalence of resistance mutations associated with integrase inhibitors in therapy-naive HIV-positive patients in Baoding, Hebei province, China [frontiersin.org]
Long-Acting Injectable Antiretrovirals: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment is continually evolving, with long-acting injectable antiretrovirals emerging as a significant advancement. These agents offer the potential for improved adherence and patient convenience compared to daily oral therapies. This guide provides an objective comparison of the efficacy of two prominent long-acting injectable agents: Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class capsid inhibitor. The information presented is supported by data from key clinical trials to aid in research and development efforts.
Comparative Efficacy of Long-Acting Injectable Antiretrovirals
The following table summarizes the efficacy data from pivotal clinical trials for Cabotegravir (in combination with Rilpivirine) and Lenacapavir.
| Drug (Class) | Clinical Trial | Dosing Regimen | Key Efficacy Outcome | Population |
| Cabotegravir (INSTI) + Rilpivirine (NNRTI) | ATLAS-2M | 600 mg CAB + 900 mg RPV every 8 weeks | 94.3% virologically suppressed (HIV-1 RNA <50 copies/mL) at Week 48.[1] | Virologically suppressed adults with HIV-1 |
| FLAIR | 600 mg CAB + 900 mg RPV every 4 weeks | 93.6% virologically suppressed (HIV-1 RNA <50 copies/mL) at Week 48.[2] | Virologically suppressed adults with HIV-1 | |
| LATITUDE | Cabotegravir + Rilpivirine every 4 weeks | Superior viral suppression compared to standard oral ART in patients with adherence challenges.[3] | Adults with a history of ART adherence challenges | |
| Lenacapavir (Capsid Inhibitor) | CAPELLA | 927 mg every 26 weeks (after oral lead-in) + optimized background regimen | 83% achieved virologic suppression (HIV-1 RNA <50 copies/mL) at Week 52.[4] | Heavily treatment-experienced adults with multi-drug resistant HIV-1 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key experiments cited in this guide.
ATLAS-2M (NCT03299049)
-
Study Design: A Phase 3b, randomized, open-label, multicenter, non-inferiority study.[1]
-
Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults with HIV-1 infection on a stable antiretroviral regimen.[1]
-
Intervention: Participants were randomized to receive intramuscular injections of Cabotegravir and Rilpivirine every 8 weeks or every 4 weeks.[1]
-
Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48.[5]
-
Virologic Suppression Assessment: Plasma HIV-1 RNA levels were measured at baseline, and at specified intervals throughout the study. Virologic failure was defined as two consecutive plasma HIV-1 RNA measurements ≥200 copies/mL.[5]
FLAIR (NCT02938520)
-
Study Design: A Phase 3, randomized, open-label, multicenter, non-inferiority study.[2][6]
-
Participants: Antiretroviral therapy-naïve adults with HIV-1. Participants first received 20 weeks of oral induction therapy with dolutegravir/abacavir/lamivudine.[2]
-
Intervention: Virologically suppressed participants were randomized to either continue the oral regimen or switch to an oral lead-in of Cabotegravir and Rilpivirine for 4 weeks, followed by monthly intramuscular injections.[2]
-
Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48.[7]
-
Virologic Suppression Assessment: HIV-1 RNA levels were monitored at screening, randomization, and regular intervals. Confirmed virologic failure was defined as two consecutive viral load measurements ≥200 copies/mL.[7]
CAPELLA (NCT04150068)
-
Study Design: A Phase 2/3, randomized, placebo-controlled, double-blind, multicenter study.
-
Participants: Heavily treatment-experienced adults with multi-drug resistant HIV-1 and a detectable viral load.
-
Intervention: Participants were randomized to receive oral Lenacapavir or placebo for 14 days, in addition to their failing regimen. Subsequently, all participants received subcutaneous Lenacapavir every 26 weeks with an optimized background regimen.[4]
-
Primary Endpoint: The proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.
-
Virologic Suppression Assessment: Plasma HIV-1 RNA was measured at screening, baseline, and various time points throughout the study to assess the virologic response to treatment.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and processes.
The diagram above illustrates the lifecycle of HIV within a host CD4+ T-cell. Integrase inhibitors, such as Cabotegravir, act at the integration step, preventing the viral DNA from being incorporated into the host cell's genome, thereby halting the replication process.[8][9][10]
This workflow outlines the key steps involved in quantifying HIV-1 viral load from a patient's blood sample in a clinical trial setting. This process is fundamental to assessing the efficacy of antiretroviral therapies by measuring the amount of virus in the blood.[11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-acting cabotegravir plus rilpivirine for treatment in adults with HIV-1 infection: 96-week results of the randomised, open-label, phase 3 FLAIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenacapavir - Wikipedia [en.wikipedia.org]
- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Acting Cabotegravir and Rilpivirine Dosed Every 2 Months in Adults With Human Immunodeficiency Virus 1 Type 1 Infection: 152-Week Results From ATLAS-2M, a Randomized, Open-Label, Phase 3b, Noninferiority Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLAIR | Faculty of Population Health Sciences [ucl.ac.uk]
- 7. ARV-Trials.com [arv-trials.com]
- 8. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 9. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Inexpensive workflow for simultaneous monitoring of HIV viral load and detection of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: How HIV Integrase Mutations Impact Viral Fitness and Drug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy for HIV-1. Integrase strand transfer inhibitors (INSTIs) are a potent class of antiretroviral drugs, but their effectiveness can be compromised by mutations in the viral integrase (IN) enzyme. These mutations, while conferring resistance, often come at a cost to the virus's ability to replicate, a concept known as viral fitness. This guide provides a comparative analysis of the impact of key integrase mutations on HIV-1 fitness and drug susceptibility, supported by experimental data and detailed methodologies.
Quantitative Comparison of Integrase Mutant Fitness and Drug Resistance
The following tables summarize the quantitative effects of various integrase mutations on viral replication capacity and their resistance to common INSTIs, such as Raltegravir (RAL) and Elvitegravir (EVG).
Table 1: Impact of Single and Double Integrase Mutations on Viral Fitness and Raltegravir (RAL) Susceptibility
| Integrase Mutation | Relative Fitness (vs. Wild-Type, in absence of drug) | Fold Change in RAL IC50 | Reference |
| Primary Mutations | |||
| N155H | Less fit than WT | 19 | |
| Q148H | Significantly less fit than N155H | 7-22 | |
| Q148R | Reduced viral fitness to ~59% of WT[1] | >10[2] | [1][2] |
| Y143R/C | Reduced replication capacity[3] | >10[2] | [2][3] |
| T66I | No significant effect[4] | <5[4] | [4] |
| E92Q | Reduced viral fitness[4] | <5[4] | [4] |
| S147G | No significant effect[4] | Retained sensitivity[4] | [4] |
| Compensatory/Secondary Mutations | |||
| G140S/Q148H | Fitter than single mutants | 245 | |
| E92Q/N155H | Fitter than single N155H | 55 | |
| E138K/Q148H | Fitness partially restored | 36 | [5] |
| G140S/Q148R | Diminished replication capacity[1] | >300[1] | [1] |
Table 2: Replication Capacity of Primary Elvitegravir (EVG) Resistance-Associated Mutations
| Integrase Mutation | Replication Capacity (% of Wild-Type) | Reference |
| T66I | No significant effect | [4] |
| T66K | 9% | [4] |
| E92Q | Reduced | [4] |
| E92G | 6% | [4] |
| T97A | Reduced | [4] |
| S147G | No significant effect | [4] |
| Q148R | Reduced | [4] |
| N155H | Reduced | [4] |
Experimental Protocols
The data presented in this guide are derived from studies employing a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
To study the effect of specific mutations, they are introduced into a wild-type HIV-1 molecular clone (e.g., HIV-1NL4-3) using site-directed mutagenesis kits.[5] This allows for the creation of recombinant viruses carrying the desired integrase mutations.
Viral Stock Production and Titration
-
Cell Line: 293T cells are commonly used for their high transfection efficiency.[6]
-
Transfection: The molecular clone containing the mutated integrase gene is transfected into 293T cells.
-
Harvest: Virus-containing supernatants are harvested 48 hours post-transfection.
-
Titration: The amount of virus is quantified by measuring the concentration of the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).[7][8] The infectious titer is determined by infecting indicator cell lines (e.g., TZM-bl cells) and measuring the expression of a reporter gene like luciferase or β-galactosidase.[9]
Viral Fitness Assays
This assay measures the ability of a virus to complete a single round of infection.
-
Infection: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are infected with a standardized amount of virus (e.g., based on p24 concentration or multiplicity of infection).[9]
-
Incubation: The infected cells are incubated for 48 hours.[9]
-
Measurement: The cells are lysed, and luciferase activity is measured using a luminometer. The resulting light units are proportional to the replication capacity of the virus.[9]
These assays provide a more direct measure of relative fitness by co-infecting a cell culture with a mutant and a wild-type virus.
-
Co-infection: A target cell line (e.g., MT-2 cells) is infected with a 1:1 mixture of the mutant and wild-type viruses.[5]
-
Serial Passage: The culture is passaged every 3-4 days by transferring a portion of the cell-free supernatant to fresh cells.
-
Quantification: At each passage, viral RNA is extracted from the supernatant. The relative proportions of the mutant and wild-type viruses are determined by sequencing the integrase gene.
-
Fitness Calculation: The relative fitness of the mutant virus is calculated based on the change in its proportion relative to the wild-type virus over time.[10]
Drug Susceptibility Assays
These assays determine the concentration of a drug required to inhibit viral replication by 50% (IC50).
-
Infection in the Presence of Drug: TZM-bl cells are infected with the virus in the presence of serial dilutions of the integrase inhibitor.[9]
-
Incubation and Measurement: After a 48-hour incubation, the reporter gene activity is measured.[9]
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.[9]
Visualizing the Impact of Integrase Mutations
The following diagrams illustrate the key processes affected by integrase mutations and the experimental workflow for their evaluation.
Caption: HIV-1 integration pathway and points of inhibition.
Caption: Experimental workflow for evaluating integrase mutations.
Concluding Remarks
The development of resistance to integrase inhibitors is a complex interplay between the acquisition of mutations that reduce drug binding and the maintenance of viral replicative fitness. Primary resistance mutations often impose a significant fitness cost, which can be partially compensated for by secondary mutations.[5][3][11] Understanding the quantitative impact of these mutations on both drug susceptibility and viral fitness is paramount for the development of next-generation INSTIs with a higher barrier to resistance and for optimizing treatment strategies for individuals with HIV-1. The experimental frameworks detailed in this guide provide a robust foundation for the continued evaluation of novel integrase mutations and the efficacy of new therapeutic agents.
References
- 1. Effect of HIV-1 Integrase Resistance Mutations When Introduced into SIVmac239 on Susceptibility to Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase inhibitor resistance and cross-resistance: weighing viral fitness and the option to benefit from second-generation compounds | HIV i-Base [i-base.info]
- 3. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human immunodeficiency virus type 1 integrase: effect on viral replication of mutations at highly conserved residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human immunodeficiency virus type 1 integrase mutants retain in vitro integrase activity yet fail to integrate viral DNA efficiently during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered Viral Fitness and Drug Susceptibility in HIV-1 Carrying Mutations That Confer Resistance to Nonnucleoside Reverse Transcriptase and Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procedures for reliable estimation of viral fitness from time-series data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
Confirming the Mechanism of Action of Allosteric Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allosteric inhibitors offer a promising avenue for therapeutic intervention, providing high specificity and novel mechanisms of action compared to traditional orthosteric drugs. Confirmation of an allosteric mechanism is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches, presenting supporting data and detailed protocols to aid researchers in this endeavor.
Distinguishing Allosteric from Orthosteric Inhibition
Before delving into experimental confirmation, it is crucial to understand the fundamental differences between allosteric and orthosteric inhibitors. Orthosteric inhibitors bind to the active site of an enzyme or the same site as the endogenous ligand on a receptor, directly competing with substrate or natural ligand binding. In contrast, allosteric inhibitors bind to a distinct site, inducing a conformational change that alters the protein's activity.[1][2] This indirect mechanism of action often leads to non-competitive or mixed-type inhibition kinetics and can offer greater selectivity, as allosteric sites are typically less conserved than active sites.[3]
Experimental Workflow for Confirmation
A multi-faceted approach is essential to definitively confirm the allosteric mechanism of a novel inhibitor. The typical workflow progresses from initial screening and kinetic characterization to direct binding assays and ultimately to structural elucidation.
Key Experimental Methodologies
Enzyme Kinetics Assays
Enzyme kinetics studies are a cornerstone for distinguishing allosteric inhibitors from their orthosteric counterparts. While competitive orthosteric inhibitors primarily affect the Michaelis constant (Km) without altering the maximum velocity (Vmax), allosteric inhibitors often exhibit non-competitive or mixed-inhibition patterns, affecting Vmax and potentially Km.[4][5] A hallmark of allosteric enzymes is a sigmoidal relationship between reaction velocity and substrate concentration, a deviation from the hyperbolic curve described by Michaelis-Menten kinetics.[5]
Experimental Protocol: Steady-State Enzyme Kinetics for Allosteric Inhibitor Characterization
-
Objective: To determine the kinetic parameters (Km, Vmax, and the inhibition constant, Ki) of an enzyme in the presence and absence of a potential allosteric inhibitor.
-
Materials:
-
Purified enzyme of interest
-
Substrate(s) for the enzyme
-
Test inhibitor compound
-
Appropriate assay buffer
-
Microplate reader or spectrophotometer
-
Control inhibitor (if available)
-
-
Procedure:
-
Enzyme and Substrate Titration:
-
Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.
-
Vary the substrate concentration to determine the Km in the absence of the inhibitor. A typical range is 0.1x to 10x the expected Km.
-
-
Inhibitor Titration:
-
Prepare a series of dilutions of the inhibitor.
-
For each inhibitor concentration, perform a substrate titration as described above. It is recommended to use at least five different substrate concentrations spanning the Km.[4]
-
-
Assay Execution:
-
In a microplate, add the assay buffer, enzyme, and inhibitor (or vehicle control).
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress (e.g., absorbance, fluorescence) over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the appropriate inhibition model (e.g., non-competitive, mixed-model) to determine Vmax,app, Km,app, and Ki.
-
Alternatively, use double-reciprocal plots (Lineweaver-Burk) to visualize the type of inhibition.
-
-
Binding Assays
Direct binding assays are crucial for demonstrating that the inhibitor physically interacts with the target protein at a site distinct from the active site. Radioligand binding assays are a classic and powerful method for this purpose.
Experimental Protocol: Radioligand Competition Binding Assay
-
Objective: To determine if a test compound competes with a known radiolabeled orthosteric ligand for binding to the target receptor or enzyme. An allosteric inhibitor will not directly compete.
-
Materials:
-
Membrane preparation or purified protein containing the target.
-
Radiolabeled orthosteric ligand (e.g., ³H- or ¹²⁵I-labeled).
-
Unlabeled test compound.
-
Unlabeled orthosteric ligand (for determining non-specific binding).
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled orthosteric ligand with the protein preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Include control tubes with:
-
Radioligand only (total binding).
-
Radioligand and a saturating concentration of the unlabeled orthosteric ligand (non-specific binding).
-
-
After incubation to equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
A lack of displacement of the orthosteric radioligand by the test compound is indicative of binding to an allosteric site.
-
Structural Biology Techniques
Ultimately, visualizing the inhibitor bound to the protein provides unequivocal evidence of an allosteric binding site. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for this.
Experimental Protocol Overview: X-ray Crystallography of a Protein-Inhibitor Complex
-
Objective: To determine the three-dimensional structure of the target protein in complex with the allosteric inhibitor.
-
Procedure:
-
Co-crystallization: The purified protein is incubated with the inhibitor at a concentration several-fold higher than its dissociation constant (Kd) before setting up crystallization trials.[6]
-
Soaking: Alternatively, pre-grown crystals of the apo-protein are soaked in a solution containing the inhibitor.[7]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which the protein and inhibitor structures are built and refined.
-
Case Studies: Allosteric Inhibition of MEK1 and EGFR
MEK1 Allosteric Inhibitors
The MAP-kinase kinase 1 (MEK1) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[8][9] Allosteric inhibitors of MEK1, such as trametinib and selumetinib, bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[10]
MEK/ERK Signaling Pathway ```dot digraph "MEK_ERK_Signaling_Pathway" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontcolor="#FFFFFF"]; edge [penwidth=2, color="#34A853"];
"Growth Factor" [fillcolor="#EA4335"]; "RTK" [fillcolor="#FBBC05"]; "RAS" [fillcolor="#FBBC05"]; "RAF" [fillcolor="#FBBC05"]; "MEK1/2" [fillcolor="#FBBC05"]; "ERK1/2" [fillcolor="#FBBC05"]; "Transcription Factors" [fillcolor="#4285F4"]; "Cell Proliferation" [shape=ellipse, fillcolor="#34A853"]; "Allosteric Inhibitor" [shape=ellipse, fillcolor="#202124", style=filled, fontcolor="#FFFFFF"];
"Growth Factor" -> "RTK"; "RTK" -> "RAS"; "RAS" -> "RAF"; "RAF" -> "MEK1/2"; "MEK1/2" -> "ERK1/2"; "ERK1/2" -> "Transcription Factors"; "Transcription Factors" -> "Cell Proliferation"; "Allosteric Inhibitor" -> "MEK1/2" [arrowhead=tee, color="#EA4335"]; }
Quantitative Data for EGFR Allosteric Inhibitors
| Inhibitor | Target Mutant | IC₅₀ (nM) | Assay Type | Reference |
| EAI045 | EGFR T790M/C797S | 3 | Biochemical | [11] |
| JBJ-09-063 | EGFR L858R/T790M | ~5-fold more potent than Osimertinib | Enzymatic | [12] |
| MK1 | EGFR C797S | Lower than standard comparator | In-vitro | [13] |
| Compound 12 | EGFR WT / T790M | 14.5 / 35.4 | Enzymatic |
Direct comparison of IC₅₀ values should be made with caution due to differing experimental conditions.
Conclusion
Confirming the allosteric mechanism of action of an inhibitor requires a rigorous and multi-pronged experimental approach. By combining detailed enzyme kinetics, direct binding assays, and structural biology, researchers can build a comprehensive and compelling case for allosteric modulation. The examples of MEK1 and EGFR inhibitors highlight the therapeutic potential of this class of drugs and underscore the importance of robust mechanistic validation in their development. This guide provides a foundational framework and detailed protocols to assist scientists in this critical aspect of drug discovery.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Allosteric MEK1/2 inhibitors including cobimetanib and trametinib in the treatment of cutaneous melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HIV-1 Integrase Inhibitors
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of HIV-1 integrase inhibitors, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe research environment and complying with federal, state, and local regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory-based research involving this class of antiretroviral compounds.
I. Waste Characterization: Identifying Hazardous Properties
Prior to disposal, it is imperative to characterize the waste to determine if it meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). HIV-1 integrase inhibitors, as investigational drugs, must be evaluated for characteristics of ignitability, corrosivity, reactivity, and toxicity.
Based on available Safety Data Sheets (SDS), several common HIV-1 integrase inhibitors exhibit properties that classify them as hazardous waste, primarily due to aquatic toxicity and potential reproductive harm.
| HIV-1 Integrase Inhibitor | CAS Number | Hazardous Characteristics and Classifications |
| Bictegravir | 1611493-60-7 | Harmful if swallowed; Very toxic to aquatic life with long-lasting effects.[1] |
| Dolutegravir Sodium | 1051375-19-9 | Environmentally hazardous substance, solid, n.o.s. (UN3077); Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][3] |
| Elvitegravir | 697761-98-1 | Very toxic to aquatic life with long lasting effects.[4] |
| Raltegravir | 518048-05-0 | Suspected of damaging the unborn child (Reproductive Toxicity Category 2); Causes serious eye damage.[5][6][7][8] |
Given these characteristics, it is prudent to manage all waste containing HIV-1 integrase inhibitors as hazardous pharmaceutical waste.
II. Step-by-Step Disposal Protocol for HIV-1 Integrase Inhibitors
The following protocol outlines the necessary steps for the safe handling and disposal of waste generated from research activities involving HIV-1 integrase inhibitors.
Step 1: Waste Segregation at the Point of Generation
-
Immediately segregate all materials contaminated with HIV-1 integrase inhibitors from the general laboratory waste.
-
This includes, but is not limited to:
-
Unused or expired pure compounds.
-
Contaminated labware (e.g., vials, pipette tips, plates).
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Solutions and media containing the inhibitors.
-
Spill cleanup materials.
-
Step 2: Use of Designated Hazardous Waste Containers
-
Place all segregated waste into a designated hazardous waste container that is compatible with the chemical nature of the waste.
-
Containers must be in good condition, leak-proof, and have a secure lid.
-
For liquid waste, ensure the container is appropriate for liquids and will not degrade.
-
Do not overfill containers. Leave adequate headspace to prevent spills.
Step 3: Proper Labeling of Waste Containers
-
Label the hazardous waste container clearly with the words "Hazardous Waste".[9]
-
The label must also include:
-
The full chemical name(s) of the active ingredient(s) (e.g., "Bictegravir," "Dolutegravir Sodium"). Avoid abbreviations.[9]
-
The concentration or percentage of the hazardous constituents.[9]
-
The name and contact information of the Principal Investigator (PI).[9]
-
The laboratory location (building and room number).[9]
-
The date accumulation of waste began.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA should be a designated and clearly marked location, such as a locked cabinet or a secondary containment tub.[9]
-
Weekly inspections of the SAA are required to check for leaks or deterioration of containers, and these inspections must be documented.[9]
Step 5: Arranging for Waste Pickup and Disposal
-
Once the waste container is full, or if the research project is completed, arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Submit a hazardous waste pickup request form as required by your institution.[9]
-
EHS will coordinate with a licensed hazardous waste vendor for the transportation and final disposal of the waste.
-
The primary method of disposal for pharmaceutical hazardous waste is incineration at a permitted facility.[10][11]
Step 6: Record Keeping
-
Maintain meticulous records of all disposed investigational drugs.
-
This includes the name of the drug, quantity, date of disposal, and how it was disposed of.
-
Retain any certificates of destruction provided by the disposal vendor for a minimum of three years.[10]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research laboratory.
Caption: Workflow for the disposal of this compound waste.
IV. Experimental Protocols
This document focuses exclusively on the disposal procedures for HIV-1 integrase inhibitors. For detailed experimental protocols involving these compounds, please refer to your specific research protocols, relevant scientific literature, and the manufacturer's instructions for use.
V. Signaling Pathways
Information on signaling pathways related to the mechanism of action of HIV-1 integrase inhibitors is beyond the scope of this disposal guidance document. Researchers are directed to relevant pharmacological and virological literature for such information.
References
- 1. Bictegravir|1611493-60-7|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. msd.com [msd.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. esschemco.com [esschemco.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Guide to Handling HIV-1 Integrase Inhibitors
Researchers and scientists developing novel treatments for HIV face the critical task of safely handling potent compounds such as HIV-1 Integrase Inhibitors. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure a secure laboratory environment. The information is compiled from safety data sheets (SDS) of key HIV-1 integrase inhibitors, including Raltegravir, Dolutegravir, and Bictegravir.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure to HIV-1 integrase inhibitors. The following table summarizes the recommended PPE based on the safety data sheets of several common inhibitors.
| Personal Protective Equipment | Raltegravir | Dolutegravir | Bictegravir |
| Hand Protection | Protective gloves are mandatory.[1][2] | Chemical-resistant gloves should be worn to prevent skin exposure.[3] | Protective gloves are required.[4][5] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. A face shield may be necessary.[1] | Use of appropriate protective eyeglasses or chemical safety goggles is recommended.[3] | Safety goggles with side-shields are advised.[4][5] |
| Skin and Body Protection | Wear protective clothing.[1][2] An impervious clothing is recommended.[4] | Wear compatible chemical-resistant clothing to prevent skin exposure.[3] | Impervious clothing is recommended to protect the skin.[4][5] |
| Respiratory Protection | A respirator may be needed if ventilation is inadequate or dust is generated.[1][6][7] Follow institutional guidelines. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] | A suitable respirator should be used when handling the compound.[4][5] |
Operational Plan: Handling and Reconstitution of HIV-1 Integrase Inhibitor Powder
This protocol outlines the step-by-step procedure for safely handling and preparing a solution from a powdered this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance and all necessary glassware are clean and readily accessible.
-
Perform all manipulations within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4][5]
-
Verify that a safety shower and eyewash station are accessible and operational.[4]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are compatible with the solvent being used.
3. Weighing the Compound:
-
Carefully weigh the desired amount of the powdered inhibitor on a tared weigh boat.
-
Avoid generating dust.[1] If dust is observed, pause and allow it to settle before proceeding.
4. Reconstitution:
-
Gently transfer the weighed powder into an appropriate container (e.g., a conical tube or flask).
-
Add the desired volume of solvent slowly to the powder to avoid splashing.
-
Securely cap the container and mix by vortexing or sonicating until the powder is completely dissolved.
5. Post-Handling Procedures:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste stream.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye/face protection).
-
Wash hands thoroughly with soap and water after removing PPE.[8]
Caption: Workflow for handling and disposal of HIV-1 inhibitors.
Disposal Plan
Proper disposal of HIV-1 integrase inhibitors and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, sealed, and properly labeled hazardous liquid waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical(s), and the date.
3. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
4. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office or an approved hazardous waste disposal company.[4][9] Do not pour any solutions down the drain.[3]
By adhering to these safety and logistical guidelines, research professionals can minimize risks and ensure the safe and responsible handling of HIV-1 integrase inhibitors in the laboratory.
References
- 1. merck.com [merck.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. Bictegravir|1611493-60-7|MSDS [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
